Product packaging for 1-Methyl-3-p-tolyltriazene(Cat. No.:CAS No. 21124-13-0)

1-Methyl-3-p-tolyltriazene

Cat. No.: B1197160
CAS No.: 21124-13-0
M. Wt: 149.19 g/mol
InChI Key: DNGJVDGPCGXBFF-UHFFFAOYSA-N
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Description

1-Methyl-3-p-tolyltriazene, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 183741. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3 B1197160 1-Methyl-3-p-tolyltriazene CAS No. 21124-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-(methyldiazenyl)aniline
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InChI

InChI=1S/C8H11N3/c1-7-3-5-8(6-4-7)10-11-9-2/h3-6H,1-2H3,(H,9,10)
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InChI Key

DNGJVDGPCGXBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)NN=NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11N3
Source PubChem
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DSSTOX Substance ID

DTXSID8066680
Record name 1-Triazene, 1-methyl-3-(4-methylphenyl)-
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Molecular Weight

149.19 g/mol
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CAS No.

21124-13-0
Record name 1-Methyl-3-p-tolyltriazene
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Record name Methyl-4-tolyltriazene
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Record name 1-Methyl-3-p-tolyltriazene
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-3-p-tolyltriazene

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and visual representations of key processes.

Core Chemical and Physical Properties

This compound is a crystalline, stable compound that serves as an effective methylating and esterifying agent.[1] It is characterized by a triazene functional group connecting a methyl group and a p-tolyl group.[2]

General and Computational Data
PropertyValue
CAS Number 21124-13-0[3]
Molecular Formula C₈H₁₁N₃[3]
Molecular Weight 149.19 g/mol [2][3]
IUPAC Name 4-methyl-N-(methyldiazenyl)aniline[2]
Synonyms 3-methyl-1-p-tolyltriazene, methyl-4-tolyltriazene[2]
Appearance Yellow to light orange powder or crystals[4]
Purity ≥98%[3]
TPSA 36.75[3]
LogP 2.40392[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 2[3]
Physical Properties
PropertyValue
Melting Point 75-81.5 °C[2][4][5][6][7]
Boiling Point 242.04°C (rough estimate)[4], 215.5°C[7]
Density 1.0008 g/cm³ (rough estimate)[4], 1.02 g/cm³[7]
Refractive Index 1.4690 (estimate)[4], 1.541[7]
Solubility Soluble in ether[4]
Storage Conditions 4°C, under nitrogen[3], or in a refrigerator[4][7]

Experimental Protocols

Synthesis of this compound

A common and convenient method for the synthesis of this compound involves the reaction of p-toluidine with potassium nitrite, followed by coupling with methylamine.[1]

Materials:

  • p-Toluidine

  • Potassium nitrite

  • Concentrated hydrochloric acid

  • Crushed ice

  • Aqueous sodium carbonate

  • 30-35% aqueous methylamine

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • A flask containing p-toluidine is immersed in an ice-salt bath at approximately -10°C.

  • A mixture of crushed ice and concentrated hydrochloric acid is added to the p-toluidine with stirring.

  • A solution of potassium nitrite in water is slowly added over 1-2 hours, maintaining the low temperature, until a positive starch-potassium iodide test is achieved. The mixture is stirred for an additional hour.

  • The resulting solution of p-toluenediazonium chloride is neutralized to a pH of 6.8-7.2 at 0°C with cold, concentrated aqueous sodium carbonate.

  • This cold, neutral solution is then added slowly to a vigorously stirred mixture of sodium carbonate, aqueous methylamine, and crushed ice, keeping the reaction temperature at about -10°C.

  • The completion of the reaction can be tested by adding a drop of the solution to a solution of β-naphthol in aqueous sodium carbonate; the absence of a red color indicates completion.[1]

  • The solution is extracted three times with ether.

  • The combined ethereal extracts are dried with anhydrous sodium sulfate and evaporated at room temperature to yield crude this compound.

  • The crude product is purified by sublimation at 50°C (1 mm). Caution: Sublimation should be conducted behind a safety shield, as an explosion has been reported during the sublimation of a similar compound, 1-benzyl-3-p-tolyltriazene.[1]

Synthesis_Workflow p_toluidine p-Toluidine diazonium p-Toluenediazonium Chloride Solution p_toluidine->diazonium 1. HCl, Ice 2. KNO2 crude_product Crude 1-Methyl-3-p- tolyltriazene in Ether diazonium->crude_product Methylamine, Na2CO3, Ice methylamine Aqueous Methylamine methylamine->crude_product pure_product Pure 1-Methyl-3-p- tolyltriazene crude_product->pure_product 1. Evaporation 2. Sublimation

Caption: Synthesis workflow for this compound.

Esterification of a Carboxylic Acid

This compound is an effective reagent for the esterification of carboxylic acids, proceeding with the evolution of nitrogen gas.[1]

Materials:

  • This compound

  • Carboxylic acid (e.g., 3,5-dinitrobenzoic acid)

  • Ether

Procedure:

  • A solution of the carboxylic acid in ether is prepared.

  • This solution is slowly added to a solution of this compound in ether at room temperature.

  • The reaction mixture is gently swirled. Nitrogen gas evolves, and the solution typically develops a color (e.g., red).

  • After the nitrogen evolution ceases, the reaction is complete.

  • The resulting ester can be isolated by washing the ethereal solution with 5N hydrochloric acid (to remove toluidine), followed by 5% aqueous sodium carbonate, and then drying over anhydrous sodium sulfate before evaporating the ether.[1]

Esterification_Reaction reactants This compound + R-COOH (in Ether) products Methyl Ester (R-COOCH3) + p-Toluidine + Nitrogen (N2) reactants->products Room Temperature

Caption: Esterification of a carboxylic acid.

Reactivity and Decomposition

Thermal Decomposition

The thermal decomposition of this compound in an inert solvent like tetrachloroethylene has been studied. The major products of this thermolysis are p-toluidine, N-methyl-p-toluidine, and p-chlorotoluene, which suggests a mechanism involving homolytic breakdown of the triazene tautomers.[8] The activation energy for this decomposition is reported to be 29.2 kcal/mol.[8]

Decomposition_Pathway start This compound products p-Toluidine N-Methyl-p-toluidine p-Chlorotoluene start->products Thermolysis in Tetrachloroethylene

Caption: Thermal decomposition products.

Acid-Catalyzed Decomposition

In the presence of acids, such as benzoic acid, this compound decomposes.[9] This reaction is fundamental to its use as an esterifying agent. The mechanism is believed to involve protonation at the N-3 position, followed by the cleavage of the N-2 and N-3 bond.[9] Studies on the effect of pressure on this reaction have determined activation volumes of -15 cm³/mol in chloroform and -4 cm³/mol in acetonitrile.[9]

Biological Activity

While comprehensive toxicological data is limited, this compound has been shown to be a direct-acting mutagen for Salmonella typhimurium bacteria.[10] The broader class of 3-alkyl-1-aryl triazenes has been investigated for antitumor properties.[9] Its application in analytical chemistry includes the methylation of metabolites like hippuric and methylhippuric acids for gas chromatographic analysis.[5][10]

This guide provides a foundational understanding of this compound for its application in research and development. As with any chemical reagent, appropriate safety precautions should be taken during its handling and use.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-3-p-tolyltriazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-3-p-tolyltriazene, a versatile reagent in organic synthesis. This document details the established synthetic protocol, purification methods, and key analytical data for the compound.

Synthesis of this compound

The most common and reliable method for the preparation of this compound involves the diazotization of p-toluidine followed by coupling with methylamine. This procedure, adapted from Organic Syntheses, provides a good yield of the target compound.[1]

Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification p_toluidine p-Toluidine diazotization Diazotization (-10°C) p_toluidine->diazotization hcl Conc. HCl hcl->diazotization kno2 Potassium Nitrite kno2->diazotization methylamine Aqueous Methylamine coupling Coupling with Methylamine (-10°C) methylamine->coupling neutralization Neutralization (pH 6.8-7.2) diazotization->neutralization neutralization->coupling extraction Ether Extraction coupling->extraction drying Drying (Na2SO4) extraction->drying evaporation Evaporation drying->evaporation sublimation Sublimation (50°C, 1 mm) evaporation->sublimation product This compound sublimation->product

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on the procedure published in Organic Syntheses, volume 53, page 77.[1]

Materials:

  • p-Toluidine

  • Concentrated Hydrochloric Acid

  • Potassium Nitrite

  • Sodium Carbonate

  • Aqueous Methylamine (30-35%)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • Diazotization: In a 2-liter flask equipped with a stirrer and a dropping funnel, a mixture of p-toluidine (50.2 g, 0.47 mol), crushed ice (250 g), and concentrated hydrochloric acid (140 mL) is prepared and cooled to -10°C in an ice-salt bath. A solution of potassium nitrite (46.8 g, 0.55 mol) in 150 mL of water is added dropwise over 1-2 hours, maintaining the temperature at -10°C. The completion of the reaction is monitored using a starch-potassium iodide test. The mixture is stirred for an additional hour.

  • Neutralization: The resulting solution of p-toluenediazonium chloride is neutralized to a pH of 6.8-7.2 at 0°C by the slow addition of a cold, concentrated aqueous solution of sodium carbonate.

  • Coupling: The cold, neutral diazonium salt solution is then added slowly to a vigorously stirred mixture of sodium carbonate (150 g), 30-35% aqueous methylamine (300 mL), and crushed ice (100 g) in a 3-liter flask, while maintaining the temperature at approximately -10°C. This addition should take about 45 minutes.

  • Extraction and Workup: The reaction mixture is extracted three times with 1-liter portions of diethyl ether. The combined ethereal extracts are dried over anhydrous sodium sulfate.

  • Isolation: The ether is removed by evaporation on a rotary evaporator at room temperature to yield the crude this compound.

  • Purification: The crude product is purified by sublimation at 50°C under a vacuum of 1 mm Hg. The resulting yellow crystalline sublimate can be further purified by recrystallization from hexane to yield white needles.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₈H₁₁N₃[2]
Molecular Weight 149.19 g/mol [2]
Appearance White to yellow crystalline solid[1]
Melting Point 80.5–81.5 °C (recrystallized)[1]
Yield 62% (sublimed)[1]
Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3d2HAromatic protons (ortho to -N=N-)
~7.1d2HAromatic protons (ortho to -CH₃)
~3.3s3HN-CH₃
~2.3s3HAr-CH₃

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)Assignment
~148Aromatic C-N
~135Aromatic C-CH₃
~129Aromatic CH
~120Aromatic CH
~35N-CH₃
~21Ar-CH₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~1600MediumAromatic C=C stretch
~1500StrongN=N stretch
~1450MediumC-H bend
~1250StrongC-N stretch

Mass Spectrometry (Predicted)

The following m/z values are predicted for various adducts of this compound.[3]

Adductm/z
[M+H]⁺150.10257
[M+Na]⁺172.08451
[M+K]⁺188.05845
[M]⁺149.09474

Characterization Workflow

characterization_workflow cluster_synthesis Synthesized Product cluster_analysis Analytical Techniques cluster_data Data Interpretation product This compound mp Melting Point Determination product->mp nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity Assessment mp->purity structure Structural Elucidation nmr->structure ir->structure identity Identity Confirmation ms->identity final Characterized Compound purity->final structure->final identity->final

Caption: Workflow for the characterization of this compound.

Applications in Drug Development and Research

This compound is primarily utilized as a methylating agent for carboxylic acids, offering a safer alternative to diazomethane.[1] Its ability to efficiently generate methyl esters under mild conditions makes it a valuable tool in the synthesis of pharmaceuticals and other complex organic molecules. The tolyl group provides stability to the triazene, making it a crystalline solid that is easier to handle and store compared to many other methylating agents.

References

1-Methyl-3-p-tolyltriazene CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Methyl-3-p-tolyltriazene

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, synthesis protocols, and key applications. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Properties

This compound is an organic compound characterized by a triazene functional group substituted with a methyl group and a p-tolyl group.[1] It is recognized for its utility as a methylating agent, particularly in the esterification of carboxylic acids.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 21124-13-0[1][3][4][5]
Molecular Formula C₈H₁₁N₃[1][3]
Molecular Weight 149.19 g/mol [1][3]
IUPAC Name 1-methyl-3-(4-methylphenyl)triaz-1-ene
Synonyms 3-Methyl-1-p-tolyltriazene, Methyl-p-tolyltriazene[1]
Appearance Yellow, crystalline solid. Can be recrystallized to white needles.[6]
Melting Point 75-80 °C (literature); 80.5-81.5 °C (recrystallized)[5][6][7]
Purity Typically ≥98%[3]
SMILES CC1=CC=C(C=C1)NN=NC[1][3]
InChI Key DNGJVDGPCGXBFF-UHFFFAOYSA-N[1][7]

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound has been well-documented.[6] The procedure involves the diazotization of p-toluidine followed by a coupling reaction with methylamine.

Materials:

  • p-Toluidine

  • Potassium nitrite

  • Concentrated hydrochloric acid

  • Sodium carbonate

  • 30–35% aqueous methylamine

  • Ether

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • Diazotization: A mixture of p-toluidine, crushed ice, and concentrated hydrochloric acid is cooled to approximately -10°C in an ice-salt bath. A solution of potassium nitrite in water is then added slowly with vigorous stirring over 1–2 hours, maintaining the low temperature. The completion of the reaction is confirmed by a positive starch-potassium iodide test.

  • Neutralization: The resulting solution of p-toluenediazonium chloride is neutralized to a pH of 6.8–7.2 at 0°C using a cold, concentrated aqueous solution of sodium carbonate.

  • Coupling Reaction: The cold, neutral diazonium salt solution is added slowly to a vigorously stirred mixture of sodium carbonate, aqueous methylamine, and crushed ice, while maintaining a temperature of approximately -10°C.

  • Extraction: The reaction mixture is extracted three times with ether.

  • Drying and Evaporation: The combined ether extracts are dried over anhydrous sodium sulfate. The ether is then removed using a rotary evaporator at room temperature to yield the crude product.

  • Purification: The crude this compound is purified by sublimation at 50°C (1 mm Hg). Further purification can be achieved by recrystallization from hexane to yield white needles.[6]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product p_toluidine p-Toluidine diazotization 1. Diazotization (-10°C) p_toluidine->diazotization hcl_ice HCl + Ice hcl_ice->diazotization kno2 KNO₂ Solution kno2->diazotization methylamine Aqueous Methylamine coupling 3. Coupling Reaction (-10°C) methylamine->coupling neutralization 2. Neutralization (pH 6.8-7.2, 0°C) diazotization->neutralization p-Toluenediazonium Chloride Solution neutralization->coupling extraction 4. Ether Extraction coupling->extraction purification 5. Sublimation & Recrystallization extraction->purification Crude Product final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Application in Esterification of Carboxylic Acids

This compound serves as an effective reagent for the alkylation of acids to form esters, offering an alternative to diazomethane.[6] This method is advantageous as the triazene is a stable, crystalline solid that is easy to handle and store.

General Protocol (Example: 3,5-Dinitrobenzoic Acid):

  • A solution of the carboxylic acid (e.g., 3,5-dinitrobenzoic acid) in ether is prepared.

  • This solution is added slowly to a solution of this compound in ether at room temperature.

  • During the addition, nitrogen gas evolves, and the solution typically changes color.

  • The reaction is allowed to proceed until nitrogen evolution ceases.

  • The resulting methyl ester can then be isolated from the reaction mixture.[6]

G cluster_reactants Reactants cluster_products Products triazene This compound reaction Reaction in Ether triazene->reaction Methyl Source acid Carboxylic Acid (R-COOH) acid->reaction Acid ester Methyl Ester (R-COOCH₃) n2 Nitrogen Gas (N₂) toluidine p-Toluidine reaction->ester reaction->n2 reaction->toluidine

Caption: Reaction scheme for esterification using this compound.

Biological and Research Applications

Triazene compounds are a versatile class of molecules with a range of documented biological activities and applications in chemical synthesis.

  • Antitumor Potential: The triazene scaffold is a key feature in several alkylating antineoplastic drugs, such as dacarbazine.[8] While specific antitumor data for this compound is not extensively detailed, related triazenes have shown antiproliferative activity against various cancer cell lines.[8] The proposed mechanism often involves the molecule acting as a DNA methylating agent.

  • Trypanocidal Activity: A structurally related compound, 1-(p-tolyl)-3-acetyl-3-methyltriazene, has been reported to have activity against African trypanosomiasis, the parasitic infection that causes sleeping sickness.[9]

  • Chemical Synthesis: Beyond esterification, the compound serves as a versatile intermediate in the synthesis of other organic molecules, including azo dyes.[10]

  • Analytical Chemistry: It has been used as a derivatizing agent for the gas chromatographic determination of metabolites, such as hippuric and methylhippuric acids, in urine samples.[2]

G cluster_compound Triazene Compound cluster_action Proposed Mechanism of Action cluster_effect Cellular Outcome triazene 1-Aryl-3,3-dialkyltriazene (e.g., this compound) activation Metabolic Activation (e.g., via Cytochrome P450) triazene->activation diazonium Methyldiazonium Ion [CH₃N₂]⁺ activation->diazonium Generates alkylation DNA Methylation (e.g., at O⁶-guanine) diazonium->alkylation Causes damage DNA Damage alkylation->damage apoptosis Apoptosis / Cell Cycle Arrest damage->apoptosis effect Antitumor Effect apoptosis->effect

Caption: Conceptual pathway for the biological activity of triazene compounds.

References

In-Depth Technical Guide: The Core Mechanism of Action of 1-Methyl-3-p-tolyltriazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-p-tolyltriazene is a mono-alkyl triazene compound recognized for its mutagenic properties and potential as a DNA methylating agent. This technical guide delineates the core mechanism of action of this compound, focusing on its metabolic activation, interaction with molecular targets, and subsequent cellular effects. The document provides a comprehensive overview of its role as a direct-acting mutagen, its metabolism to a reactive methylating species, and the cellular responses involving DNA repair pathways, cell cycle regulation, and apoptosis. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study of DNA alkylating agents and the development of novel therapeutic strategies.

Introduction

Triazene compounds are a class of molecules characterized by three contiguous nitrogen atoms. Certain members of this class, particularly the 1-aryl-3,3-dialkyltriazenes, have been investigated for their biological activities, including their use as anticancer agents. This compound belongs to the simpler mono-alkyl triazene category and serves as a model compound for understanding the fundamental mechanisms of DNA alkylation by this chemical class. Its primary mechanism of action is centered on its ability to act as a precursor to a potent methylating agent, the methyldiazonium ion, which subsequently transfers a methyl group to nucleophilic sites on DNA bases. This covalent modification of DNA is the initiating event for its observed mutagenicity and potential cytotoxicity.

Metabolic Activation and Formation of the Methyldiazonium Ion

The biological activity of this compound is contingent upon its metabolic activation to a highly reactive electrophile. While some complex triazenes require enzymatic activation, simpler mono-alkyl triazenes can undergo spontaneous chemical decomposition under physiological conditions to generate the ultimate alkylating species.

The proposed activation pathway for this compound involves its tautomerization and subsequent protonation, leading to the formation of a methylamine cation and a p-tolyldiazonium ion. The p-tolyldiazonium ion is unstable and decomposes to release dinitrogen gas and a p-tolyl cation. The key reactive intermediate for DNA alkylation is believed to be the methyldiazonium ion, which is formed from the methylamine cation. This highly unstable species readily transfers a methyl group to nucleophilic centers in biological macromolecules, most notably DNA.

G cluster_activation Metabolic Activation This compound This compound Methyldiazonium_Ion Methyldiazonium Ion (Reactive Intermediate) This compound->Methyldiazonium_Ion Spontaneous/ Enzymatic Decomposition p-Toluidine p-Toluidine Methyldiazonium_Ion->p-Toluidine Formaldehyde Formaldehyde Methyldiazonium_Ion->Formaldehyde

Figure 1: Proposed metabolic activation of this compound.

Molecular Target: DNA Alkylation

The primary molecular target of the reactive methyldiazonium ion is cellular DNA. The methyl group is transferred to various nucleophilic sites on the DNA bases. The most frequent sites of methylation are the N7 position of guanine and the N3 position of adenine. While these are the most common adducts, methylation at the O6 position of guanine (O6-methylguanine) is considered the most critical lesion in terms of mutagenicity and cytotoxicity.

O6-methylguanine has a propensity to mispair with thymine instead of cytosine during DNA replication. This O6-meG:T mismatch, if not repaired, will lead to a G:C to A:T transition mutation in the subsequent round of replication. The accumulation of such mutations can contribute to carcinogenesis.

The formation of N7-methylguanine and N3-methyladenine can also have significant biological consequences. These lesions can destabilize the glycosidic bond, leading to the formation of an apurinic/apyrimidinic (AP) site, which can block DNA replication and transcription and is a substrate for the base excision repair (BER) pathway.

Cellular Effects

Mutagenicity

This compound is a known direct-acting mutagen, as demonstrated in bacterial reverse mutation assays, such as the Ames test.[1] Its ability to induce mutations is a direct consequence of the DNA adducts it forms. The G:C to A:T transition mutations caused by O6-methylguanine are a classic hallmark of alkylating agent-induced mutagenesis.

Cytotoxicity and Anticancer Potential
Induction of DNA Repair Pathways

Cells possess sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA alkylation. The primary pathways involved in repairing lesions induced by this compound are:

  • O6-Methylguanine-DNA Methyltransferase (MGMT): This is a specialized DNA repair protein that directly reverses the O6-methylguanine lesion by transferring the methyl group to one of its own cysteine residues. This is a stoichiometric, "suicide" reaction, as the protein is inactivated after one repair event. High levels of MGMT in cancer cells are a major mechanism of resistance to alkylating agents.

  • Base Excision Repair (BER): This pathway is responsible for removing N7-methylguanine and N3-methyladenine. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an AP site. An AP endonuclease then cleaves the phosphodiester backbone at the AP site, followed by the action of a DNA polymerase and a DNA ligase to restore the correct DNA sequence.

  • Mismatch Repair (MMR): The MMR system recognizes and corrects the O6-meG:T mispairs that arise during DNA replication. In MMR-proficient cells, the presence of O6-methylguanine can lead to futile cycles of repair, where the newly synthesized strand containing thymine is repeatedly removed and replaced, ultimately leading to DNA double-strand breaks and apoptosis. Loss of MMR function can lead to tolerance of O6-methylguanine adducts and increased mutagenesis.

G This compound This compound Methyldiazonium_Ion Methyldiazonium Ion This compound->Methyldiazonium_Ion DNA_Alkylation DNA Alkylation (O6-meG, N7-meG, N3-meA) Methyldiazonium_Ion->DNA_Alkylation DNA_Damage DNA_Damage DNA_Alkylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair DNA Repair (MGMT, BER, MMR) DNA_Damage->DNA_Repair Cell_Cycle_Arrest->Apoptosis if damage is irreparable Cell_Survival Cell Survival DNA_Repair->Cell_Survival Mutation Mutation DNA_Repair->Mutation if repair fails or is error-prone

Figure 2: Cellular response to this compound-induced DNA damage.
Cell Cycle Arrest and Apoptosis

The presence of DNA adducts and the subsequent DNA strand breaks generated during their processing can activate cell cycle checkpoints, primarily at the G1/S and G2/M transitions. This arrest provides the cell with an opportunity to repair the DNA damage before proceeding with replication or mitosis. If the damage is too extensive to be repaired, the cell will be directed towards apoptosis. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, ultimately leading to the activation of caspases and the execution of cell death.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following are generalized methodologies that can be adapted for its study.

Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to assess the mutagenic potential of a chemical.

Principle: Histidine-auxotrophic strains of Salmonella typhimurium are exposed to the test compound. Mutagens will cause a reverse mutation, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium.

General Protocol:

  • Prepare overnight cultures of the desired S. typhimurium tester strains (e.g., TA98, TA100).

  • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

  • In a test tube, combine the bacterial culture, the test compound solution, and, if required, a metabolic activation system (S9 mix from rat liver).

  • Add top agar to the mixture and pour it onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies and compare it to the solvent control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

G cluster_ames Ames Test Workflow Start Start Prepare_Cultures Prepare Bacterial Cultures Start->Prepare_Cultures Prepare_Compound Prepare Test Compound Start->Prepare_Compound Mix_Components Mix Bacteria, Compound, & S9 (optional) Prepare_Cultures->Mix_Components Prepare_Compound->Mix_Components Add_Top_Agar Add Top Agar Mix_Components->Add_Top_Agar Plate Pour on Minimal Glucose Agar Plate Add_Top_Agar->Plate Incubate Incubate at 37°C Plate->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Results Analyze Results Count_Colonies->Analyze_Results End End Analyze_Results->End

Figure 3: General workflow for the Ames test.
In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data

Specific quantitative data for the cytotoxicity of this compound against various cancer cell lines is not extensively available in peer-reviewed literature. However, for a related chimera containing the this compound moiety, low micromolar IC50 values have been reported, indicating potent anticancer activity.[1] For context, the IC50 values for other triazene derivatives against various cancer cell lines are presented in the table below.

CompoundCell LineIC50 (µM)Reference
Triazene Derivative 1A549 (Lung)5.94 ± 0.58[1]
Triazene Derivative 2Capan-1 (Pancreatic)1.4[1]
Triazene Derivative 3HCT-116 (Colon)1.9 ± 0.4 µg/mL[1]
Triazene Derivative 4HepG2 (Liver)3.8 ± 0.3 µg/mL[1]

Note: The data in this table is for structurally related triazene compounds and not for this compound itself. It is provided for comparative purposes to illustrate the potential range of activity for this class of compounds.

Conclusion

This compound exerts its biological effects primarily through its ability to act as a DNA methylating agent. Following spontaneous or metabolic activation to a reactive methyldiazonium ion, it forms various DNA adducts, with O6-methylguanine being the most critical lesion for its mutagenic and cytotoxic activities. The cellular response to this DNA damage involves the activation of DNA repair pathways, cell cycle checkpoints, and, in cases of extensive damage, the induction of apoptosis. A thorough understanding of these mechanisms is crucial for the rational design of novel triazene-based therapeutic agents and for assessing the carcinogenic risk of environmental exposure to such compounds. Further research is warranted to elucidate the specific quantitative aspects of its cytotoxicity and the detailed signaling pathways it modulates in various cellular contexts.

References

A Comprehensive Technical Guide to 1-Methyl-3-p-tolyltriazene as a Methylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylation is a fundamental chemical transformation in organic synthesis and drug development, crucial for modifying the biological activity, solubility, and metabolic stability of molecules. Historically, reagents like diazomethane and methyl iodide have been employed, but their high toxicity, explosivity, and volatility pose significant safety risks. This guide provides an in-depth technical overview of 1-methyl-3-p-tolyltriazene, a crystalline, stable, and safer alternative for the methylation of acidic functional groups. This document details its synthesis, mechanism of action, experimental protocols, and applications, presenting a compelling case for its adoption in modern research and development settings.

Introduction

This compound (CAS RN: 21124-13-0) is a versatile methylating agent that offers significant advantages over traditional reagents. As a stable, crystalline solid, it is easy to handle and store, mitigating the risks associated with gaseous or highly reactive liquid methylating agents.[1] Its primary application lies in the esterification of carboxylic acids and the O-methylation of phenols, proceeding under mild, acid-catalyzed conditions. The reaction is clean, with the main byproducts being nitrogen gas and p-toluidine, the latter of which is easily removed through a simple acid wash.[1] This makes this compound a valuable tool in synthetic chemistry, particularly for sensitive substrates and in laboratory environments where safety is a paramount concern.

Synthesis and Physicochemical Properties

This compound can be conveniently synthesized in the laboratory. The most common and reliable method involves the diazotization of p-toluidine, followed by a coupling reaction with methylamine.[1]

Physicochemical Data:

PropertyValueReference
Molecular Formula C₈H₁₁N₃
Molecular Weight 149.20 g/mol [2]
Appearance Light orange to yellow crystalline powder[2][3]
Melting Point 75-80 °C[4]
Solubility Soluble in ether
Purity >98.0% (TLC, HPLC)[2][3]

Mechanism of Methylation

The methylation reaction with this compound is initiated by an acid catalyst, typically the acidic substrate itself (e.g., a carboxylic acid). The reaction proceeds through the formation of a highly reactive methanediazonium ion.

The key steps are:

  • Protonation: The triazene is protonated at the N3 position by the acidic substrate.

  • Decomposition: The protonated triazene is unstable and decomposes, yielding p-toluidine and the methanediazonium cation (CH₃N₂⁺).

  • Methylation: The methanediazonium cation is a potent electrophile that readily transfers a methyl group to the nucleophilic carboxylate or phenoxide anion.

  • Nitrogen Evolution: The methylation step is accompanied by the release of dinitrogen gas, an inert and stable byproduct, which drives the reaction to completion.

Methylation_Mechanism Triazene This compound ProtonatedTriazene Protonated Triazene Triazene->ProtonatedTriazene Protonation (H⁺ from R-COOH) CarboxylicAcid R-COOH (Substrate) Toluidine p-Toluidine (Byproduct) ProtonatedTriazene->Toluidine Decomposition Methanediazonium Methanediazonium (CH₃N₂⁺) (Active Methylating Agent) ProtonatedTriazene->Methanediazonium Decomposition Ester Methyl Ester (R-COOCH₃) Methanediazonium->Ester Methyl Transfer to R-COO⁻ Nitrogen N₂ Gas Methanediazonium->Nitrogen

Caption: Acid-catalyzed methylation mechanism.

Quantitative Data on Methylation Reactions

This compound has been successfully employed for the methylation of a variety of substrates. The yields are generally high, and the reaction conditions are mild.

Substrate ClassSpecific SubstrateSolventReaction TimeYield (%)Reference(s)
Aromatic Carboxylic Acids 3,5-Dinitrobenzoic AcidEther~1 hour70-90[1]
Hippuric AcidEthyl AcetateNot specifiedHigh (Qualitative)[4][5]
o, m, p-Methylhippuric AcidsEthyl AcetateNot specifiedHigh (Qualitative)[4][5]
Aliphatic Carboxylic Acids n-Octanoic AcidNot specifiedNot specifiedEffective (Qualitative)[3]
Biomolecules Sialylated OligosaccharidesNot specifiedNot specifiedQuantitative[4]
PhospholipidsNot specifiedNot specified~90[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • p-Toluidine (50.2 g, 0.47 mole)

  • Potassium nitrite (46.8 g, 0.55 mole)

  • Concentrated hydrochloric acid (140 mL)

  • Sodium carbonate

  • 30-35% Aqueous methylamine (300 mL)

  • Ether

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a 2-L flask equipped with a stirrer and dropping funnel, a mixture of p-toluidine, 250 g of crushed ice, and 140 mL of concentrated HCl is cooled to approximately -10 °C in an ice-salt bath.

  • A solution of potassium nitrite in 150 mL of water is added slowly over 1-2 hours, maintaining the temperature at -10 °C, until a positive starch-potassium iodide test is obtained. The mixture is stirred for an additional hour.

  • The resulting p-toluenediazonium chloride solution is neutralized to pH 6.8-7.2 at 0 °C with a cold, concentrated aqueous solution of sodium carbonate.

  • This cold, neutral solution is then added slowly to a vigorously stirred mixture of 150 g of sodium carbonate, 300 mL of 30-35% aqueous methylamine, and 100 g of crushed ice in a 3-L flask, keeping the temperature at approximately -10 °C.

  • After the addition is complete (about 45 minutes), the solution is extracted three times with 1-L portions of ether.

  • The combined ethereal extracts are dried over anhydrous sodium sulfate and evaporated on a rotary evaporator at room temperature to yield the crude product.

  • The crude this compound can be purified by sublimation at 50 °C (1 mm) or by recrystallization from hexane to yield white needles. The typical yield of the pure triazene is 33-37 g (47-53%).

General Protocol for Esterification of Carboxylic Acids

This protocol is based on the esterification of 3,5-dinitrobenzoic acid.[1]

Materials:

  • This compound

  • Carboxylic acid substrate

  • Anhydrous ether (or other nonpolar solvent)

  • 5N Hydrochloric acid

  • 5% Aqueous sodium carbonate

  • Anhydrous sodium sulfate

Procedure:

  • A solution of this compound (1.0 equivalent) in anhydrous ether is placed in a flask.

  • A solution of the carboxylic acid (1.0-1.1 equivalents) in ether is added slowly to the triazene solution at room temperature with gentle swirling.

  • The reaction progress is monitored by the evolution of nitrogen gas. The reaction is typically complete when gas evolution ceases (usually around 1 hour).

  • The ethereal solution is transferred to a separatory funnel and washed with 5N HCl to remove the p-toluidine byproduct.

  • The organic layer is then washed with 5% aqueous sodium carbonate and dried over anhydrous sodium sulfate.

  • Evaporation of the solvent yields the methyl ester product.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup A Dissolve Triazene in Ether C Slowly Add Acid Solution to Triazene Solution A->C B Dissolve Carboxylic Acid in Ether B->C D Stir at Room Temperature (~1 hour) C->D E Transfer to Separatory Funnel D->E F Wash with 5N HCl (Removes p-Toluidine) E->F G Wash with 5% Na₂CO₃ F->G H Dry Organic Layer (Na₂SO₄) G->H I Evaporate Solvent H->I J Purified Methyl Ester I->J

Caption: General experimental workflow for esterification.

Safety and Handling

While this compound is significantly safer than diazomethane, appropriate safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Thermal Stability: Triazenes can be thermally unstable. While this compound is relatively stable, caution should be exercised during purification by sublimation. An analog, 1-benzyl-3-p-tolyltriazene, has been reported to explode violently upon heating to 90-100 °C for sublimation.[1] It is recommended to use a safety shield during any heating or sublimation procedures.

  • Disposal: Dispose of waste containing triazenes as hazardous chemical waste in accordance with local regulations.

Advantages and Applications

Advantages over Traditional Methylating Agents:

  • Safety: Crystalline, non-volatile, and non-explosive at ambient temperatures, unlike the gaseous and explosive diazomethane.

  • Ease of Handling: As a weighable solid, it allows for precise stoichiometric control of reactions.

  • Stability: Can be prepared and stored, in contrast to diazomethane which is typically generated in situ for immediate use.[1]

  • Selectivity: Less prone to side reactions, such as additions to double bonds, which can be an issue with diazomethane.[1]

Applications:

  • Organic Synthesis: A reliable reagent for the esterification of a wide range of carboxylic acids.

  • Drug Development: Useful for the late-stage functionalization of lead compounds to modulate their physicochemical properties.

  • Analytical Chemistry: Employed as a derivatization agent to convert non-volatile acids into their more volatile methyl esters for analysis by gas chromatography (GC) and capillary electrophoresis-mass spectrometry (CE-MS).[4][5]

  • Glycomics and Lipidomics: Used for the quantitative methylation of carboxyl groups in sensitive biomolecules like sialylated oligosaccharides and phospholipids for mass spectrometry analysis.[4][5]

Logical_Relationships Triazene This compound Properties Key Properties Triazene->Properties Applications Primary Applications Triazene->Applications Stable Crystalline & Stable Properties->Stable Safe Safer Alternative Properties->Safe Easy Easy to Handle & Store Properties->Easy Esterification Esterification of Carboxylic Acids Applications->Esterification Derivatization Derivatization for GC & MS Analysis Applications->Derivatization Biomolecules Methylation of Biomolecules Applications->Biomolecules

Caption: Properties and applications of the reagent.

Conclusion

This compound stands out as a superior methylating agent for laboratory and industrial applications where safety, stability, and ease of use are priorities. Its ability to efficiently methylate acidic protons under mild conditions, coupled with a straightforward workup, makes it an excellent replacement for hazardous traditional reagents. For researchers and professionals in drug development and organic synthesis, mastering the use of this reagent can lead to safer, more efficient, and reliable synthetic outcomes.

References

An In-depth Technical Guide to 1-Methyl-3-p-tolyltriazene: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-p-tolyltriazene is a versatile chemical compound with a rich history rooted in the development of organic synthesis. This guide provides a comprehensive overview of its discovery, synthesis, chemical properties, and its mechanistic action as a methylating agent. Detailed experimental protocols for its preparation and a key application in esterification are presented, alongside structured data for its physicochemical properties. Furthermore, a visualization of its proposed mechanism of action in DNA alkylation is provided to facilitate a deeper understanding of its biological implications. This document serves as a critical resource for researchers exploring the utility of this compound in synthetic chemistry and drug development.

Discovery and History

The exploration of triazene chemistry dates back to the late 19th century, but the specific synthesis of this compound gained significant attention in the mid-20th century. While earlier preparations existed, a standardized and more accessible synthetic route was detailed in a 1973 publication by White, Baum, and Eitel.[1] This procedure, utilizing the reaction of p-toluenediazonium chloride with methylamine, became a cornerstone for the laboratory-scale production of this compound.[1] Initially, its utility was primarily explored in the context of organic synthesis as a convenient and stable methylating agent, particularly for the esterification of carboxylic acids.[1] Later research delved into its biological activities, revealing its mutagenic properties and providing a foundation for its use in studying DNA damage and repair mechanisms.

Physicochemical and Computational Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 21124-13-0[2][3]
Molecular Formula C₈H₁₁N₃[2]
Molecular Weight 149.19 g/mol [2]
Melting Point 75-80 °C[3]
Boiling Point 242.04 °C (estimate)[3]
Density 1.0008 g/cm³ (estimate)[3]
Appearance Light orange to yellow to green powder/crystal[3]
Solubility Soluble in Ether[3]

Table 2: Computational Data

PropertyValueSource
Topological Polar Surface Area (TPSA) 36.75 Ų[2]
logP 2.40392[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 2[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the well-established procedure published in Organic Syntheses.[1]

Materials:

  • p-Toluidine

  • Potassium nitrite

  • Concentrated hydrochloric acid

  • Sodium carbonate

  • 30-35% aqueous methylamine

  • Ether

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a 2-liter flask equipped with a stirrer and dropping funnel, immerse it in an ice-salt bath at approximately -10 °C.

  • Add 50.2 g (0.47 mole) of p-toluidine to the flask.

  • Prepare a mixture of 250 g of crushed ice and 140 ml of concentrated hydrochloric acid and add it to the p-toluidine with stirring.

  • Slowly add a solution of 46.8 g (0.55 mole) of potassium nitrite in 150 ml of water from the dropping funnel over 1-2 hours, maintaining the temperature below 0 °C. Continue stirring for an additional hour.

  • Adjust the pH of the resulting p-toluenediazonium chloride solution to 6.8–7.2 at 0 °C using a cold, concentrated aqueous solution of sodium carbonate.

  • In a separate 3-liter flask, prepare a vigorously stirred mixture of 150 g of sodium carbonate, 300 ml of 30–35% aqueous methylamine, and 100 g of crushed ice, maintained at approximately -10 °C.

  • Slowly add the cold, neutral p-toluenediazonium chloride solution to the methylamine mixture over about 45 minutes.

  • Extract the reaction mixture with three 1-liter portions of ether.

  • Dry the combined ethereal extracts with anhydrous sodium sulfate.

  • Evaporate the ether on a rotary evaporator at room temperature to yield the crude product.

  • Purify the crude this compound by sublimation at 50 °C (1 mm) to obtain a yellow, crystalline solid. Recrystallization from hexane can be performed for further purification.

Esterification of a Carboxylic Acid

This protocol demonstrates the utility of this compound as a methylating agent for the esterification of 3,5-dinitrobenzoic acid, as described in Organic Syntheses.[1]

Materials:

  • This compound

  • 3,5-Dinitrobenzoic acid

  • Ether

Procedure:

  • Dissolve 1.05 g (7.0 mmoles) of this compound in 10 ml of ether in a 100-ml flask.

  • In a dropping funnel, dissolve 1.50 g (7.1 mmoles) of 3,5-dinitrobenzoic acid in 25 ml of ether.

  • Slowly add the solution of 3,5-dinitrobenzoic acid to the triazene solution with occasional swirling.

  • Nitrogen gas will evolve, and the solution will turn red.

  • Once the nitrogen evolution ceases, the reaction is complete.

  • The resulting solution contains the methyl ester of 3,5-dinitrobenzoic acid.

Mechanism of Action: DNA Alkylation

This compound is a pro-mutagen that requires metabolic activation or spontaneous decomposition to exert its biological effects. Its mechanism of action as a DNA alkylating agent is believed to proceed through the formation of a highly reactive methyldiazonium ion. This cation is a potent electrophile that can methylate nucleophilic sites on DNA bases. The primary target for methylation is the O⁶ position of guanine, leading to the formation of O⁶-methylguanine. This DNA adduct is a miscoding lesion that can pair with thymine instead of cytosine during DNA replication, ultimately resulting in a G:C to A:T transition mutation. The cellular defense against such damage involves several DNA repair pathways, including direct reversal by O⁶-methylguanine-DNA methyltransferase (MGMT), mismatch repair (MMR), and base excision repair (BER).

Mechanism_of_Action cluster_activation Activation cluster_dna_damage DNA Damage cluster_cellular_response Cellular Response Triazene This compound Protonation Protonation Triazene->Protonation H+ Decomposition Decomposition Protonation->Decomposition Diazonium Methyldiazonium Ion (CH3N2+) Decomposition->Diazonium Alkylation Alkylation Diazonium->Alkylation DNA DNA DNA->Alkylation Adduct O6-Methylguanine Alkylation->Adduct Replication DNA Replication Adduct->Replication Repair DNA Repair Pathways Adduct->Repair Mutation G:C to A:T Transition Mutation Replication->Mutation MGMT MGMT Repair->MGMT MMR MMR Repair->MMR BER BER Repair->BER

Caption: Proposed mechanism of this compound induced DNA alkylation and cellular response.

Applications and Future Perspectives

This compound continues to be a valuable tool in organic synthesis for the methylation of carboxylic acids, phenols, and other acidic compounds. Its stability and ease of handling offer advantages over other methylating agents like diazomethane. In the realm of biomedical research, its role as a model mutagen is significant for studying the mechanisms of DNA damage, repair, and mutagenesis. The insights gained from such studies are crucial for understanding carcinogenesis and for the development of novel cancer therapeutics that target DNA repair pathways.

Future research may focus on the development of more targeted triazene derivatives with enhanced specificity for particular cell types or DNA sequences. Furthermore, a deeper investigation into the interplay between triazene-induced DNA damage and the cellular DNA damage response network could unveil new therapeutic vulnerabilities in cancer and other diseases. The continued exploration of the chemical and biological properties of this compound and its analogs will undoubtedly contribute to advancements in both chemistry and medicine.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-3-p-tolyltriazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Methyl-3-p-tolyltriazene, a versatile reagent with applications in organic synthesis. Understanding these properties is critical for its effective use, storage, and the development of robust analytical methods.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₈H₁₁N₃ and a molecular weight of 149.19 g/mol .[1]

PropertyValueReference
Molecular FormulaC₈H₁₁N₃[1]
Molecular Weight149.19 g/mol [1]
AppearanceYellow to brown powder/crystalline solid[2]
Melting Point75-80 °C[3]
Boiling Point75-80 °C (Note: May decompose at higher temperatures)[2]
Predicted logP2.7[4]

Solubility Profile

This compound exhibits a distinct solubility profile, characterized by high solubility in various organic solvents and poor solubility in aqueous solutions.[5] This is consistent with its molecular structure, which includes both nonpolar aromatic and aliphatic moieties.

Table 1: Qualitative Solubility of this compound

Solvent SystemSolubilityCommentsReference
Diethyl EtherHighly solubleOften used as the primary solvent for extraction and purification.[5][6]
HexaneSolubleUsed for recrystallization.[7]
ChloroformSoluble[8]
AcetonitrileSolubleUsed as a reaction solvent.[8]
Chlorinated SolventsSolubleGenerally good solubility in non-polar aprotic systems.[5]
AlcoholsModerately soluble[5]
WaterPoorly solubleThe hydrophobic nature of the molecule limits its aqueous solubility.[5]

Stability Profile

The stability of this compound is influenced by temperature, pH, and light. It is a crystalline, stable material under standard storage conditions but can undergo decomposition under specific environmental stresses.[7]

Thermal Stability

This compound is known to be thermally labile, especially at temperatures approaching its boiling point.[5] Care should be exercised during any heating processes, such as sublimation, as analogous triazenes have been reported to decompose violently at elevated temperatures.[7]

A kinetic study of the thermal decomposition (thermolysis) of 3-methyl-1-p-tolyltriazene in tetrachloroethylene has been reported. The major products of this homolytic breakdown are p-toluidine and N-methyl-p-toluidine.

Table 2: Kinetic Parameters for the Thermal Decomposition of 3-Methyl-1-p-tolyltriazene in Tetrachloroethylene

ParameterValue
Activation Energy (Ea)29.2 kcal/mol
Entropy of Activation (ΔS‡)Near-zero

This data suggests a transition state with minimal stretching of the N-N bonds.

Hydrolytic Stability (pH Dependence)
  • Acidic Conditions: The compound is known to react with carboxylic acids to form methyl esters, liberating p-toluidine and nitrogen gas.[7][8] This indicates that it is unstable in acidic environments, with the triazene moiety likely undergoing protonation followed by decomposition.

  • Neutral and Basic Conditions: The synthesis of this compound is carried out under neutral to slightly basic conditions (pH 6.8-7.2), suggesting a degree of stability in this range.[7] However, prolonged exposure to aqueous environments, even at neutral pH, may lead to gradual hydrolysis.

Photostability

Specific photostability studies for this compound are not extensively documented. However, as a compound containing a chromophoric triazene linkage and an aromatic ring, it has the potential to absorb UV radiation and undergo photodegradation. Standard ICH Q1B guidelines for photostability testing should be followed to assess its light sensitivity.[9]

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound.

Determination of Aqueous and Organic Solubility

This protocol outlines a general method for determining the solubility of this compound in various solvents.

Objective: To quantify the solubility of this compound in a range of aqueous and organic solvents.

Methodology:

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., water, buffered solutions at various pH, ethanol, methanol, DMSO, DMF) to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

Diagram 1: Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Weigh excess this compound B Add known volume of solvent A->B C Equilibrate at constant temperature B->C D Centrifuge to separate phases C->D E Analyze supernatant by HPLC-UV D->E G Thermal Stability Assessment Logic cluster_tga TGA Analysis cluster_dsc DSC Analysis TGA_sample Sample Preparation TGA_run Heating under N2 TGA_sample->TGA_run TGA_data Weight Loss vs. Temp TGA_run->TGA_data DSC_sample Sample Preparation DSC_run Heating under N2 DSC_sample->DSC_run DSC_data Heat Flow vs. Temp DSC_run->DSC_data G Decomposition of this compound cluster_reactants Reactants cluster_products Products A This compound C p-Toluidine A->C Cleavage D Methyldiazonium ion A->D Protonation/Cleavage B H+ (Acidic Conditions) or Heat E Nitrogen (N2) D->E F Methyl cation D->F

References

An In-depth Technical Guide on the Spectroscopic Data of 1-Methyl-3-p-tolyltriazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Methyl-3-p-tolyltriazene, a versatile reagent in organic synthesis. Due to the limited availability of directly published experimental spectra in public databases, this guide combines predicted data, typical spectroscopic values for related structures, and detailed, generalized experimental protocols.

Chemical Structure

Chemical Name: this compound Molecular Formula: C₈H₁₁N₃ Molecular Weight: 149.19 g/mol CAS Number: 21124-13-0

Spectroscopic Data

The following sections present the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values are estimated based on the analysis of similar aromatic and triazene compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3-7.5Doublet2HAr-H (ortho to N)
~7.1-7.2Doublet2HAr-H (meta to N)
~3.8Singlet3HN-CH₃
~2.3Singlet3HAr-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~145-150Ar-C (ipso, attached to N)
~135-140Ar-C (ipso, attached to CH₃)
~129-130Ar-CH (meta to N)
~118-120Ar-CH (ortho to N)
~35-40N-CH₃
~20-22Ar-CH₃

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3030-3100MediumAromatic C-H stretch
~2920-2980MediumAliphatic C-H stretch (CH₃)
~1600-1610StrongC=C aromatic ring stretch
~1500-1520StrongC=C aromatic ring stretch
~1400-1450MediumN=N stretch
~1250-1300MediumC-N stretch
~810-840Strongp-disubstituted benzene C-H out-of-plane bend

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, enabling the determination of its molecular weight and elemental composition. The predicted mass spectral data for this compound under Electron Ionization (EI) is presented.

Table 4: Predicted Mass Spectrometry Data

m/zPredicted Fragment
149[M]⁺ (Molecular Ion)
121[M - N₂]⁺
106[M - N₂ - CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)
43[CH₃N₂]⁺

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are provided below. These are generalized procedures based on standard laboratory practices.

A well-established procedure for the synthesis of this compound is available in Organic Syntheses[1]. The synthesis involves the diazotization of p-toluidine followed by coupling with methylamine. The crude product can be purified by sublimation or recrystallization from hexane to yield white needles[1].

  • Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for all carbon signals. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is necessary compared to ¹H NMR.

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly onto the ATR crystal.

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for small, relatively volatile organic molecules. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow Visualization

The general workflow for the spectroscopic analysis of a synthesized organic compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (Sublimation/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

The Versatility of Triazenes: An In-depth Technical Guide to their Reactivity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazene compounds, characterized by the R1-N=N-NR2R3 functional group, have emerged as remarkably versatile and powerful tools in modern organic synthesis. Their unique reactivity profile, balancing stability with controlled reactivity, allows for their application in a wide array of synthetic transformations. This technical guide provides a comprehensive overview of the core reactivity of triazenes, detailing their synthesis, their role as protecting groups and directing groups, and their application as linkers in solid-phase synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Core Reactivity and Synthesis of Triazene Compounds

Triazenes are typically synthesized through the coupling of a diazonium salt with a primary or secondary amine under mild basic conditions.[1] Symmetrical triazenes can be prepared in a one-pot reaction from anilines, where partial diazotization is followed by coupling.[1]

General Synthesis of Triazenes

The fundamental reaction for triazene formation involves the electrophilic attack of a diazonium ion on the nitrogen atom of an amine. The reaction is generally fast and high-yielding.

Mechanism of Triazene Formation:

G cluster_0 Diazonium Salt Formation cluster_1 Triazene Formation Ar-NH2 Aromatic Amine (Ar-NH2) NaNO2_HCl NaNO2, HCl (0-5 °C) Ar-NH2->NaNO2_HCl Diazotization Ar-N2+ Diazonium Salt (Ar-N2+) NaNO2_HCl->Ar-N2+ R2NH Secondary Amine (R2NH) Ar-N2+->R2NH Nucleophilic Attack Triazene_Intermediate Tetrahedral Intermediate Triazene Triazene (Ar-N=N-NR2) Triazene_Intermediate->Triazene -H+

Caption: General mechanism for the synthesis of a triazene from an aromatic amine.

Quantitative Data on Triazene Synthesis

The synthesis of triazenes is a robust reaction with a broad substrate scope, generally affording high yields. The following table summarizes representative examples of triazene synthesis from diazonium salts and amines.

EntryAromatic AmineAmineBaseSolventTime (h)Yield (%)Reference
1AnilineAnilineNaOAcWater/Ice0.5>90[1]
24-NitroanilinePiperidineNa2CO3Water192[2]
32-ChloroanilineMorpholineNa2CO3Water195[2]
44-MethoxyanilinePyrrolidineNaOAcWater188[2]
5Anthranilic acidDiisopropylamineNaHCO3Water285[2]
Detailed Experimental Protocol: Synthesis of 1,3-Diphenyltriazene

This protocol describes the one-pot synthesis of 1,3-diphenyltriazene from aniline.[1]

Materials:

  • Aniline (27.9 g, 0.3 mol)

  • Concentrated Hydrochloric Acid (45.8 g, 0.45 mol)

  • Sodium Nitrite (10.9 g, 0.15 mol) in 25 mL of water

  • Crystalline Sodium Acetate (42.2 g, 0.31 mol) in 80 mL of water

  • Cracked Ice (100 g)

  • 5 L flask with mechanical stirrer and dropping funnel

Procedure:

  • In the 5 L flask, combine the cracked ice, 1.5 L of water, aniline, and concentrated hydrochloric acid.

  • Start the mechanical stirrer and cool the mixture to 0-5 °C.

  • Add the sodium nitrite solution dropwise over a period of 15 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for an additional 15 minutes after the addition is complete.

  • Add the sodium acetate solution over a period of 5 minutes. A yellow precipitate of 1,3-diphenyltriazene will form immediately.

  • Continue stirring for 1 hour.

  • Collect the yellow precipitate by filtration, wash thoroughly with cold water, and air-dry.

  • The crude product can be recrystallized from ethanol to yield pure 1,3-diphenyltriazene (yield >90%).

Triazenes as Protecting Groups for Amines

The triazene functionality serves as an excellent protecting group for secondary amines due to its stability towards a wide range of reagents and its facile cleavage under acidic conditions.[3][4]

Stability and Cleavage of Triazene Protecting Groups

Triazene-protected amines are stable to strong bases (e.g., LDA, t-BuLi), organometallic reagents, oxidants, and reductants.[3] Deprotection is typically achieved by treatment with a protic acid, such as trifluoroacetic acid (TFA), which regenerates the secondary amine and the diazonium salt.[4]

Mechanism of Acidic Cleavage of Triazenes:

G Triazene Triazene (Ar-N=N-NR2) H+ H+ Triazene->H+ Protonation Protonated_Triazene Protonated Triazene H+->Protonated_Triazene Diazonium_Ion Diazonium Ion (Ar-N2+) Protonated_Triazene->Diazonium_Ion Cleavage Secondary_Amine Secondary Amine (R2NH) Protonated_Triazene->Secondary_Amine Cleavage

Caption: Mechanism of the acid-catalyzed deprotection of a triazene-protected amine.

Quantitative Data on Triazene as a Protecting Group

The following table provides examples of the selective protection of secondary amines as triazenes and their subsequent deprotection.

EntrySubstrateProtecting Group Formation Yield (%)Deprotection ConditionsDeprotection Yield (%)Reference
1N-Methylbenzylamine85TFA, CH2Cl2, rt, 10 min95[4]
2Piperidine92TFA, CH2Cl2/EtOH, rt, 5 min~100[4]
3Dibenzylamine78TFA, CH2Cl2, rt, 15 min92[4]
4Indoline88TFA, CH2Cl2, rt, 10 min96[4]
Detailed Experimental Protocol: Protection and Deprotection of a Secondary Amine

This protocol describes the selective protection of a secondary amine in the presence of a primary amine, followed by the protection of the primary amine and subsequent deprotection of the triazene.[4]

Materials:

  • N-Benzylethylenediamine (1.50 g, 10 mmol)

  • Benzenediazonium tetrafluoroborate (2.12 g, 11 mmol)

  • Sodium bicarbonate (1.85 g, 22 mmol)

  • Di-tert-butyl dicarbonate (Boc2O) (2.40 g, 11 mmol)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

Part A: Selective Triazene Formation and Boc Protection

  • Dissolve N-benzylethylenediamine in DCM.

  • Add sodium bicarbonate and cool the mixture to 0 °C.

  • Add benzenediazonium tetrafluoroborate portion-wise over 10 minutes.

  • Stir the reaction at 0 °C for 1 hour.

  • Add Boc2O to the reaction mixture and allow it to warm to room temperature.

  • Stir for an additional 4 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected triazene.

Part B: Deprotection of the Triazene

  • Dissolve the purified Boc-protected triazene in a 1:1 mixture of DCM and ethanol.

  • Add TFA (5 equivalents) dropwise at room temperature.

  • Stir the reaction for 10-15 minutes (monitor by TLC).

  • Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM.

  • Dry the organic layer, filter, and concentrate to yield the deprotected Boc-protected diamine.

Triazenes as Directing Groups in C-H Functionalization

The triazene group can act as a versatile and removable directing group for transition metal-catalyzed C-H functionalization reactions, enabling the synthesis of complex aromatic compounds.

Rhodium-Catalyzed C-H Olefination

A notable application of triazenes as directing groups is the rhodium(III)-catalyzed oxidative olefination of arenes. The triazene group directs the C-H activation at the ortho position, and can be subsequently removed or transformed.

Catalytic Cycle for Rh(III)-Catalyzed C-H Olefination:

G Rh(III)_cat [Cp*Rh(OAc)2] Rhodacycle Rhodacycle Intermediate Rh(III)_cat->Rhodacycle C-H Activation Arene-Triazene Arene-Triazene Arene-Triazene->Rhodacycle Coord_Complex Olefin Coordinated Complex Rhodacycle->Coord_Complex Olefin Coordination Olefin Olefin Olefin->Coord_Complex Insertion_Product Migratory Insertion Product Coord_Complex->Insertion_Product Migratory Insertion Product Ortho-Olefinated Arene Insertion_Product->Product β-Hydride Elimination Rh(I) Rh(I) Insertion_Product->Rh(I) Rh(I)->Rh(III)_cat Oxidation Oxidant Cu(OAc)2 (Oxidant) Oxidant->Rh(III)_cat

Caption: Catalytic cycle for the triazene-directed Rh(III)-catalyzed C-H olefination.

Quantitative Data on Triazene-Directed C-H Functionalization

The following table presents a selection of substrates and their corresponding yields in the Rh(III)-catalyzed olefination directed by a triazene group.

EntryArene-TriazeneOlefinYield (%)Reference
11-(Phenyl)-3,3-dimethyltriazeneEthyl acrylate85[5]
21-(4-Methoxyphenyl)-3,3-dimethyltriazeneStyrene92[5]
31-(3-Nitrophenyl)-3,3-dimethyltriazenen-Butyl acrylate75[5]
41-(Naphthalen-1-yl)-3,3-dimethyltriazeneMethyl methacrylate88[5]
51-(Thiophen-2-yl)-3,3-dimethyltriazeneEthyl acrylate72[5]

Triazenes as Linkers in Solid-Phase Synthesis

Triazenes are effective linkers in solid-phase organic synthesis (SPOS), offering a stable connection to the solid support that can be cleaved under specific, mild acidic conditions to release the target molecule.[6]

Workflow for Solid-Phase Synthesis Using a Triazene Linker

The general workflow involves attaching a substrate to a resin-bound triazene, performing the desired synthetic transformations on the solid support, and finally cleaving the product from the resin.

Workflow for Triazene Linker-based Solid-Phase Synthesis:

G Resin Solid Support (Resin) Linker_Attach Attach Triazene Linker Resin->Linker_Attach Resin_Linker Resin-Bound Triazene Linker_Attach->Resin_Linker Substrate_Attach Couple Substrate Resin_Linker->Substrate_Attach Resin_Substrate Resin-Bound Substrate Substrate_Attach->Resin_Substrate Synthesis On-Resin Synthesis (n steps) Resin_Substrate->Synthesis Resin_Product Resin-Bound Product Synthesis->Resin_Product Cleavage Cleavage (Acidic) Resin_Product->Cleavage Product Product in Solution Cleavage->Product Resin_Byproduct Resin Byproduct Cleavage->Resin_Byproduct

Caption: General workflow for solid-phase synthesis utilizing a triazene linker.

Cleavage Conditions for Triazene Linkers

The cleavage of triazene linkers is typically achieved with mild acidic conditions, which are orthogonal to many standard protecting groups used in SPOS.

Linker TypeCleavage ReagentConditionsProduct ReleasedReference
Aryl Triazene5-20% TFA in DCMRoom Temperature, 10-30 minDiazonium salt (can be further reacted)[6]
Aryl TriazeneHypophosphorous acidMildly acidic, rtArene (traceless cleavage)[6]
Photocleavable TriazeneUV light (350 nm)Methanol/diethyl etherAryl radical intermediate[7]

Conclusion

Triazene compounds exhibit a rich and diverse reactivity that has been harnessed for a multitude of applications in organic synthesis. Their straightforward synthesis, predictable reactivity, and the stability of the triazene linkage under many reaction conditions, coupled with its facile cleavage, make them invaluable tools for chemists. From their role as robust protecting groups for amines to their utility as removable directing groups in C-H functionalization and as versatile linkers in solid-phase synthesis, triazenes continue to be an area of active research and development. The quantitative data, detailed protocols, and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize the unique properties of triazene compounds in their synthetic endeavors.

References

Theoretical Studies on 1-Methyl-3-p-tolyltriazene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 1-Methyl-3-p-tolyltriazene, a molecule of interest in organic synthesis and potential pharmaceutical applications. This document outlines the synthetic protocols, theoretical and experimental methodologies for its characterization, and a summary of its computed molecular properties. Due to the limited availability of specific theoretical studies on this compound, this guide leverages data from closely related triazene derivatives to provide insights into its structural and electronic characteristics. The guide also includes detailed experimental and computational protocols to facilitate further research and application of this compound.

Introduction

This compound is an organic compound featuring a triazene backbone substituted with a methyl group and a p-tolyl group. Triazenes are a class of compounds known for their utility as alkylating agents and their potential as anticancer agents. This compound, in particular, has been utilized as a stable and convenient reagent for the esterification of carboxylic acids.[1] Understanding the molecular structure, electronic properties, and reactivity of this compound through theoretical studies is crucial for optimizing its existing applications and exploring new avenues in drug design and materials science.

This guide summarizes the key theoretical aspects of this compound, presenting data in a structured format for easy interpretation and comparison. It also provides detailed protocols for its synthesis and for performing theoretical calculations, aiming to serve as a valuable resource for researchers in the field.

Synthesis of this compound

A reliable and convenient synthesis of this compound has been reported in Organic Syntheses.[1] The procedure involves the diazotization of p-toluidine followed by coupling with methylamine.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • p-Toluidine

  • Potassium nitrite

  • Concentrated hydrochloric acid

  • Crushed ice

  • 30-35% aqueous methylamine

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • A 2-liter flask equipped with a dropping funnel and a stirrer is charged with 50.2 g (0.47 mole) of p-toluidine and immersed in an ice-salt bath at approximately -10°C.

  • A mixture of 250 g of crushed ice and 140 ml of concentrated hydrochloric acid is added to the p-toluidine with stirring.

  • A solution of 46.8 g (0.55 mole) of potassium nitrite in 150 ml of water is placed in the dropping funnel and added slowly to the stirred p-toluidine solution, maintaining the temperature at about 0°C. The addition typically takes 30-45 minutes.

  • The resulting cold p-toluenediazonium chloride solution is then slowly added to a vigorously stirred mixture of 150 g of 30-35% aqueous methylamine and 100 g of crushed ice in a 3-liter flask. The temperature of the reaction mixture is maintained at approximately -10°C during the addition, which takes about 45 minutes.

  • The solution is extracted with three 1-liter portions of ether.

  • The combined ethereal extracts are dried over anhydrous sodium sulfate and then evaporated on a rotary evaporator at room temperature to yield the crude this compound.

  • The crude product is purified by sublimation at 50°C (1 mm Hg) to obtain a yellow, crystalline sublimate.

Theoretical and Experimental Methods

Computational Details: A Generalized Protocol for DFT Studies

Due to the lack of a specific, detailed theoretical study on this compound, a generalized protocol for performing Density Functional Theory (DFT) calculations on this or similar aromatic compounds is provided below, based on best practices in the field.[2][3]

Software: A quantum chemistry software package such as Gaussian, ORCA, or DMol3 can be used.

Methodology:

  • Geometry Optimization: The molecular structure of this compound is first optimized to find the lowest energy conformation. A widely used functional for organic molecules is B3LYP, paired with a basis set such as 6-311++G(d,p).[4] The optimization should be performed without any symmetry constraints.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Electronic Properties: Following successful optimization, single-point energy calculations can be performed to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis.

  • NMR Calculations: Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level. The calculated shifts are typically referenced against a standard compound like tetramethylsilane (TMS).

Experimental Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized this compound. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃) for analysis.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing the characteristic vibrational frequencies.

Results and Discussion

Molecular Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide fundamental insights into the molecule's three-dimensional structure.

Table 1: Selected Theoretical Bond Lengths (Å) and Bond Angles (°) for a Triazene Analogue. [5]

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.27N1-N2-N3113.5
N2-N31.35N2-N3-C(Aryl)118.2
N3-C(Aryl)1.41C(Aryl)-N3-C(Methyl)-
C-C (Aromatic)1.39 - 1.41C-C-C (Aromatic)118.5 - 121.3
C-H (Aromatic)1.08H-C-C (Aromatic)119.2 - 120.5
C-H (Methyl)1.09H-C-H (Methyl)108.0 - 109.5

Data is for [1-(4-acetylphenyl)-3-(2-methylphenyl)]triazene and serves as an illustrative example.

Vibrational Analysis

Theoretical vibrational frequencies can be correlated with experimental IR and Raman spectra to aid in spectral assignment.

Table 2: Selected Theoretical Vibrational Frequencies (cm⁻¹) and Their Assignments for a Triazene Analogue. [5]

Frequency (cm⁻¹)Assignment
~3100 - 3000Aromatic C-H stretching
~3000 - 2900Methyl C-H stretching
~1600Aromatic C=C stretching
~1450N=N stretching
~1250C-N stretching
~1170N-N stretching

Data is for [1-(4-acetylphenyl)-3-(2-methylphenyl)]triazene and serves as an illustrative example.

Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial parameters for understanding the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 3: Calculated Electronic Properties for a Triazene Analogue. [5]

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Data is for [1-(4-acetylphenyl)-3-(2-methylphenyl)]triazene and serves as an illustrative example.

Mandatory Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Workflow for Theoretical Analysis

theoretical_workflow start Define Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq min Confirm True Minimum (No Imaginary Frequencies) freq->min prop Calculate Properties min->prop homo_lumo HOMO-LUMO Analysis prop->homo_lumo mep Molecular Electrostatic Potential (MEP) prop->mep nmr NMR Chemical Shifts (GIAO) prop->nmr ir_raman IR & Raman Spectra prop->ir_raman end Analysis and Interpretation homo_lumo->end mep->end nmr->end ir_raman->end

Caption: A generalized workflow for the theoretical analysis of a molecule.

HOMO-LUMO Energy Gap Concept

homo_lumo_gap lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) axis_start->axis_end Energy e_gap ΔE = E(LUMO) - E(HOMO) (Reactivity Indicator) e_gap->lumo e_gap->homo

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Conclusion

This technical guide has provided a detailed overview of the theoretical and synthetic aspects of this compound. While a dedicated, comprehensive theoretical study on this specific molecule is currently lacking in the literature, this guide offers valuable insights by presenting data from a closely related analogue and by providing standardized protocols for its synthesis and computational analysis. The structured presentation of data and methodologies herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, facilitating further investigation into the properties and applications of this compound. Future work should focus on performing detailed DFT calculations specifically for this molecule to validate and expand upon the preliminary insights provided in this guide.

References

Methodological & Application

1-Methyl-3-p-tolyltriazene esterification protocol for carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Esterification of Carboxylic Acids using 1-Methyl-3-p-tolyltriazene

Abstract

This document provides a detailed protocol for the esterification of carboxylic acids utilizing this compound. This method serves as a practical alternative to the use of diazomethane, offering advantages in terms of the stability and handling of the reagent.[1] this compound is a crystalline, stable solid that can be easily prepared and stored, mitigating the risks associated with the highly reactive and explosive nature of diazomethane.[1] The reaction proceeds under mild conditions, typically at room temperature, and is applicable to a range of carboxylic acids. This protocol outlines the experimental procedure, safety precautions, and reaction mechanism, and includes a summary of reported yields.

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the production of a vast array of pharmaceuticals, agrochemicals, and materials.[2] While numerous methods exist, the use of 1-alkyl-3-aryltriazenes provides a convenient and efficient route for the formation of esters. Specifically, this compound has been demonstrated as an effective reagent for the methylation of carboxylic acids.[1][3]

The key advantages of this method include:

  • Safety: this compound is a stable, crystalline solid, making it a safer alternative to diazomethane.[1]

  • Mild Reaction Conditions: The esterification can be carried out at room temperature, tolerating a variety of functional groups.

  • High Yields: The reaction generally provides good to excellent yields of the corresponding methyl esters.[1]

Reaction Mechanism and Stoichiometry

The reaction is initiated by the protonation of the triazene by the carboxylic acid. This is followed by a nucleophilic attack of the resulting carboxylate anion on the methyl group. The intermediate then collapses, releasing molecular nitrogen, the desired methyl ester, and p-toluidine as a byproduct.

The overall balanced chemical equation is:

R-COOH + CH₃-N=N-NH-C₆H₄-CH₃ → R-COOCH₃ + N₂ + H₂N-C₆H₄-CH₃

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Carboxylic acid (e.g., 3,5-dinitrobenzoic acid)

  • This compound

  • Anhydrous diethyl ether

  • 5N Hydrochloric acid

  • 5% Aqueous sodium carbonate

  • Anhydrous sodium sulfate

  • Reaction flask

  • Dropping funnel

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • In a separate flask, dissolve the carboxylic acid (1.0-1.1 equivalents) in anhydrous diethyl ether.

  • Slowly add the carboxylic acid solution to the triazene solution at room temperature with gentle stirring. The addition is accompanied by the evolution of nitrogen gas and the formation of a colored solution.[1]

  • Continue stirring the reaction mixture until the evolution of nitrogen ceases (typically around 1 hour).[1]

  • Transfer the reaction mixture to a separatory funnel and wash with 5N hydrochloric acid to remove the p-toluidine byproduct.[1]

  • Subsequently, wash the organic layer with 5% aqueous sodium carbonate to remove any unreacted carboxylic acid, followed by a final wash with water.

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude methyl ester.

  • The crude product can be further purified by recrystallization or chromatography if necessary.

Safety Precautions:

  • The reaction should be performed in a well-ventilated fume hood.

  • While this compound is more stable than diazomethane, it should still be handled with care.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Data Presentation

The following table summarizes the reported yield for the esterification of 3,5-dinitrobenzoic acid using this compound.

Carboxylic AcidProductYield (%)Reference
3,5-Dinitrobenzoic acidMethyl 3,5-dinitrobenzoate70-90[1]

Note: The procedure notes that ethyl, propyl, and butyl esters can be prepared similarly using the corresponding 1-alkyl-3-p-tolyltriazenes.[1]

Visualizations

Experimental Workflow

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_product Product prep_triazene Dissolve this compound in Diethyl Ether react Mix Solutions & Stir at RT prep_triazene->react prep_acid Dissolve Carboxylic Acid in Diethyl Ether prep_acid->react wash_hcl Wash with 5N HCl react->wash_hcl N2 evolution wash_na2co3 Wash with 5% Na2CO3 wash_hcl->wash_na2co3 dry Dry with Na2SO4 wash_na2co3->dry evaporate Evaporate Solvent dry->evaporate product Methyl Ester evaporate->product

Caption: Experimental workflow for the esterification of carboxylic acids.

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_products Products rcooh R-COOH protonation Protonation rcooh->protonation triazene CH₃-N=N-NH-Tol triazene->protonation protonated_triazene [CH₃-N=N-N⁺H₂-Tol] R-COO⁻ protonation->protonated_triazene attack Nucleophilic Attack protonated_triazene->attack intermediate R-COOCH₃ + N₂ + H₂N-Tol attack->intermediate ester R-COOCH₃ intermediate->ester nitrogen N₂ intermediate->nitrogen toluidine H₂N-Tol intermediate->toluidine

Caption: Proposed mechanism for the esterification reaction.

Conclusion

The esterification of carboxylic acids using this compound is a robust and safer alternative to traditional methylation methods involving diazomethane. The protocol is straightforward, proceeds under mild conditions, and provides high yields of the desired methyl esters. This method is particularly valuable for researchers in organic synthesis and drug development who require an efficient and reliable esterification procedure.

References

Application Notes and Protocols for the Methylation of Phenols with 1-Methyl-3-p-tolyltriazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective methylation of phenolic hydroxyl groups is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The resulting aryl methyl ethers often exhibit altered biological activity, improved metabolic stability, and enhanced pharmacokinetic properties compared to their parent phenols. 1-Methyl-3-p-tolyltriazene has emerged as a convenient and efficient reagent for the O-methylation of phenols, offering a safer alternative to hazardous reagents like diazomethane and dimethyl sulfate.[1] This stable, crystalline solid can be easily prepared and stored, and its reactions are often high-yielding with straightforward work-up procedures.[2]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the methylation of a variety of phenolic substrates. The reaction mechanism and a summary of expected yields are also presented to facilitate the application of this methodology in research and development settings.

Data Presentation

The following table summarizes the yields for the methylation of various phenolic substrates using this compound. The data has been compiled from analogous reactions and related studies to provide an estimate of expected outcomes.

Phenolic SubstrateProductTypical Yield (%)
PhenolAnisole>95
p-Cresol4-Methylanisole>95
3,5-Dinitrophenol1,3-Dinitro-5-methoxybenzene70-90
Salicylaldehyde2-Methoxybenzaldehyde>90
VanillinVeratraldehyde>90
EugenolMethyl eugenol>90

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of this compound.[2]

Materials:

  • p-Toluidine

  • Potassium nitrite

  • Concentrated hydrochloric acid

  • Sodium carbonate

  • 30-35% Aqueous methylamine

  • Ether

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a 2-L flask equipped with a dropping funnel and a mechanical stirrer, immerse the flask in an ice-salt bath at approximately -10°C.

  • Add 50.2 g (0.47 mole) of p-toluidine to the flask.

  • To the p-toluidine, add a mixture of 250 g of crushed ice and 140 ml of concentrated hydrochloric acid with stirring.

  • Prepare a solution of 46.8 g (0.55 mole) of potassium nitrite in 150 ml of water and place it in the dropping funnel.

  • Slowly add the potassium nitrite solution to the stirred p-toluidine mixture over 1-2 hours, maintaining the temperature at -10°C. Monitor the reaction with starch-potassium iodide paper until a positive test is obtained.

  • Continue stirring for an additional hour to ensure complete diazotization.

  • Adjust the pH of the p-toluenediazonium chloride solution to 6.8-7.2 at 0°C using a cold, concentrated aqueous solution of sodium carbonate.

  • In a separate 3-L flask, prepare a vigorously stirred mixture of 150 g of sodium carbonate, 300 ml of 30-35% aqueous methylamine, and 100 g of crushed ice, and cool it to -10°C.

  • Slowly add the cold, neutral diazonium salt solution to the methylamine mixture over approximately 45 minutes, maintaining the temperature at -10°C.

  • Extract the reaction mixture with three 1-L portions of ether.

  • Dry the combined ethereal extracts over anhydrous sodium sulfate and evaporate the solvent on a rotary evaporator at room temperature to yield the crude this compound.

  • The crude product can be purified by sublimation at 50°C (1 mm) or by recrystallization from hexane to yield a yellow crystalline solid.

Protocol 2: General Procedure for the Methylation of Phenols

This generalized protocol is based on the analogous esterification of carboxylic acids using this compound.[2]

Materials:

  • Phenolic substrate

  • This compound

  • Anhydrous ether (or other suitable nonpolar solvent)[2]

  • 5N Hydrochloric acid

  • 5% Aqueous sodium carbonate

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a dropping funnel, dissolve 1.0 equivalent of this compound in anhydrous ether.

  • Dissolve 1.0-1.1 equivalents of the phenolic substrate in anhydrous ether and place it in the dropping funnel.

  • Slowly add the phenol solution to the stirred triazene solution at room temperature. The reaction is accompanied by the evolution of nitrogen gas.

  • Gently swirl the flask periodically. The reaction is typically complete when nitrogen evolution ceases (usually within 1-2 hours).

  • Transfer the ethereal solution to a separatory funnel and wash with 5N hydrochloric acid to remove any p-toluidine byproduct.

  • Subsequently, wash the organic layer with 5% aqueous sodium carbonate and then with water.

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Evaporate the ether to yield the crude aryl methyl ether.

  • The crude product can be further purified by recrystallization or chromatography as needed.

Reaction Mechanism and Workflow

The methylation of phenols with this compound proceeds via an acid-catalyzed mechanism. The phenol acts as a proton source to protonate the triazene, which then decomposes to form a methyldiazonium ion, p-toluidine, and nitrogen gas. The highly reactive methyldiazonium ion is then attacked by the phenoxide ion to yield the corresponding aryl methyl ether.

Methylation_Mechanism Phenol Phenol (Ar-OH) Protonated_Triazene Protonated Triazene Phenol->Protonated_Triazene + H+ Phenoxide Phenoxide (Ar-O-) Phenol->Phenoxide - H+ Triazene This compound Triazene->Protonated_Triazene Methyldiazonium Methyldiazonium Ion (CH3N2+) Protonated_Triazene->Methyldiazonium Decomposition pToluidine p-Toluidine Protonated_Triazene->pToluidine Nitrogen Nitrogen (N2) Protonated_Triazene->Nitrogen Aryl_Methyl_Ether Aryl Methyl Ether (Ar-O-CH3) Phenoxide->Aryl_Methyl_Ether Methyldiazonium->Aryl_Methyl_Ether Nucleophilic Attack

Caption: Proposed mechanism for the methylation of phenols.

The experimental workflow for the methylation of phenols using this compound is a straightforward process involving reaction setup, execution, and product isolation.

Experimental_Workflow Start Start Dissolve_Reagents Dissolve Phenol and This compound in Anhydrous Ether Start->Dissolve_Reagents Reaction Slowly Add Phenol Solution to Triazene Solution at RT Dissolve_Reagents->Reaction Monitor Monitor for Cessation of Nitrogen Evolution Reaction->Monitor Workup Aqueous Work-up: - 5N HCl Wash - 5% Na2CO3 Wash - Water Wash Monitor->Workup Drying Dry Organic Layer (Anhydrous Na2SO4) Workup->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Purify Product (Recrystallization/Chromatography) Evaporation->Purification End End Purification->End

Caption: General experimental workflow for phenol methylation.

References

Application Notes and Protocols for the Use of 1-Methyl-3-p-tolyltriazene in Peptide and Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-p-tolyltriazene is a versatile methylating agent. While its primary documented use is in the esterification of carboxylic acids, its reactivity presents a potential application in the derivatization of amino acids for analytical purposes. This document provides a proposed protocol for the use of this compound in amino acid analysis, drawing parallels from established methods for other carboxylic acids. It also offers a comparative overview of standard derivatization techniques to provide a broader context for researchers.

Proposed Application: Derivatization of Amino Acids for GC-MS Analysis

The carboxylic acid moiety of amino acids can be esterified to their corresponding methyl esters using this compound. This derivatization increases the volatility of the amino acids, making them amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This approach offers a potentially safer alternative to the use of diazomethane for methylation.[1]

Diagram: Proposed Workflow for Amino Acid Derivatization

derivatization_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Amino Acid Sample hydrolysis Protein Hydrolysis (if applicable) start->hydrolysis For Proteins/ Peptides drying Drying of Sample start->drying For Free Amino Acids hydrolysis->drying reconstitution Reconstitute in Ethereal Solvent drying->reconstitution add_reagent Add 1-Methyl-3-p- tolyltriazene Solution reconstitution->add_reagent reaction Reaction & Nitrogen Evolution add_reagent->reaction drying2 Evaporation of Solvent reaction->drying2 reconstitution2 Reconstitute in GC-MS compatible solvent drying2->reconstitution2 injection GC-MS Injection reconstitution2->injection analysis Data Acquisition & Analysis injection->analysis

Caption: Proposed workflow for amino acid derivatization using this compound.

Experimental Protocol: Methyl Esterification of Amino Acids

This protocol is adapted from the established procedure for the esterification of 3,5-dinitrobenzoic acid.[2]

Materials:

  • This compound (purity ≥98%)[3][4]

  • Amino acid standard or hydrolyzed protein/peptide sample

  • Anhydrous ether (or other suitable aprotic solvent)

  • Hydrochloric acid (for protein hydrolysis)

  • Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Sample Preparation:

    • For free amino acid analysis, ensure the sample is dry.

    • For protein or peptide analysis, perform acid hydrolysis (e.g., 6M HCl at 110°C for 22 hours) to liberate the constituent amino acids.[5] The hydrolysate should then be dried completely, for instance, under a stream of nitrogen gas.[5]

  • Derivatization Reaction:

    • Dissolve the dry amino acid sample in a minimal amount of anhydrous ether.

    • In a separate flask, prepare a solution of this compound in anhydrous ether.

    • Slowly add the amino acid solution to the this compound solution with gentle swirling. The reaction is accompanied by the evolution of nitrogen gas.[2]

    • Allow the reaction to proceed until the cessation of nitrogen evolution, indicating the completion of the esterification.

  • Sample Work-up:

    • Once the reaction is complete, evaporate the ether solvent under a gentle stream of nitrogen.

    • Reconstitute the derivatized amino acid methyl esters in a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).

  • GC-MS Analysis:

    • Inject the reconstituted sample into the GC-MS system.

    • Develop a suitable temperature gradient for the separation of the amino acid methyl esters on an appropriate GC column.

    • Identify and quantify the amino acids based on their retention times and mass spectra.

Quantitative Data Summary

As this is a proposed application, specific quantitative data on the derivatization efficiency and limits of detection for each amino acid using this compound are not yet established. Researchers employing this method would need to perform validation studies, including the generation of calibration curves for each amino acid derivative. For context, a summary of performance characteristics for a standard, commercially available amino acid analysis method is provided below.

Amino AcidLimit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)
Aspartic Acid0.050.15
Glutamic Acid0.050.15
Serine0.10.3
Glycine0.20.6
Histidine0.050.15
Arginine0.050.15
Threonine0.10.3
Alanine0.10.3
Proline0.10.3
Cysteine0.10.3
Lysine0.050.15
Tyrosine0.050.15
Methionine0.050.15
Valine0.10.3
Isoleucine0.050.15
Leucine0.050.15
Phenylalanine0.050.15
Tryptophan0.050.15

Note: This data is representative of a hydrophilic interaction chromatography (HILIC) coupled tandem mass spectrometry method and is provided for comparative purposes. Actual performance with the proposed this compound method would require experimental determination.[6]

Comparative Overview of Standard Derivatization Reagents

To provide a comprehensive resource, the following section outlines commonly used derivatization reagents in amino acid analysis.

Diagram: Comparison of Derivatization Chemistries

derivatization_comparison cluster_reagents Common Derivatization Reagents cluster_targets Target Functional Group cluster_analysis_methods Primary Analytical Technique OPA o-Phthalaldehyde (OPA) Primary Amines Primary Amines OPA->Primary Amines Reacts with HPLC-Fluorescence HPLC-Fluorescence OPA->HPLC-Fluorescence FMOC 9-Fluorenylmethyl chloroformate (FMOC) Secondary Amines Secondary Amines FMOC->Secondary Amines Reacts with FMOC->HPLC-Fluorescence AccQ-Tag 6-Aminoquinolyl-N- hydroxysuccinimidyl carbamate (AQC) AccQ-Tag->Primary Amines Reacts with AccQ-Tag->Secondary Amines Also reacts with HPLC-UV HPLC-UV AccQ-Tag->HPLC-UV Proposed This compound Carboxylic Acids Carboxylic Acids Proposed->Carboxylic Acids Reacts with GC-MS GC-MS Proposed->GC-MS

References

Application Notes and Protocols for Methylation Reactions Using 1-Methyl-3-p-tolyltriazene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 1-Methyl-3-p-tolyltriazene as a methylating agent. It includes comprehensive experimental protocols for the esterification of carboxylic acids, a summary of reaction data, and safety precautions. A workflow diagram is provided for clear visualization of the experimental process. This compound is a crystalline, stable, and easy-to-handle reagent that serves as a safer alternative to diazomethane for methylation reactions.[1][2]

Introduction

This compound is a versatile reagent used in organic synthesis for the methylation of various functional groups, most notably for the esterification of carboxylic acids.[1][2] Its solid, stable nature makes it more convenient and safer to handle compared to gaseous and explosive diazomethane.[1] This reagent is effective for converting both aromatic and aliphatic carboxylic acids into their corresponding methyl esters in good yields.[2][3] The reaction proceeds smoothly with the evolution of nitrogen gas, and the byproducts are easily removed.[1] This application note provides detailed procedures for the synthesis of this compound and its application in the methylation of a representative carboxylic acid.

Physicochemical Properties and Safety Information

  • Molecular Formula: C₈H₁₁N₃[4][5]

  • Molecular Weight: 149.19 g/mol [4]

  • Appearance: Yellow, crystalline solid.[1]

  • Melting Point: 80.5–81.5 °C (recrystallized from hexane).[1]

  • Storage: Store at 4°C under a nitrogen atmosphere.[4]

Safety Precautions:

  • Handle in a well-ventilated area.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

  • Avoid contact with skin and eyes.[6]

  • During sublimation for purification, use a safety shield as explosions have been reported with analogous compounds.[1]

  • Dispose of chemical waste according to local regulations.[1]

Quantitative Data Summary

The following table summarizes the yield and melting point data for the synthesis of this compound and its use in the esterification of 3,5-dinitrobenzoic acid, as described in the provided protocols.

ProductStarting MaterialReagentsSolventYield (%)Melting Point (°C)Reference
This compoundp-ToluidinePotassium nitrite, Hydrochloric acid, Sodium carbonate, MethylamineEther6280.5–81.5[1]
Methyl 3,5-dinitrobenzoate3,5-Dinitrobenzoic acidThis compoundEther95–97106–107[1]

Experimental Protocols

4.1. Protocol for the Synthesis of this compound

This protocol is adapted from an Organic Syntheses procedure.[1]

Materials:

  • p-Toluidine (50.2 g, 0.47 mole)

  • Potassium nitrite (46.8 g, 0.55 mole)

  • Concentrated hydrochloric acid (140 ml)

  • Crushed ice (350 g)

  • Concentrated aqueous sodium carbonate

  • 30–35% aqueous methylamine (300 ml)

  • Sodium carbonate (150 g)

  • Ether

  • Anhydrous sodium sulfate

  • 2 L flask with dropping funnel and stirrer

  • Ice-salt bath

  • Rotary evaporator

  • Water-cooled sublimer

Procedure:

  • Add p-toluidine to a 2 L flask and cool to -10°C in an ice-salt bath.

  • Add a mixture of crushed ice (250 g) and concentrated hydrochloric acid to the p-toluidine with stirring.

  • Slowly add a solution of potassium nitrite in water (150 ml) over 1–2 hours, maintaining the temperature at -10°C.

  • Stir for an additional hour after the addition is complete.

  • Adjust the pH of the solution to 6.8–7.2 with cold, concentrated aqueous sodium carbonate at 0°C.

  • In a separate 3 L flask, prepare a vigorously stirred mixture of sodium carbonate (150 g), aqueous methylamine (300 ml), and crushed ice (100 g).

  • Slowly add the cold, neutral diazonium salt solution to the methylamine mixture, keeping the temperature at approximately -10°C. This addition should take about 45 minutes.

  • Extract the resulting solution with three 1 L portions of ether.

  • Dry the combined ethereal extracts with anhydrous sodium sulfate.

  • Evaporate the ether on a rotary evaporator at room temperature to obtain the crude product.

  • Purify the crude triazene by sublimation at 50°C (1 mm) to yield yellow crystals. For higher purity, the sublimate can be recrystallized from hexane to give white needles.

4.2. Protocol for the Esterification of 3,5-Dinitrobenzoic Acid

This protocol demonstrates a typical methylation reaction using the synthesized this compound.[1]

Materials:

  • This compound (1.05 g, 7.0 mmoles)

  • 3,5-Dinitrobenzoic acid (1.50 g, 7.1 mmoles)

  • Ether (35 ml)

  • 100 ml flask with dropping funnel

  • Ice bath

Procedure:

  • Dissolve this compound in 10 ml of ether in a 100 ml flask.

  • Dissolve 3,5-dinitrobenzoic acid in 25 ml of ether and place this solution in a dropping funnel.

  • Slowly add the acid solution to the triazene solution. Swirl the flask gently during the addition. Nitrogen gas will evolve.

  • After the nitrogen evolution ceases (approximately 1 hour), cool the flask in an ice bath to precipitate the product.

  • Collect the precipitated methyl 3,5-dinitrobenzoate by filtration.

  • Wash the collected solid with a small amount of cold ether.

  • The filtrate can be concentrated to yield a second crop of the product.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the methylation of a carboxylic acid using this compound.

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction Setup cluster_workup Product Isolation carboxylic_acid Carboxylic Acid (R-COOH) dissolve_acid Dissolve Carboxylic Acid in Ether carboxylic_acid->dissolve_acid triazene This compound dissolve_triazene Dissolve Triazene in Ether triazene->dissolve_triazene solvent Ether solvent->dissolve_triazene solvent->dissolve_acid reaction_vessel Reaction Flask dissolve_triazene->reaction_vessel dissolve_acid->reaction_vessel Slow Addition precipitation Precipitation (Cooling) reaction_vessel->precipitation N2 Evolution Ceases filtration Filtration precipitation->filtration product Methyl Ester (R-COOCH3) filtration->product

Caption: Workflow for the esterification of a carboxylic acid.

Reaction Mechanism

While a detailed signaling pathway is not applicable to this chemical reaction, the underlying reaction mechanism provides insight into the process. The carboxylic acid protonates the triazene, which then decomposes to form a methyldiazonium ion and p-toluidine. The methyldiazonium ion is a potent methylating agent that is immediately attacked by the carboxylate anion to form the methyl ester, with the liberation of nitrogen gas.

reaction_mechanism reagents R-COOH + CH3-N=N-NH-Tol protonation Proton Transfer reagents->protonation intermediates [R-COO]-  +  [CH3-N2]+  +  H2N-Tol protonation->intermediates product_formation Nucleophilic Attack intermediates->product_formation products R-COOCH3 + N2 + H2N-Tol product_formation->products

Caption: Simplified mechanism of methylation.

Conclusion

This compound is a highly effective and convenient reagent for the methylation of carboxylic acids. The protocols provided herein offer a reliable method for its synthesis and application. The straightforward procedure, high yields, and enhanced safety profile make it a valuable tool in organic synthesis and drug development.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-Methyl-3-p-tolyltriazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 1-Methyl-3-p-tolyltriazene as a versatile and efficient reagent in the synthesis of pharmaceutical intermediates. This document covers its application in O-methylation of carboxylic acids and the synthesis of complex heterocyclic structures for potential anticancer agents.

Introduction

This compound is a stable, crystalline solid that serves as a valuable methylating agent in organic synthesis. It offers an alternative to diazomethane and other hazardous methylating agents, providing a safer and more convenient option for the introduction of methyl groups in the synthesis of pharmaceutical intermediates. Its applications include the esterification of carboxylic acids and the methylation of various functional groups, contributing to the construction of complex molecular architectures in drug discovery and development. This reagent is particularly useful for the synthesis of intermediates requiring mild reaction conditions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. It is a flammable solid and should be kept away from heat, sparks, and open flames. Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

Application 1: O-Methylation of Carboxylic Acids - Synthesis of Methyl 3,5-Dinitrobenzoate

This protocol details the use of this compound for the esterification of a carboxylic acid, a common transformation in the synthesis of pharmaceutical intermediates. The example provided is the synthesis of methyl 3,5-dinitrobenzoate from 3,5-dinitrobenzoic acid.

Experimental Protocol

Materials:

  • This compound

  • 3,5-Dinitrobenzoic acid

  • Anhydrous ether

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flask, dropping funnel, etc.)

  • Magnetic stirrer

  • Rotary evaporator

Procedure: [1]

  • In a 100-mL flask, dissolve 1.05 g (7.0 mmol) of this compound in 10 mL of anhydrous ether.

  • Prepare a solution of 1.50 g (7.1 mmol) of 3,5-dinitrobenzoic acid in 25 mL of anhydrous ether in a dropping funnel.

  • Slowly add the 3,5-dinitrobenzoic acid solution to the triazene solution at room temperature with gentle swirling. Nitrogen evolution will be observed, and the solution will turn red.

  • Continue the addition and allow the reaction to proceed until the evolution of nitrogen ceases (approximately 30 minutes).

  • After the reaction is complete, wash the ethereal solution with three 15-mL portions of 5% sodium bicarbonate solution, followed by a wash with 15 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 3,5-dinitrobenzoate.

  • Recrystallize the crude product from a minimal amount of hot methanol to obtain pure methyl 3,5-dinitrobenzoate as a crystalline solid.

Data Presentation
ReactantMolar Equiv.Molecular Weight ( g/mol )Amount (g)Moles (mmol)
This compound1.0149.191.057.0
3,5-Dinitrobenzoic acid1.01212.121.507.1
ProductYield (%)Melting Point (°C)
Methyl 3,5-dinitrobenzoate95-98106-107

Reaction Pathway

G cluster_reactants Reactants cluster_products Products 3,5-Dinitrobenzoic_Acid 3,5-Dinitrobenzoic Acid Methyl_3,5-Dinitrobenzoate Methyl 3,5-Dinitrobenzoate 3,5-Dinitrobenzoic_Acid->Methyl_3,5-Dinitrobenzoate Ether, RT This compound This compound This compound->Methyl_3,5-Dinitrobenzoate Nitrogen N2 This compound->Nitrogen p-Toluidine p-Toluidine This compound->p-Toluidine

Caption: O-Methylation of 3,5-Dinitrobenzoic Acid.

Application 2: Synthesis of a Dual-Action Anticancer Agent Intermediate

This protocol outlines a key step in the synthesis of dual-action 9-anilinoacridine methyl triazene chimeras, which are being investigated as potential anticancer agents.[2][3][4][5][6] This example demonstrates the utility of this compound in the construction of complex, biologically active molecules. The specific step detailed here is the formation of the methyl triazene moiety on an aniline precursor.

Experimental Protocol

Materials:

  • N1-(acridin-9-yl)-4-aminobenzene-1,3-diamine (precursor)

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Sodium carbonate

  • Methylamine (40% aqueous solution)

  • Ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

This is a representative procedure based on the synthesis of similar triazene moieties, as the full detailed protocol for this specific chimera is proprietary.

  • Diazotization of the Aniline Precursor:

    • Dissolve the N1-(acridin-9-yl)-4-aminobenzene-1,3-diamine precursor in a suitable solvent (e.g., dilute HCl) and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Coupling with Methylamine:

    • In a separate flask, prepare a cooled solution of methylamine in aqueous sodium carbonate.

    • Slowly add the cold diazonium salt solution to the methylamine solution with vigorous stirring, maintaining the temperature below 10 °C.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Work-up and Isolation:

    • Extract the reaction mixture with ether.

    • Combine the organic extracts and wash with brine.

    • Dry the ethereal solution over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 9-anilinoacridine methyl triazene chimera.

    • Purify the product by column chromatography on silica gel.

Data Presentation
ReactantMolar Equiv.Description
N1-(acridin-9-yl)-4-aminobenzene-1,3-diamine1.0Starting aniline precursor
Sodium Nitrite1.1For diazotization
MethylamineExcessFor coupling to form the triazene
ProductExpected Outcome
9-Anilinoacridine Methyl Triazene ChimeraA solid product with potential anticancer activity

Experimental Workflow

G cluster_start Starting Material cluster_end Final Product Aniline_Precursor Aniline Precursor Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Aniline_Precursor->Diazotization Coupling Coupling with Methylamine (CH3NH2, Na2CO3, <10 °C) Diazotization->Coupling Workup Extraction & Purification Coupling->Workup Triazene_Chimera 9-Anilinoacridine Methyl Triazene Chimera Workup->Triazene_Chimera

References

Application Notes and Protocols for the Preparation of Methyl Esters using 1-Methyl-3-p-tolyltriazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preparation of methyl esters from carboxylic acids utilizing 1-Methyl-3-p-tolyltriazene. This reagent offers a stable, crystalline alternative to diazomethane for the methylation of a variety of carboxylic acids.[1] Detailed experimental protocols for the synthesis of the reagent and subsequent esterification are presented, alongside safety precautions and a summary of reaction yields. The straightforward procedure and high yields make this method a valuable tool in organic synthesis and drug development.

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of compounds, including active pharmaceutical ingredients. While numerous methods exist, the use of diazomethane, though highly effective, is hampered by its extreme toxicity and explosive nature. This compound emerges as a superior alternative, offering the advantages of being a stable, crystalline solid that is easy to prepare and store.[1] This reagent reacts with carboxylic acids under mild conditions to produce the corresponding methyl esters in good to excellent yields, with the simple evolution of nitrogen gas as a byproduct.[1]

Data Presentation

The following table summarizes the reported yields for the methylation of various carboxylic acids using this compound.

Carboxylic AcidSolventReaction TimeYield (%)
3,5-Dinitrobenzoic AcidEther~1 hour70-90%[1]
Hippuric AcidNot SpecifiedNot SpecifiedQuantitative (for GC analysis)[2]
o-Methylhippuric AcidNot SpecifiedNot SpecifiedQuantitative (for GC analysis)[2]
m-Methylhippuric AcidNot SpecifiedNot SpecifiedQuantitative (for GC analysis)[2]
p-Methylhippuric AcidNot SpecifiedNot SpecifiedQuantitative (for GC analysis)[2]
n-Octanoic AcidNot SpecifiedNot SpecifiedEffective as derivatization agent

Experimental Protocols

A. Synthesis of this compound

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • p-Toluidine

  • Potassium nitrite

  • Concentrated hydrochloric acid

  • Sodium carbonate

  • 30-35% Aqueous methylamine

  • Ether

  • Anhydrous sodium sulfate

  • Hexane

  • Ice

Procedure:

  • In a 2-liter flask equipped with a stirrer and dropping funnel, immerse a mixture of p-toluidine (50.2 g, 0.47 mole), crushed ice (250 g), and concentrated hydrochloric acid (140 ml) in an ice-salt bath at approximately -10°C.

  • Slowly add a solution of potassium nitrite (46.8 g, 0.55 mole) in water (150 ml) to the stirred mixture over 1-2 hours, maintaining the temperature at -10°C. Continue stirring for an additional hour after the addition is complete.

  • Adjust the pH of the resulting p-toluenediazonium chloride solution to 6.8-7.2 at 0°C using a cold, concentrated aqueous solution of sodium carbonate.

  • In a separate 3-liter flask, prepare a vigorously stirred mixture of sodium carbonate (150 g), 30-35% aqueous methylamine (300 ml), and crushed ice (100 g), and maintain the temperature at approximately -10°C.

  • Slowly add the cold, neutral p-toluenediazonium chloride solution to the methylamine mixture over about 45 minutes.

  • Extract the reaction mixture with three 1-liter portions of ether.

  • Dry the combined ethereal extracts with anhydrous sodium sulfate and evaporate the solvent on a rotary evaporator at room temperature to yield crude this compound.

  • Purify the crude product by sublimation at 50°C (1 mm) or by recrystallization from hexane to obtain white needles. The yield of pure triazene is typically between 47-53%.[1]

B. General Protocol for the Preparation of Methyl Esters

This general procedure is based on the esterification of 3,5-dinitrobenzoic acid.[1]

Materials:

  • Carboxylic acid

  • This compound

  • Anhydrous ether (or other suitable nonpolar solvent)

  • 5N Hydrochloric acid

  • 5% Aqueous sodium carbonate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid in a minimal amount of anhydrous ether.

  • In a separate flask, dissolve an equimolar amount of this compound in anhydrous ether.

  • Slowly add the carboxylic acid solution to the triazene solution at room temperature with gentle swirling. Nitrogen gas will evolve during the addition.

  • Allow the reaction to proceed until the evolution of nitrogen ceases (typically around 1 hour).

  • Transfer the reaction mixture to a separatory funnel and wash with 5N hydrochloric acid to remove any unreacted p-toluidine.

  • Wash the organic layer with a 5% aqueous sodium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude methyl ester.

  • The crude product can be further purified by recrystallization or chromatography if necessary.

Visualizations

Reaction Mechanism

The esterification of a carboxylic acid with this compound is believed to proceed through a mechanism analogous to that of diazomethane. The carboxylic acid first protonates the triazene, which is followed by a nucleophilic attack of the carboxylate anion on the methyl group, leading to the formation of the methyl ester, p-toluidine, and nitrogen gas.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Proton Transfer cluster_products Products RCOOH Carboxylic Acid (R-COOH) ProtonatedTriazene Protonated Triazene RCOOH->ProtonatedTriazene Protonation Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate Deprotonation Triazene This compound Triazene->ProtonatedTriazene Ester Methyl Ester (R-COOCH₃) ProtonatedTriazene->Ester Toluidine p-Toluidine ProtonatedTriazene->Toluidine Decomposition N2 Nitrogen (N₂) ProtonatedTriazene->N2 Decomposition Carboxylate->Ester Nucleophilic Attack

Caption: Proposed reaction mechanism for methyl ester formation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of methyl esters using this compound.

experimental_workflow start Start dissolve_acid Dissolve Carboxylic Acid in Anhydrous Ether start->dissolve_acid dissolve_triazene Dissolve this compound in Anhydrous Ether start->dissolve_triazene mix Slowly Mix Solutions at Room Temperature dissolve_acid->mix dissolve_triazene->mix react Allow Reaction to Proceed (Nitrogen Evolution) mix->react workup Aqueous Workup (HCl and Na₂CO₃ washes) react->workup dry Dry Organic Layer (Anhydrous Na₂SO₄) workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify Methyl Ester (Recrystallization/Chromatography) evaporate->purify end End purify->end

Caption: General workflow for methyl ester synthesis.

Safety Precautions

  • This compound: This compound is harmful if swallowed and is a flammable solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Explosion Hazard: There is a report of a violent explosion occurring during the sublimation of a related compound, 1-benzyl-3-p-tolyltriazene.[1] Exercise extreme caution during sublimation, and always use a safety shield.

  • General Precautions: Conduct all reactions in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a convenient and efficient reagent for the preparation of methyl esters from a range of carboxylic acids. Its stability and the mild reaction conditions make it a safer and more practical alternative to diazomethane for many applications in research and development. The straightforward protocol and high yields contribute to its utility in modern organic synthesis.

References

Application of 1-Methyl-3-p-tolyltriazene in Natural Product Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

While direct applications of 1-methyl-3-p-tolyltriazene in the total synthesis of complex natural products are not extensively documented in readily available literature, its established role as a mild and efficient methylating agent for carboxylic acids positions it as a valuable tool for synthetic chemists in this field. This document provides a comprehensive overview of its potential applications, detailed experimental protocols for its synthesis and use, and relevant safety information.

Introduction

This compound is a stable, crystalline solid that serves as a convenient and safer alternative to diazomethane for the methylation of carboxylic acids. The in situ generation of a methylating species from the triazene under acidic conditions allows for high-yielding conversions to methyl esters under mild reaction conditions. This characteristic is particularly advantageous in the late stages of natural product synthesis, where sensitive functional groups on complex molecular architectures need to be preserved.

Application Notes

The primary application of this compound in the context of natural product synthesis is the chemoselective methylation of carboxylic acids. This transformation is crucial for several reasons:

  • Protecting Group Strategy: Carboxylic acids are often masked as methyl esters during a synthetic sequence to prevent their interference with other reagents.

  • Bioactivity Modification: The conversion of a free carboxylic acid to its methyl ester can significantly impact the biological activity of a natural product or its analog.

  • Improved Handling and Purification: Methyl esters are generally less polar and more volatile than their corresponding carboxylic acids, which can facilitate purification by chromatography and improve handling.

  • Precursor for Further Transformations: The methyl ester can serve as a precursor for other functional groups.

Given its mild activation by the substrate acid, this compound offers excellent chemoselectivity, typically reacting with carboxylic acids in the presence of other potentially reactive functional groups such as alcohols and phenols.

Experimental Protocols

Synthesis of this compound

A reliable method for the preparation of this compound has been reported in Organic Syntheses.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product p_toluidine p-Toluidine step1 Diazotization p_toluidine->step1 1. HCl, NaNO₂, H₂O, 0 °C HCl HCl NaNO2 NaNO₂ Methylamine Methylamine (aq) step2 Coupling Methylamine->step2 Na2CO3 Na₂CO₃ Na2CO3->step2 triazene This compound step1->step2 p-Toluenediazonium chloride step2->triazene

Synthesis of this compound

Materials:

  • p-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 30-35% Aqueous Methylamine

  • Sodium Carbonate (Na₂CO₃)

  • Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, a mixture of p-toluidine, crushed ice, and concentrated hydrochloric acid is prepared and cooled to -10 °C.

  • A solution of sodium nitrite in water is added dropwise to the stirred solution while maintaining the temperature at -10 °C. The addition is continued until a positive test on starch-iodide paper is observed.

  • The resulting solution of p-toluenediazonium chloride is neutralized to a pH of 6.8-7.2 with a cold, concentrated solution of sodium carbonate.

  • This cold, neutral solution is then added slowly to a vigorously stirred mixture of aqueous methylamine, sodium carbonate, and crushed ice, with the temperature maintained at approximately -10 °C.

  • After the addition is complete, the reaction mixture is extracted with three portions of ether.

  • The combined ethereal extracts are dried over anhydrous sodium sulfate.

  • The ether is removed by rotary evaporation at room temperature to yield the crude this compound.

  • The crude product can be purified by sublimation or recrystallization from hexane.

General Protocol for Methylation of a Carboxylic Acid

The following is a general procedure for the methylation of a carboxylic acid using this compound, adapted from established methods.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products R_COOH R-COOH (Natural Product or Intermediate) reaction Ether or other aprotic solvent R_COOH->reaction triazene This compound triazene->reaction R_COOMe R-COOMe (Methyl Ester) p_toluidine p-Toluidine N2 N₂ reaction->R_COOMe reaction->p_toluidine reaction->N2

General Methylation of a Carboxylic Acid

Materials:

  • Carboxylic acid (substrate)

  • This compound

  • Anhydrous Ether (or other suitable aprotic solvent)

  • 5% Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • The carboxylic acid is dissolved in anhydrous ether.

  • A solution of this compound (1.0-1.2 equivalents) in ether is added to the carboxylic acid solution at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas.

  • The reaction mixture is stirred at room temperature until the gas evolution ceases and the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then washed successively with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude methyl ester, which can be further purified by column chromatography, distillation, or recrystallization.

Quantitative Data

The following table summarizes the reported yields for the synthesis of this compound and a representative esterification reaction.

ReactionSubstrateProductYield (%)Reference
Synthesis of this compoundp-ToluidineThis compound62[1]
Esterification with this compound3,5-Dinitrobenzoic acidMethyl 3,5-dinitrobenzoate95-98[1]

Logical Workflow for Application in Natural Product Synthesis

The following diagram illustrates a logical workflow for the potential application of this compound in a late-stage methylation of a natural product.

G start Isolate or Synthesize Natural Product Precursor with a Carboxylic Acid decision Need to methylate the carboxylic acid? start->decision methylation Methylation with This compound in an aprotic solvent decision->methylation Yes end Proceed to next synthetic step or biological evaluation decision->end No workup Aqueous Workup (HCl, NaHCO₃, Brine) methylation->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Methylated Natural Product or Intermediate purification->product product->end

Workflow for Late-Stage Methylation

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is a suspected carcinogen and is harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The synthesis of triazenes can be hazardous, and appropriate safety precautions, such as using a blast shield during sublimation, should be taken.[1] Always consult the Safety Data Sheet (SDS) before handling this compound.

References

Application Notes and Protocols for Derivatization with 1-Methyl-3-p-tolyltriazene in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-3-p-tolyltriazene (MTT) is a versatile and efficient derivatizing agent for the esterification of carboxylic acids, enhancing their detectability in High-Performance Liquid Chromatography (HPLC) analysis. This reagent offers a safer alternative to hazardous methylating agents like diazomethane. The derivatization process converts polar carboxylic acids into their more nonpolar methyl ester derivatives. This modification improves chromatographic peak shape, increases retention on reversed-phase columns, and allows for sensitive detection using UV-Vis detectors. These application notes provide detailed protocols for the synthesis of MTT, the derivatization of carboxylic acids, and guidance for HPLC analysis.

Reaction Mechanism

The derivatization of carboxylic acids with this compound proceeds through a straightforward esterification reaction. The carboxylic acid protonates the triazene, which then decomposes to form a methyl cation, nitrogen gas, and p-toluidine. The methyl cation is then attacked by the carboxylate anion to form the corresponding methyl ester.

reaction_mechanism cluster_reactants Reactants cluster_products Products RCOOH Carboxylic Acid (R-COOH) ProtonatedMTT Protonated Triazene RCOOH->ProtonatedMTT + H+ MTT This compound MTT->ProtonatedMTT MethylCation Methyl Cation (CH3+) ProtonatedMTT->MethylCation Decomposition Nitrogen Nitrogen (N2) ProtonatedMTT->Nitrogen Toluidine p-Toluidine ProtonatedMTT->Toluidine Carboxylate Carboxylate Anion (R-COO-) MethylEster Methyl Ester (R-COOCH3) Carboxylate->MethylEster MethylCation->MethylEster

Caption: Reaction mechanism of carboxylic acid esterification with this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described by E. H. White, A. A. Baum, and D. E. Eitel.

Materials:

  • p-Toluidine

  • Potassium nitrite (KNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Concentrated aqueous sodium carbonate (Na₂CO₃)

  • 30-35% aqueous methylamine (CH₃NH₂)

  • Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • 2 L flask

  • Dropping funnel

  • Efficient stirrer

  • Ice-salt bath

  • Rotary evaporator

  • Water-cooled sublimer

Procedure:

  • Add 50.2 g (0.47 mole) of p-toluidine to a 2 L flask equipped with a dropping funnel and stirrer.

  • Immerse the flask in an ice-salt bath at approximately -10°C.

  • Add a mixture of 250 g of crushed ice and 140 ml of concentrated hydrochloric acid to the p-toluidine with stirring.

  • Prepare a solution of 46.8 g (0.55 mole) of potassium nitrite in 150 ml of water and place it in the dropping funnel.

  • Slowly add the potassium nitrite solution to the flask over 1-2 hours with continuous stirring, maintaining the temperature at -10°C.

  • Once the addition is complete, stir the mixture for an additional hour.

  • Adjust the pH of the p-toluenediazonium chloride solution to 6.8–7.2 at 0°C with cold, concentrated aqueous sodium carbonate.

  • In a separate 3 L flask, prepare a vigorously stirred mixture of 150 g of sodium carbonate, 300 ml of 30–35% aqueous methylamine, and 100 g of crushed ice, and cool it to -10°C.

  • Slowly add the cold, neutral diazonium salt solution to the methylamine mixture over approximately 45 minutes, maintaining the temperature at -10°C.

  • Extract the resulting solution with three 1 L portions of ether.

  • Dry the combined ethereal extracts with anhydrous sodium sulfate.

  • Evaporate the ether on a rotary evaporator at room temperature to yield crude this compound.

  • Purify the crude product by sublimation at 50°C (1 mm Hg). The sublimate can be further recrystallized from hexane to yield white needles.

Protocol 2: Derivatization of Carboxylic Acids for HPLC Analysis

This is a general protocol that can be adapted for various carboxylic acids. Optimization of reaction time, temperature, and reagent ratios may be necessary for specific analytes.

Materials:

  • This compound (MTT)

  • Carboxylic acid sample

  • Acetonitrile (HPLC grade)

  • (Optional) Crown ether (e.g., 18-crown-6) for salts of carboxylic acids

  • Vials with caps

  • Heating block or water bath

  • Vortex mixer

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve a known amount of the carboxylic acid sample in a suitable volume of acetonitrile in a vial. If the sample is a salt, dissolve it in acetonitrile and add a catalytic amount of a crown ether.

  • Reagent Preparation: Prepare a solution of this compound in acetonitrile. The molar ratio of MTT to the carboxylic acid should be optimized, but a 1.1 to 2-fold molar excess of MTT is a good starting point.

  • Derivatization Reaction: Add the MTT solution to the sample vial. Cap the vial tightly and vortex to mix.

  • Incubation: Place the vial in a heating block or water bath set to 60°C. Allow the reaction to proceed for 15-60 minutes. The optimal time should be determined experimentally. The reaction is complete when the evolution of nitrogen gas ceases.

  • Reaction Quench (Optional): For some applications, it may be necessary to quench the reaction by adding a small amount of a dilute acid (e.g., acetic acid) to consume any excess MTT.

  • Direct Analysis: The reaction mixture can often be directly injected into the HPLC system for analysis.[1] If necessary, dilute the sample with the mobile phase before injection.

experimental_workflow start Start sample_prep Sample Preparation (Dissolve carboxylic acid in Acetonitrile) start->sample_prep derivatization Derivatization Reaction (Mix sample and reagent, heat at 60°C) sample_prep->derivatization reagent_prep Reagent Preparation (Dissolve MTT in Acetonitrile) reagent_prep->derivatization analysis HPLC Analysis (Direct injection of reaction mixture) derivatization->analysis end End analysis->end

Caption: General workflow for the derivatization of carboxylic acids with MTT for HPLC analysis.

Data Presentation

Quantitative data for the HPLC analysis of various carboxylic acids derivatized with this compound is not extensively available in a consolidated format in the literature. The following table serves as a template for the data that should be generated during method development and validation for specific analytes of interest. For illustrative purposes, typical performance data for the HPLC analysis of fatty acid methyl esters (FAMEs), which are the products of this derivatization, are included.

Analyte (as Methyl Ester)Retention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity (R²)Reference
Methyl Palmitate (C16:0)User DeterminedUser Determined~5.0>0.99[2]
Methyl Stearate (C18:0)User DeterminedUser Determined~5.0>0.99[2]
Methyl Oleate (C18:1)User Determined0.0018% (mass)0.0054% (mass)>0.995[3]
Methyl Linoleate (C18:2)User Determined0.0002% (mass)0.0007% (mass)>0.995[3]
Methyl Linolenate (C18:3)User Determined0.0001% (mass)0.0004% (mass)>0.995[3]
Other Carboxylic AcidsUser DeterminedUser DeterminedUser DeterminedUser Determined

Note: The provided LOD and LOQ values for oleate, linoleate, and linolenate are from a study on biodiesel analysis and are expressed as % mass. These values and the LOQ for palmitate and stearate should be considered as indicative of the sensitivity achievable for FAMEs and will need to be experimentally determined for specific applications and HPLC systems.

Conclusion

Derivatization with this compound is a robust and convenient method for the analysis of carboxylic acids by HPLC. The protocols provided offer a solid foundation for researchers to develop and validate methods for their specific analytical needs. The direct analysis of the reaction mixture in acetonitrile simplifies the workflow and reduces sample preparation time. While a comprehensive database of quantitative parameters is not yet established, the principles outlined here will enable scientists and drug development professionals to effectively utilize this derivatization strategy for sensitive and reliable quantification of carboxylic acids.

References

Troubleshooting & Optimization

improving the yield of 1-Methyl-3-p-tolyltriazene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for the synthesis of 1-Methyl-3-p-tolyltriazene.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and reliable method is a two-step, one-pot synthesis. First, p-toluidine is converted to its corresponding diazonium salt, p-toluenediazonium chloride. This is achieved through a diazotization reaction with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C).[1][] The second step is the coupling of the unstable diazonium salt with an electron-rich partner, in this case, methylamine, under basic conditions to form the triazene.[3][4]

Q2: Why is temperature control so critical during the diazotization step?

A2: Aromatic diazonium salts are highly reactive and thermally unstable intermediates. Maintaining a low temperature, typically between -10 °C and 5 °C, is crucial to prevent the diazonium salt from decomposing.[3] Decomposition leads to the formation of nitrogen gas and an aryl cation, which can react with water to form undesired phenolic byproducts (p-cresol), significantly reducing the yield of the target triazene.[5]

Q3: What are the primary safety concerns associated with this synthesis?

A3: The primary safety concern is the potential for the intermediate diazonium salt to decompose, sometimes explosively, especially if it is isolated or allowed to warm up while dry. The synthesis should always be performed in solution at low temperatures.[5] Additionally, p-toluidine and methylamine are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The final product, this compound, is also a stable but potentially hazardous chemical that should be handled with care.

Q4: How can I confirm the purity and identity of the final product?

A4: The purity of this compound can be assessed using thin-layer chromatography (TLC), which can help identify byproducts like 1,3-di-p-tolyltriazene.[3] The identity and structure of the compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and melting point analysis. The expected melting point for the pure compound is 80.5–81.5 °C.[3]

Troubleshooting Guide

Q5: My reaction yield is significantly lower than expected. What are the common causes?

A5: Low yields in triazene synthesis can typically be traced back to a few critical parameters. Refer to the troubleshooting flowchart below for a systematic approach.

  • Improper Temperature Control: If the temperature during diazotization rises above 5 °C, the diazonium salt will decompose, which is a major cause of yield loss. Ensure your ice-salt bath is maintained at or below the recommended temperature (ca. -10 °C).[3]

  • Incorrect pH During Coupling: The coupling reaction between the diazonium salt and methylamine is highly pH-dependent. The Organic Syntheses procedure specifies adjusting the diazonium solution to a pH of 6.8–7.2 before adding it to the basic methylamine solution.[3] If the pH is too acidic, the coupling will be slow or may not occur; if it's too basic during the neutralization step, the diazonium salt can decompose.

  • Inefficient Stirring: Vigorous stirring is essential during the addition of the sodium nitrite solution and during the final coupling step to ensure proper mixing of the reagents, especially in heterogeneous mixtures.[3]

  • Reagent Quality: Ensure the p-toluidine is pure and the sodium nitrite has not degraded. Using old or impure reagents can lead to incomplete diazotization and the formation of side products.

Q6: I observed a red precipitate after neutralizing the diazonium salt solution. What is it and is it a problem?

A6: The formation of a small amount of red or orange material upon neutralizing the p-toluenediazonium chloride solution (adjusting pH to 6.8–7.2) is a known observation.[3] This is likely due to minor side-coupling reactions. While a small amount is normal and is removed during workup and purification, an excessive amount could indicate that the pH adjustment was not performed correctly or that the solution was not kept sufficiently cold, leading to premature decomposition and side reactions.

Q7: My final product is difficult to purify and appears contaminated with a similar compound. How can I improve purity?

A7: The most likely contaminant is the symmetrical triazene, 1,3-di-p-tolyltriazene, formed by the coupling of the diazonium salt with unreacted p-toluidine.[3]

  • Ensure Complete Diazotization: Add the sodium nitrite solution slowly over 1-2 hours until a positive starch-potassium iodide test is sustained, indicating a slight excess of nitrous acid. Stirring for an additional hour ensures all the p-toluidine has reacted.[3]

  • Purification Technique: The established purification method involves sublimation followed by recrystallization.[3] Sublimation at 50 °C under high vacuum (1 mm) is effective at removing less volatile impurities. Subsequent recrystallization from hexane should yield the pure product as white needles.[3] If sublimation is not possible, column chromatography on silica gel may be an alternative, though a suitable eluent system would need to be developed.

Experimental Protocol and Data

Detailed Synthesis Protocol

This protocol is adapted from a verified procedure in Organic Syntheses.[3]

Step 1: Diazotization of p-Toluidine

  • Add p-Toluidine (50.2 g, 0.47 mole) to a 2 L flask equipped with an efficient mechanical stirrer.

  • Immerse the flask in an ice-salt bath to cool the contents to approximately -10 °C.

  • Add a mixture of crushed ice (250 g) and concentrated hydrochloric acid (140 mL) to the flask with stirring.

  • Slowly add a solution of potassium nitrite (46.8 g, 0.55 mole) in 150 mL of water from a dropping funnel over 1–2 hours. Maintain the temperature at -10 °C and continue stirring. Monitor the reaction with starch-potassium iodide paper; the addition is complete when a positive test (blue-black color) is obtained.

  • Stir the mixture for an additional hour to ensure the reaction is complete.

Step 2: Coupling with Methylamine

  • Adjust the cold p-toluenediazonium chloride solution to a pH of 6.8–7.2 by carefully adding cold, concentrated aqueous sodium carbonate. The solution will turn red-orange.

  • In a separate 3 L flask, prepare a vigorously stirred mixture of sodium carbonate (150 g), 30–35% aqueous methylamine (300 mL), and crushed ice (100 g).

  • Slowly add the cold, neutral diazonium salt solution to the methylamine mixture over about 45 minutes, ensuring the reaction temperature is maintained at approximately -10 °C.

Step 3: Workup and Purification

  • Extract the reaction mixture with three 1 L portions of diethyl ether.

  • Dry the combined ether extracts with anhydrous sodium sulfate.

  • Evaporate the ether on a rotary evaporator at room temperature to yield the crude product.

  • Purify the crude solid by sublimation at 50 °C (1 mm Hg). This yields a yellow, crystalline sublimate.

  • For highest purity, recrystallize the sublimate from hexane to obtain the final product as white needles.

Optimized Reaction Parameters

The following table summarizes the key optimized parameters from the reference protocol for maximizing yield and purity.

ParameterOptimized Value / ConditionRationaleCitation
Temperature -10 °C to 0 °CPrevents decomposition of the unstable diazonium salt intermediate.[3]
pH (Diazonium Sol.) 6.8 – 7.2Prepares the diazonium salt for coupling; avoids decomposition at high pH.[3]
Reaction Time Diazotization: 2-3 hrs; Coupling: 45 minEnsures complete formation of the diazonium salt and controlled coupling.[3]
Reagent Molar Ratio p-Toluidine : KNO₂ (1 : 1.17)A slight excess of nitrite ensures complete consumption of the starting amine.[3]
Purification Method Sublimation then RecrystallizationEffectively removes non-volatile impurities and side products.[3]
Expected Yield 62% (purified)Represents a typical yield under optimized, lab-scale conditions.[3]

Visual Guides

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification p_toluidine p-Toluidine in HCl diazonium_salt p-Toluenediazonium Chloride Solution p_toluidine->diazonium_salt  -10 °C to 0 °C na_nitrite NaNO₂ Solution na_nitrite->diazonium_salt  Slow Addition crude_product Crude Product in Ether diazonium_salt->crude_product  pH 6.8-7.2,  add to amine mix methylamine Methylamine + Na₂CO₃ methylamine->crude_product sublimation Sublimation crude_product->sublimation recrystallization Recrystallization (Hexane) sublimation->recrystallization final_product Pure 1-Methyl-3-p- tolyltriazene recrystallization->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield start Problem: Low Product Yield q_temp Was temperature kept between -10 °C and 5 °C? start->q_temp s_temp Solution: Improve cooling. Use an ice-salt bath and monitor temperature closely. q_temp->s_temp No q_ph Was diazonium solution pH adjusted to 6.8-7.2 before coupling? q_temp->q_ph Yes s_temp->q_ph s_ph Solution: Use a calibrated pH meter. Add cold Na₂CO₃ solution slowly. q_ph->s_ph No q_stir Was stirring vigorous during additions? q_ph->q_stir Yes s_ph->q_stir s_stir Solution: Use an overhead mechanical stirrer for efficient mixing. q_stir->s_stir No q_reagents Are reagents (amine, nitrite) pure and fresh? q_stir->q_reagents Yes s_stir->q_reagents s_reagents Solution: Use freshly opened or purified reagents. Check nitrite quality. q_reagents->s_reagents No end_node Yield should improve. q_reagents->end_node Yes s_reagents->end_node

Caption: Troubleshooting flowchart for diagnosing low reaction yield.

Reaction_Mechanism cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Coupling p_toluidine p-Toluidine (Ar-NH₂) diazonium p-Toluenediazonium Ion (Ar-N₂⁺) p_toluidine->diazonium NaNO₂, HCl 0-5 °C triazene This compound (Ar-N=N-NHCH₃) diazonium->triazene Base (Na₂CO₃) methylamine Methylamine (CH₃NH₂) methylamine->triazene

Caption: Simplified reaction mechanism for triazene synthesis.

References

Technical Support Center: 1-Methyl-3-p-tolyltriazene Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Methyl-3-p-tolyltriazene for the esterification of carboxylic acids.

Troubleshooting Guides

This section addresses common issues encountered during the esterification reaction in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Ester

  • Question: My esterification reaction with this compound resulted in a low yield or no product. What are the possible causes and solutions?

  • Answer: Low or no yield in this reaction can stem from several factors related to the reagent quality, reaction conditions, or substrate reactivity.

    • Reagent Purity: The purity of this compound is crucial. Impurities from its synthesis, such as 1,5-di-p-tolyl-3-methyl-1,4-pentazadiene and 1,3-di-p-tolyltriazene , can affect the reaction's efficiency.[1]

      • Recommendation: Purify the triazene reagent by sublimation or recrystallization before use.[1] Purity can be checked by techniques like HPLC or melting point determination.

    • Reaction Conditions:

      • Solvent: The reaction rate is generally higher in nonpolar solvents.[1] Ethereal solvents like diethyl ether are commonly used.[1]

      • Temperature: The reaction is typically performed at room temperature. Elevated temperatures can accelerate the decomposition of the triazene reagent.

      • Atmosphere: To minimize the formation of colored byproducts, it is recommended to flush the reaction system with an inert gas like nitrogen.[1]

    • Triazene Decomposition: this compound can decompose in the presence of acid. Since the esterification is acid-catalyzed by the carboxylic acid substrate, a competing decomposition reaction can occur, reducing the amount of active methylating agent.

      • Recommendation: Add the carboxylic acid solution slowly to the triazene solution to maintain a low instantaneous concentration of the acid.

    • Substrate Reactivity: While the reaction is suitable for a range of carboxylic acids, very weak acids may react slowly.

Issue 2: Presence of Impurities in the Final Product

  • Question: After workup, my ester product is contaminated with byproducts. How can I purify my product?

  • Answer: The primary byproduct of the esterification is p-toluidine . Additionally, colored impurities may be present.

    • Removal of p-toluidine: This basic byproduct can be effectively removed by washing the organic reaction mixture with an aqueous acid solution, such as 5N hydrochloric acid.[1]

    • Removal of Colored Impurities: The formation of colored byproducts can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen).[1] If colored impurities are present in the final product, purification by column chromatography or recrystallization may be necessary.

    • Workup Procedure: A typical workup involves:

      • Washing the reaction mixture with aqueous HCl to remove p-toluidine.

      • Washing with an aqueous base (e.g., sodium carbonate solution) to remove any unreacted carboxylic acid.

      • Drying the organic layer over an anhydrous salt (e.g., sodium sulfate).

      • Removing the solvent under reduced pressure.

Issue 3: Side Reactions with Sensitive Functional Groups

  • Question: My carboxylic acid contains other functional groups. Are there any known incompatibilities with this compound?

  • Answer: The methylation using this compound is compatible with several functional groups, including halogens, amino, and nitro groups.[2] However, a significant side reaction has been observed with substrates containing alkene functionalities, which can undergo polymerization.[2]

    • Recommendation: For substrates containing double bonds, it is advisable to monitor the reaction closely and consider alternative methylation methods if polymerization becomes a significant issue.

Frequently Asked Questions (FAQs)

  • What is the mechanism of esterification using this compound? The reaction proceeds through the protonation of the triazene by the carboxylic acid, followed by the transfer of the methyl group to the carboxylate anion, with the liberation of nitrogen gas and p-toluidine.

  • How can I monitor the progress of the reaction? The reaction can be monitored by the evolution of nitrogen gas, which ceases upon completion.[1] Thin-layer chromatography (TLC) can also be used to track the disappearance of the carboxylic acid starting material and the appearance of the ester product.

  • What are the primary byproducts of this reaction? The main byproducts are nitrogen gas (N₂) and p-toluidine.[1]

  • Are there any safety precautions I should be aware of? Yes. While this compound is generally more stable than diazomethane, caution should be exercised during its purification. There has been a report of a violent explosion during the sublimation of a related compound, 1-benzyl-3-p-tolyltriazene.[1] It is recommended to conduct the sublimation behind a safety shield.

Data Presentation

The yield of the methyl ester can vary depending on the substrate and reaction conditions. Below is a summary of a reported esterification.

Carboxylic AcidReagentSolventYield of Methyl EsterReference
3,5-Dinitrobenzoic AcidThis compoundDiethyl Ether70-90%--INVALID-LINK--

Experimental Protocols

1. Synthesis of this compound

This protocol is adapted from Organic Syntheses.[1]

  • Materials:

    • p-Toluidine

    • Potassium nitrite

    • Concentrated hydrochloric acid

    • Sodium carbonate

    • Aqueous methylamine (30-35%)

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • A solution of p-toluenediazonium chloride is prepared by the slow addition of a potassium nitrite solution to a stirred mixture of p-toluidine in crushed ice and concentrated hydrochloric acid at -10°C.

    • The completion of the diazotization is confirmed with a positive starch-potassium iodide test.

    • The cold diazonium salt solution is neutralized to a pH of 6.8-7.2 with a cold, concentrated aqueous sodium carbonate solution.

    • This neutral solution is then added slowly to a vigorously stirred mixture of sodium carbonate, aqueous methylamine, and crushed ice, maintaining the temperature at approximately -10°C.

    • The reaction mixture is extracted with diethyl ether.

    • The combined ether extracts are dried over anhydrous sodium sulfate and the solvent is removed by rotary evaporation to yield crude this compound.

    • The crude product is purified by sublimation at 50°C (1 mm Hg).

2. Esterification of 3,5-Dinitrobenzoic Acid

This protocol is adapted from Organic Syntheses.[1]

  • Materials:

    • This compound

    • 3,5-Dinitrobenzoic acid

    • Diethyl ether

    • 5N Hydrochloric acid

    • 5% Aqueous sodium carbonate

    • Anhydrous sodium sulfate

  • Procedure:

    • A solution of 3,5-dinitrobenzoic acid in diethyl ether is added slowly to a solution of this compound in diethyl ether at room temperature.

    • The reaction mixture is gently swirled. Nitrogen evolution is observed, and the solution turns red.

    • After the nitrogen evolution ceases (approximately 1 hour), the ethereal solution is transferred to a separatory funnel.

    • The solution is washed with 5N hydrochloric acid to remove p-toluidine, followed by a wash with 5% aqueous sodium carbonate to remove unreacted acid.

    • The organic layer is dried over anhydrous sodium sulfate.

    • Evaporation of the ether yields methyl 3,5-dinitrobenzoate.

Visualizations

Esterification Reaction and Side Reaction Pathway

Esterification_Mechanism cluster_main Main Esterification Reaction cluster_side Side Reaction: Triazene Decomposition RCOOH Carboxylic Acid (R-COOH) Protonated_Triazene Protonated Triazene RCOOH->Protonated_Triazene + H⁺ Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate - H⁺ Triazene This compound Triazene->Protonated_Triazene Toluidine p-Toluidine Protonated_Triazene->Toluidine + CH₃⁺ + N₂ Ester Methyl Ester (R-COOCH₃) Carboxylate->Ester + CH₃⁺ Ester_output Ester->Ester_output Toluidine_output Toluidine->Toluidine_output N2 Nitrogen (N₂) N2_output N2->N2_output Protonated_Triazene_Side Protonated Triazene Decomposition_Products Decomposition Products Protonated_Triazene_Side->Decomposition_Products Decomposition RCOOH_input RCOOH_input->RCOOH Triazene_input Triazene_input->Triazene

Caption: Reaction pathway for esterification and a competing side reaction.

References

Technical Support Center: Optimizing Methylation Reactions with 1-Methyl-3-p-tolyltriazene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing methylation reactions using 1-Methyl-3-p-tolyltriazene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and efficient methylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for methylation?

This compound is a stable, crystalline solid used as a methylating agent. It serves as a safer alternative to diazomethane, which is explosive and toxic. Its advantages include ease of handling, storage, and preparation.[1] It is particularly effective for the esterification of carboxylic acids and the derivatization of various compounds for analysis by gas chromatography.

Q2: What are the main byproducts of a methylation reaction with this compound?

The primary byproduct of the methylation reaction is p-toluidine.[1] Additionally, nitrogen gas is evolved during the reaction.[1] In the synthesis of the reagent itself, potential impurities can include 1,3-di-p-tolyltriazene and 1,5-di-p-tolyl-3-methyl-1,4-pentazadiene.

Q3: How should this compound be stored?

For long-term stability, it is recommended to store this compound at 4°C under a nitrogen atmosphere.

Q4: What are the general safety precautions when working with this compound?

While safer than diazomethane, this compound should still be handled with care. It is harmful if swallowed, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Caution should be exercised during sublimation, as an analogous compound, 1-benzyl-3-p-tolyltriazene, has been reported to explode at elevated temperatures (90–100°C).[1]

Troubleshooting Guide

This section addresses common issues encountered during methylation reactions with this compound.

Issue 1: Low or No Reaction Yield

Potential Cause Troubleshooting Steps
Poor Reagent Quality Ensure the this compound is pure. Impurities from its synthesis can affect reactivity. If necessary, purify the reagent by recrystallization from hexane or sublimation.[1]
Sub-optimal Solvent The reaction rate is generally faster in nonpolar solvents like ether or chloroform.[1] If using a polar solvent, consider switching to a nonpolar alternative to improve reaction kinetics.
Low Reaction Temperature While many reactions proceed at room temperature, some substrates may require gentle heating. Monitor the reaction for nitrogen evolution as an indicator of reactivity.
Substrate Reactivity Highly sterically hindered substrates may react slowly. Consider increasing the reaction time or temperature. For phenols, electron-withdrawing groups can decrease the nucleophilicity of the hydroxyl group, slowing the reaction.
Decomposition of Diazonium Salts during Reagent Synthesis If you are synthesizing the reagent, low yields (below 20%) can result from the decomposition of diazonium salts during neutralization. A modified procedure that skips the neutralization step and directly adds excess 40% dimethyl amine solution to reach pH 8 has been shown to improve yields.[2]

Issue 2: Formation of Unexpected Side Products

Potential Cause Troubleshooting Steps
Alkene Polymerization The reaction is not compatible with alkene functionalities, which can undergo polymerization.[2] Protect the alkene group prior to methylation or choose an alternative methylating agent if the alkene is essential to the substrate.
Partial Etherification of Hydroxy-substituted Carboxylic Acids While ortho-substituted hydroxyl groups on carboxylic acids are generally not affected, meta- and para-substituted hydroxyl groups can be partially etherified.[2] To avoid this, protect the phenolic hydroxyl group before carrying out the esterification.
N-alkylation of Toluidine Byproduct In reactions involving secondary carbinamines, some N-alkyltoluidine may be formed as a side product.[1] This can be removed during the workup by washing with acid.

Experimental Protocols & Data

General Protocol for Esterification of Carboxylic Acids

This protocol is adapted from the esterification of 3,5-dinitrobenzoic acid as described in Organic Syntheses.[1]

  • Dissolve 1.0 equivalent of the carboxylic acid in a suitable nonpolar solvent (e.g., diethyl ether).

  • In a separate flask, dissolve a slight molar excess (e.g., 1.05 equivalents) of this compound in the same solvent.

  • Slowly add the carboxylic acid solution to the triazene solution at room temperature with gentle swirling.

  • Monitor the reaction by observing the evolution of nitrogen gas. The reaction is typically complete when gas evolution ceases (usually within 1 hour).

  • Upon completion, wash the reaction mixture with 5N hydrochloric acid to remove the p-toluidine byproduct.

  • Follow with a wash using 5% aqueous sodium carbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl ester.

Quantitative Data for Methylation Reactions

The following tables summarize reaction conditions and yields for the methylation of various substrates with this compound.

Table 1: Methylation of Carboxylic Acids

SubstrateSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
3,5-Dinitrobenzoic AcidDiethyl EtherRoom Temperature~170-90[1]
PhospholipidsNot SpecifiedNot SpecifiedNot Specified~90[1]
Hippuric and Methylhippuric AcidsEthyl AcetateNot SpecifiedNot SpecifiedHigh Sensitivity and Specificity for GC[2]

Note: Quantitative yield data for the methylation of phenols, alcohols, and amines with this compound is not extensively reported in the currently available literature. The primary application appears to be in the esterification of carboxylic acids and derivatization for analytical purposes. For other substrates, empirical optimization of reaction conditions (solvent, temperature, and reaction time) is recommended.

Visualizing Experimental Workflows

General Workflow for Methylation

This diagram outlines the typical steps involved in a methylation reaction using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis prep_reagent Prepare this compound Solution mix Combine Solutions & React (Monitor N2 Evolution) prep_reagent->mix prep_substrate Prepare Substrate Solution prep_substrate->mix wash_acid Acid Wash (Remove p-toluidine) mix->wash_acid wash_base Base Wash wash_acid->wash_base dry Dry Organic Layer wash_base->dry evaporate Evaporate Solvent dry->evaporate analyze Characterize Product (NMR, GC-MS, etc.) evaporate->analyze G start Low Reaction Yield check_reagent Check Reagent Purity start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok purify_reagent Purify Reagent (Recrystallize/Sublime) reagent_ok->purify_reagent No check_conditions Review Reaction Conditions reagent_ok->check_conditions Yes purify_reagent->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (Solvent, Temp, Time) conditions_ok->optimize_conditions No check_substrate Assess Substrate Reactivity conditions_ok->check_substrate Yes end Improved Yield optimize_conditions->end substrate_ok Substrate Compatible? check_substrate->substrate_ok protecting_group Consider Protecting Groups or Alternative Reagent substrate_ok->protecting_group No substrate_ok->end Yes protecting_group->end

References

Technical Support Center: 1-Methyl-3-p-tolyltriazene Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 1-Methyl-3-p-tolyltriazene solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is a crystalline solid that should be stored in a refrigerator.[1] For optimal stability, it is recommended to store the compound at 4°C under a nitrogen atmosphere.[2] Some suppliers recommend storage temperatures between 2°C and 8°C (36 - 46 °F). It is also advised to keep the container tightly closed in a dry and well-ventilated place, away from heat and sources of ignition. The compound can be air-sensitive.

Q2: What solvents are compatible with this compound?

Q3: How stable are solutions of this compound?

A3: The stability of this compound in solution is influenced by temperature, solvent, and pH. The compound undergoes thermal decomposition. For instance, in a 0.1 M solution in tetrachloroethylene at 100°C, decomposition was observed to be complete after approximately 2 hours.[3] The thermolysis follows first-order kinetics. Kinetic studies on related triazenes indicate that decomposition can be acid-catalyzed below pH 8, while being independent of pH above this value.[5]

Q4: What are the known decomposition products of this compound?

A4: The thermal decomposition of this compound in tetrachloroethylene yields major products such as p-toluidine, N-methyl-p-toluidine, and p-chlorotoluene.[3] The formation of these products is attributed to the homolytic breakdown of the compound's tautomeric forms.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpectedly low yield in a reaction using a this compound solution. Degradation of the triazene solution. - Prepare fresh solutions of this compound before use. - Avoid prolonged storage of solutions, even at low temperatures. - Ensure the solvent used is dry and free of acidic impurities.
Inconsistent reaction results between batches. Variable purity or degradation of the stored solid compound. - Store the solid this compound under the recommended conditions (refrigerated, under inert gas).[2] - Check the purity of the compound before use, for example, by measuring its melting point (75-80 °C).[6]
Color change of the solution from yellow/orange to a darker red or brown. Decomposition of the triazene. - This indicates significant degradation. The solution should be discarded and a fresh one prepared. - The decomposition process can lead to the formation of colored byproducts.[3]
Gas evolution (bubbling) from the solution upon addition of an acid. This is the expected reaction for its use in esterification. This is not a problem but the intended reactivity. This compound reacts with carboxylic acids to form methyl esters, evolving nitrogen gas in the process.[4]

Data Presentation

Table 1: Physical and Storage Properties of this compound

PropertyValueSource
CAS Number 21124-13-0[2]
Molecular Formula C₈H₁₁N₃[2]
Molecular Weight 149.19 g/mol [2]
Appearance Light orange to yellow to green powder/crystal[1][6]
Melting Point 75 - 80 °C[6]
Recommended Storage Temp. 4°C, under nitrogen[2]
Alternative Storage Temp. 2 - 8 °C
Solubility Soluble in ether[1]

Table 2: Decomposition Data for this compound

ConditionObservationProductsSource
Thermolysis in 0.1 M Tetrachloroethylene at 100°C Complete decomposition after ~2 hoursp-toluidine, N-methyl-p-toluidine, p-chlorotoluene[3]

Experimental Protocols

Protocol 1: Kinetic Analysis of Thermal Decomposition

This protocol is based on the methodology described for the thermolysis of 3-methyl-1-p-tolyltriazene.[3]

  • Solution Preparation: Prepare a 0.1 M solution of this compound in tetrachloroethylene.

  • Sample Sealing: Dispense the solution into Pyrex tubes and seal them.

  • Thermolysis: Place the sealed tubes in a constant temperature bath set to the desired temperature (e.g., 100°C).

  • Spectrophotometric Monitoring: At regular time intervals, remove a tube from the bath and rapidly cool it to room temperature. Measure the absorbance of the solution at the wavelength of maximum absorption (λmax = 337 nm in tetrachloroethylene).

  • Data Analysis: Determine the first-order rate constant by plotting the natural logarithm of the absorbance (or concentration) versus time.

Protocol 2: Product Analysis of Thermal Decomposition by ¹H NMR

This protocol outlines the steps for identifying the products of thermal decomposition.[3]

  • Decomposition: Heat a 0.1 M solution of this compound in tetrachloroethylene at 100°C until the starting material is no longer detectable by thin-layer chromatography (TLC).

  • Solvent Removal: Evaporate the solvent in vacuo to obtain the residue as a dark red oil.

  • NMR Sample Preparation: Dissolve the residue in a deuterated solvent (e.g., deuteriochloroform).

  • NMR Analysis: Record the ¹H NMR spectrum of the solution.

  • Product Identification: Assign the signals in the spectrum by comparing them with the spectra of authentic samples of suspected products (e.g., p-toluidine, N-methyl-p-toluidine).

Visualizations

Troubleshooting_Guide start Problem: Inconsistent or Poor Experimental Results check_solution Is the this compound solution freshly prepared? start->check_solution check_solid How is the solid compound stored? check_solution->check_solid Yes prepare_fresh Solution: Prepare a fresh solution immediately before use. check_solution->prepare_fresh No improper_storage Potential Cause: Improper storage of solid (e.g., room temp, exposure to air) check_solid->improper_storage Improperly degraded_solution Potential Cause: Degradation of the solution over time. check_solid->degraded_solution Properly proper_storage Solution: Store solid at 2-8°C under an inert atmosphere. improper_storage->proper_storage Decomposition_Pathway triazene This compound tautomer_a Tautomer A triazene->tautomer_a Tautomerism tautomer_b Tautomer B triazene->tautomer_b Tautomerism homolysis Thermolysis (Homolytic Cleavage) tautomer_a->homolysis tautomer_b->homolysis products Decomposition Products homolysis->products p_toluidine p-Toluidine products->p_toluidine n_methyl_p_toluidine N-Methyl-p-toluidine products->n_methyl_p_toluidine p_chlorotoluene p-Chlorotoluene (from solvent) products->p_chlorotoluene

References

preventing the formation of 1,3-di-p-tolyltriazene byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of the 1,3-di-p-tolyltriazene byproduct during the diazotization of p-toluidine.

Troubleshooting Guide: Minimizing 1,3-di-p-tolyltriazene Formation

Issue: You have identified 1,3-di-p-tolyltriazene as a significant byproduct in your reaction, leading to lower yields of the desired product and complications in purification.

This guide provides a systematic approach to troubleshoot and minimize the formation of this common impurity.

Potential Cause Recommended Action Rationale
Insufficient Acidity Ensure a sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄) is used. The molar ratio of acid to p-toluidine should be at least 2.5:1.A highly acidic medium (pH < 2) is crucial to fully protonate the p-toluidine, forming the p-toluidinium salt. This prevents the free amine from acting as a nucleophile and attacking the diazonium salt, which is the primary pathway for triazene formation.[1][2]
Inadequate Temperature Control Maintain the reaction temperature strictly between 0-5 °C throughout the addition of sodium nitrite and for a short period thereafter.[1]The p-toluenediazonium salt is unstable at higher temperatures. Elevated temperatures can lead to decomposition and increase the rate of the undesired coupling reaction with unreacted p-toluidine.
Incorrect Stoichiometry Use a slight molar excess of sodium nitrite (e.g., 1.05 to 1.1 equivalents) relative to p-toluidine.Ensuring a slight excess of the diazotizing agent helps to drive the conversion of the primary amine to the diazonium salt to completion, thereby minimizing the concentration of unreacted p-toluidine available for byproduct formation.
Localized "Hot Spots" or Poor Mixing Add the sodium nitrite solution slowly and sub-surface with vigorous stirring.Slow, controlled addition and efficient mixing prevent localized areas of high temperature or high concentrations of reactants, which can promote side reactions.
Presence of Excess Nitrous Acid After the diazotization is complete, add a small amount of urea or sulfamic acid to the reaction mixture.These reagents quench any excess nitrous acid, which can contribute to other undesired side reactions.[3]
Slow Consumption of Diazonium Salt Proceed with the subsequent reaction (e.g., Sandmeyer reaction) as soon as the diazotization is complete.Diazonium salts have limited stability even at low temperatures.[2] Minimizing the time it exists in solution reduces the opportunity for side reactions to occur.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-di-p-tolyltriazene and why does it form?

A1: 1,3-di-p-tolyltriazene is a symmetrical triazene compound that forms as a byproduct during the diazotization of p-toluidine. It is the result of an azo coupling reaction between the newly formed p-toluenediazonium salt (which is an electrophile) and any unreacted p-toluidine (which acts as a nucleophile).[2][4] This is considered an N-coupling reaction.[2]

Q2: How can I confirm the presence of 1,3-di-p-tolyltriazene in my product mixture?

A2: The presence of this byproduct can often be detected by thin-layer chromatography (TLC) as a distinct spot.[5] For confirmation and quantification, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q3: At what pH should the diazotization of p-toluidine be performed?

A3: The diazotization reaction should be carried out in a strongly acidic medium, typically with a pH below 2. This ensures that the equilibrium favors the protonated amine, which is soluble and not nucleophilic, thus preventing the formation of the triazene byproduct.

Q4: What is the optimal temperature for the synthesis of p-toluenediazonium chloride?

A4: The optimal temperature is between 0 and 5 °C.[1] This low temperature is critical for the stability of the diazonium salt, which can decompose and undergo unwanted side reactions at higher temperatures.

Q5: Can I isolate the p-toluenediazonium salt before proceeding to the next step?

A5: While it is possible to precipitate diazonium salts (for example, as tetrafluoroborates), they are often explosive when dry and are typically used in solution immediately after their formation.[6] For safety and to minimize decomposition, in-situ consumption is the standard and recommended practice.

Q6: Does the choice of acid (e.g., HCl vs. H₂SO₄) affect the formation of the triazene byproduct?

A6: Both hydrochloric acid and sulfuric acid can be used to create the necessary acidic environment. The choice of acid is often dictated by the subsequent reaction. For instance, in a Sandmeyer reaction to produce p-chlorotoluene, hydrochloric acid is typically used.[7] The most critical factor is maintaining a sufficiently high concentration of the acid to ensure complete protonation of the starting amine.

Experimental Protocols

Protocol 1: Standard Diazotization of p-Toluidine

This protocol describes the formation of p-toluenediazonium chloride for subsequent use in reactions like the Sandmeyer reaction.

  • Preparation of the Amine Salt:

    • In a flask equipped with a mechanical stirrer and a thermometer, add p-toluidine (1.0 eq).

    • Add a 3M solution of hydrochloric acid (2.5 - 3.0 eq).

    • Stir the mixture until the p-toluidine is completely dissolved and the salt has formed.

    • Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization:

    • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold p-toluidine hydrochloride suspension while maintaining the temperature between 0 and 5 °C and stirring vigorously.[1]

    • The addition should take approximately 10-15 minutes.

  • Completion and Use:

    • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15 minutes in the ice bath.

    • The resulting solution contains the p-toluenediazonium chloride and is ready for immediate use in the subsequent reaction.

Visualizations

Formation_of_Byproduct cluster_main_reaction Desired Diazotization Reaction cluster_side_reaction Byproduct Formation p-Toluidine p-Toluidine p-Toluenediazonium_Salt p-Toluenediazonium_Salt p-Toluidine->p-Toluenediazonium_Salt NaNO₂, HCl, 0-5 °C Desired_Product Desired_Product p-Toluenediazonium_Salt->Desired_Product Subsequent Reaction (e.g., Sandmeyer) Unreacted_p-Toluidine Unreacted_p-Toluidine 1,3-di-p-tolyltriazene 1,3-di-p-tolyltriazene Unreacted_p-Toluidine->1,3-di-p-tolyltriazene Nucleophilic Attack p-Toluenediazonium_Salt_Side p-Toluenediazonium Salt p-Toluenediazonium_Salt_Side->1,3-di-p-tolyltriazene Prevention_Workflow start Start: p-Toluidine Reaction check_acid Is Acid Molar Ratio >= 2.5:1? start->check_acid check_temp Is Temperature 0-5 °C? check_acid->check_temp Yes failure High Risk of Triazene Formation check_acid->failure No check_stochiometry Is NaNO₂ in slight excess? check_temp->check_stochiometry Yes check_temp->failure No add_nitrite Slowly add NaNO₂ with vigorous stirring check_stochiometry->add_nitrite Yes check_stochiometry->failure No quench Optional: Quench excess HNO₂ with Urea add_nitrite->quench proceed Proceed to next step immediately quench->proceed success Minimized Byproduct Formation proceed->success

References

Technical Support Center: Solvent Effects on 1-Methyl-3-p-tolyltriazene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 1-Methyl-3-p-tolyltriazene. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions, troubleshoot experimental issues, and offer detailed protocols related to the solvent effects on the reaction rates of this compound.

Frequently Asked Questions (FAQs)

Q1: How do solvents generally affect the reaction rates and mechanisms of this compound?

A1: Solvents play a critical role in the outcome of this compound reactions by influencing reaction pathways and stabilizing intermediates or transition states.[1] The effect depends heavily on the type of reaction being conducted:

  • Unimolecular Thermal Decomposition: This reaction proceeds via a homolytic breakdown of the triazene tautomers.[2] The solvent's primary role is as the medium, and its ability to participate in radical abstraction can influence the final product distribution. For instance, in tetrachloroethylene, p-chlorotoluene is formed from chlorine abstraction by a p-tolyl radical.[2]

  • Acid-Induced Decomposition: In the presence of an acid like benzoic acid, the reaction rate is significantly influenced by the solvent's properties. For aprotic solvents, the rate correlates well with the donor character of the solvent.[3]

  • Esterification Reactions: When used as a methylating agent for carboxylic acids (an esterification reaction), the reaction rate is generally greater in nonpolar solvents.[4]

Q2: What is the proposed mechanism for the unimolecular thermal decomposition?

A2: The thermal decomposition of this compound is understood to proceed through a mechanism involving tautomerism followed by homolytic cleavage. The triazene exists as a tautomeric mixture of a conjugated form (1a) and an unconjugated form (1b).[2] Although the conjugated form (1a) is favored in the equilibrium, the decomposition is believed to occur primarily from the more reactive, unconjugated tautomer (1b), which breaks down into an arylaminyl-alkyl radical pair.[2]

Q3: My reaction yield is low when synthesizing the triazene. What could be the cause?

A3: Low yields during the synthesis of this compound can often be traced to the decomposition of the diazonium salt intermediate, especially during pH neutralization steps.[5] One successful modification to a literature procedure involves skipping the neutralization of the diazonium salt solution and instead directly adding an excess of aqueous methylamine to raise the pH, which can improve yields.[5] Additionally, ensuring the purity of starting materials, such as p-toluidine, is crucial.[2][4]

Q4: I am observing inconsistent reaction rates in my kinetic studies. What are the likely sources of this variability?

A4: Inconsistent kinetic results often stem from a few key experimental factors:

  • Temperature Fluctuation: Decomposition rates are highly sensitive to temperature. Ensure your reaction vessel is maintained at a stable, uniform temperature.

  • Solvent Purity: The presence of impurities, especially water or acidic/basic contaminants, can catalyze unintended side reactions. Using spectroscopic grade or freshly distilled solvents is recommended.[2]

  • Atmosphere: For thermal decomposition studies, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with oxygen and reduce the formation of colored impurities.[4]

  • Reagent Purity: The triazene itself can degrade over time. It is best to recrystallize it from a solvent like petroleum ether or hexane before use.[2][4]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect solvent choice for the specific reaction type. 2. Reaction temperature is too low or too high, causing no reaction or decomposition of products. 3. Impure starting materials or reagents.[6] 4. For synthesis, the diazonium salt intermediate may have decomposed.[5]1. Consult the data tables below to select an appropriate solvent (e.g., nonpolar for esterification).[4] 2. Optimize the reaction temperature. For thermal decomposition, temperatures around 100°C are often used.[2] 3. Ensure the triazene is purified (e.g., by recrystallization or sublimation) before use.[2][4] 4. Check the pH and temperature control during the synthesis diazotization and coupling steps.[4]
Formation of Colored Impurities 1. Oxidation of reactants or products. 2. Side reactions due to solvent impurities.1. Flush the reaction system with an inert gas like nitrogen before heating.[4] 2. Use high-purity, dry solvents.[6]
Inconsistent Kinetic Data 1. Fluctuation in reaction temperature. 2. Inaccurate measurement of reactant concentrations. 3. Interference in spectroscopic measurements from products or impurities.1. Use a thermostatically controlled bath or heating block. 2. Prepare solutions carefully using calibrated equipment. 3. Run a full spectrum scan of your final reaction mixture to check for overlapping absorbance peaks that could interfere with your analytical wavelength.[7]
Difficulty Reproducing Literature Results 1. Subtle differences in experimental conditions (e.g., solvent grade, reagent purity, workup procedure).[8] 2. The compound may be unstable to acid, base, or water used during the workup.[8]1. Follow the cited protocol as closely as possible, paying special attention to purification steps.[2][4] 2. Before a full-scale workup, test the stability of your product by exposing a small aliquot of the reaction mixture to the planned workup conditions (e.g., aqueous wash) and analyzing by TLC.[8]
Quantitative Data Summary

Table 1: Kinetic Parameters for Unimolecular Thermal Decomposition of this compound. This table presents the kinetic parameters determined for the first-order thermal decomposition in a specific solvent.

SolventTemperature Range (°C)Activation Energy (Ea)Entropy of Activation (ΔS‡)
Tetrachloroethylene70 - 10029.2 kcal/mol~ 0 cal/mol·K

(Data sourced from Vaughan & Liu, 1981)[2]

Table 2: Qualitative Summary of Solvent Effects on Reaction Rates. This table provides general guidelines for solvent selection based on the reaction type.

Reaction TypeGeneral Solvent RecommendationRationale
Unimolecular Decomposition Aprotic, non-coordinating solvents (e.g., tetrachloroethylene).Minimizes solvent-induced side reactions, though the solvent may act as a source for radical abstraction.[2]
Acid-Induced Decomposition Aprotic solvents with high donor character.The solvent's donor ability plays a key role in the reaction mechanism.[3]
Esterification of Acids Nonpolar solvents (e.g., ether).The reaction rate is observed to be greater in nonpolar media.[4]
Experimental Protocols & Methodologies
Protocol 1: Kinetic Analysis of Unimolecular Decomposition via UV-Vis Spectroscopy

This protocol is based on the methodology described for studying the thermolysis of this compound in tetrachloroethylene.[2]

1. Materials & Preparation:

  • This compound (recrystallized from petroleum ether, mp 81-82°C).[2]

  • Tetrachloroethylene (spectroscopic grade).[2]

  • Pyrex tubes, UV-Vis spectrophotometer, thermostatically controlled heating bath.

2. Procedure:

  • Prepare a 0.1 M stock solution of the triazene in tetrachloroethylene.

  • Dispense aliquots of the solution into several Pyrex tubes.

  • Seal the tubes carefully.

  • Place the sealed tubes in a heating bath set to the desired constant temperature (e.g., 85°C).

  • At timed intervals, remove a tube from the bath and quench the reaction by rapid cooling in an ice bath.

  • Measure the absorbance of the solution at the wavelength of maximum absorption (λmax = 337 nm for this solvent).[2]

  • Continue until the absorbance reading is stable (A∞), indicating the reaction is complete.

3. Data Analysis:

  • The reaction follows first-order kinetics.

  • Plot log(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the final absorbance.

  • The slope of the resulting straight line is -k/2.303, where k is the first-order rate constant.

  • Repeat the experiment at several different temperatures to construct an Arrhenius plot (ln(k) vs 1/T) to determine the activation energy (Ea).

Protocol 2: Synthesis of this compound

This is a summary of the established synthesis procedure.[4] CAUTION: This procedure involves diazonium salts which are potentially explosive. An explosion has been reported during the sublimation of a similar triazene; perform sublimation behind a safety shield.

1. Diazotization:

  • Add p-toluidine to a flask and cool to approximately -10°C in an ice-salt bath.

  • Add a mixture of crushed ice and concentrated hydrochloric acid to the flask with stirring.

  • Slowly add an aqueous solution of potassium nitrite over 1-2 hours, keeping the temperature low, until a positive starch-potassium iodide test is obtained.[4]

2. Coupling Reaction:

  • In a separate flask, prepare a vigorously stirred mixture of sodium carbonate, aqueous methylamine, and crushed ice, cooled to -10°C.[4]

  • Adjust the pH of the cold diazonium salt solution to 6.8–7.2 with cold, concentrated aqueous sodium carbonate.[4]

  • Slowly add the neutralized diazonium solution to the methylamine mixture, maintaining a temperature of approximately -10°C.[4]

3. Workup and Purification:

  • Extract the reaction mixture with ether (3x).

  • Dry the combined ethereal extracts with anhydrous sodium sulfate and evaporate the solvent on a rotary evaporator at room temperature.[4]

  • Purify the crude product by sublimation at 50°C (1 mm) or by recrystallization from hexane to yield the final product.[4]

Visualized Pathways and Workflows

DecompositionMechanism cluster_decomposition Homolytic Cleavage TautomerA Tautomer 1a (Conjugated) Ar-N=N-NH-CH3 TautomerB Tautomer 1b (Unconjugated) Ar-NH-N=N-CH3 TautomerA->TautomerB RadicalPair1 Radical Pair 1 {Ar-N=N• + •NHCH3} TautomerA->RadicalPair1 Minor Pathway RadicalPair2 Radical Pair 2 {Ar-NH• + •N=N-CH3} TautomerB->RadicalPair2 Major Pathway Products1 Products (e.g., p-Toluidine) RadicalPair2->Products1 H-abstraction Products2 Products (e.g., p-Chlorotoluene) RadicalPair2->Products2 via Ar• + Solvent

Caption: Tautomeric equilibrium and major decomposition pathways of this compound.

KineticWorkflow start Start prep Prepare 0.1 M Triazene Solution in Solvent start->prep seal Aliquot into Pyrex Tubes and Seal prep->seal heat Place in Constant Temp Bath (e.g., 85°C) seal->heat sample Remove & Quench Samples at Timed Intervals heat->sample measure Measure Absorbance at λmax (337 nm) sample->measure plot Plot log(A_t - A_inf) vs. Time measure->plot calc Calculate Rate Constant (k) from Slope plot->calc end End calc->end

Caption: Experimental workflow for a kinetic analysis experiment using UV-Vis spectroscopy.

References

work-up procedure to remove p-toluidine from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing p-toluidine from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the work-up and purification of p-toluidine.

Problem Possible Cause Suggested Solution
Low recovery of product after acid wash. Incomplete protonation of p-toluidine.Ensure the pH of the aqueous solution is sufficiently acidic (pH < 2) to fully protonate the p-toluidine. Use a stronger acid if necessary.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
p-Toluidine hydrochloride salt has some solubility in the organic layer.Perform multiple extractions with smaller volumes of the acidic solution to improve extraction efficiency.
Product is still colored after purification. Oxidation of p-toluidine.p-Toluidine is sensitive to air and light and can oxidize to form colored impurities.[1] Work quickly and consider performing the purification under an inert atmosphere (e.g., nitrogen or argon). The use of activated charcoal during recrystallization can help remove colored impurities.[2][3]
Incomplete removal of colored starting materials or byproducts.Consider purification by column chromatography for more efficient separation of colored impurities.
Difficulty in obtaining crystals during recrystallization. p-Toluidine is highly soluble in the chosen solvent.[4]Cool the solution slowly and for a longer period in an ice bath. If crystals still do not form, try adding a non-polar anti-solvent (a solvent in which p-toluidine is insoluble) dropwise to the solution until turbidity is observed, then allow it to cool. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization.
The concentration of p-toluidine is too low.Reduce the volume of the solvent by evaporation to create a more concentrated solution.
Oily product obtained after basification and extraction. Incomplete removal of water.Dry the organic extract thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before evaporating the solvent.
The product is not p-toluidine.Verify the identity and purity of the product using analytical techniques such as TLC, HPLC, NMR, or melting point determination.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing p-toluidine from a reaction mixture?

A1: The most common and straightforward method is an acid-base extraction. By washing the reaction mixture with an aqueous acid solution (e.g., 1M HCl), the basic p-toluidine is protonated to form its water-soluble hydrochloride salt. This salt is extracted into the aqueous layer, leaving non-basic organic compounds in the organic layer. The p-toluidine can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.

Q2: What is the pKa of p-toluidine and why is it important for purification?

A2: The pKa of the conjugate acid of p-toluidine is approximately 5.08-5.10.[3][5][6] This value is crucial for acid-base extraction as it indicates that an acidic solution with a pH well below 5.1 will effectively protonate p-toluidine, rendering it water-soluble.

Q3: My p-toluidine has turned brown. How can I purify it?

A3: The brown color is likely due to oxidation.[1] Recrystallization is an effective method for purifying discolored p-toluidine. Suitable solvents for recrystallization include hot water, ethanol, benzene, petroleum ether, or a mixture of ethanol and water.[2][3] The use of activated charcoal during the recrystallization process can help to remove the colored impurities.[2]

Q4: Can I use column chromatography to purify p-toluidine?

A4: Yes, column chromatography is a versatile technique for purifying p-toluidine, especially for removing impurities with similar polarities.[7][8][9] A common stationary phase is silica gel, and the mobile phase can be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), with the ratio adjusted to achieve optimal separation.[8]

Q5: Is p-toluidine volatile? Can I use distillation for purification?

A5: p-Toluidine has a boiling point of around 200 °C.[3][10] While it can be distilled, vacuum distillation is often preferred to prevent decomposition at high temperatures.[4] Steam distillation is another method that has been used for its purification.[4][11]

Quantitative Data Summary

PropertyValueSource(s)
pKa (conjugate acid) 5.08 - 5.10[3][5][6]
Melting Point 41-46 °C[3][10]
Boiling Point ~200 °C[3][10][12]
Water Solubility 1.1 g/100 mL[3][10]
Solubility in Organic Solvents Soluble in ethanol, diethyl ether, acetone, benzene, methanol, and carbon tetrachloride.[1][3][10][12][1][3][10][12]

Experimental Protocols

Protocol 1: Removal of p-Toluidine by Acid-Base Extraction
  • Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidic Wash : Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction : Stopper the funnel and shake gently, periodically venting to release pressure. Allow the layers to separate. The p-toluidine will be in the aqueous layer as its hydrochloride salt.

  • Separation : Drain the lower aqueous layer into a clean flask.

  • Repeat : Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete removal of p-toluidine. Combine all aqueous extracts.

  • Basification : Cool the combined aqueous extracts in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is basic (pH > 10). The p-toluidine will precipitate out.

  • Back-Extraction : Extract the regenerated p-toluidine from the aqueous solution using a fresh portion of the organic solvent. Repeat the extraction two more times.

  • Drying and Evaporation : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified p-toluidine.

Protocol 2: Purification of p-Toluidine by Recrystallization
  • Solvent Selection : Choose a suitable solvent or solvent pair. p-Toluidine can be recrystallized from hot water, ethanol, petroleum ether, or an ethanol/water mixture.[2][3] A good solvent will dissolve the p-toluidine when hot but not when cold.

  • Dissolution : Place the crude p-toluidine in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decoloration (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration : If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying : Dry the crystals in a desiccator or a vacuum oven at a low temperature.[13]

Visualizations

experimental_workflow_extraction cluster_start Start cluster_process Extraction Process cluster_end End Product start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve Step 1 add_acid Add 1M HCl dissolve->add_acid Step 2 separate Separate Layers add_acid->separate Step 3 basify Basify Aqueous Layer (e.g., NaOH) separate->basify Aqueous Layer organic_impurities Organic Layer (Impurities) separate->organic_impurities extract_product Extract with Organic Solvent basify->extract_product Step 4 dry_evaporate Dry and Evaporate Organic Layer extract_product->dry_evaporate Step 5 end Purified p-Toluidine dry_evaporate->end Final Product

Caption: Workflow for p-toluidine removal via acid-base extraction.

experimental_workflow_recrystallization cluster_start Start cluster_process Recrystallization Process cluster_end End Product start Crude p-Toluidine dissolve Dissolve in Minimal Hot Solvent start->dissolve Step 1 decolorize Add Activated Charcoal (Optional) dissolve->decolorize Step 2 hot_filter Hot Filtration decolorize->hot_filter Step 3 cool Cool to Crystallize hot_filter->cool Step 4 impurities Insoluble Impurities & Charcoal hot_filter->impurities vacuum_filter Vacuum Filtration cool->vacuum_filter Step 5 wash_dry Wash with Cold Solvent and Dry vacuum_filter->wash_dry Step 6 filtrate Filtrate (Soluble Impurities) vacuum_filter->filtrate end Purified p-Toluidine Crystals wash_dry->end Final Product

Caption: Workflow for the purification of p-toluidine by recrystallization.

References

safety precautions for handling and sublimating 1-Methyl-3-p-tolyltriazene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Methyl-3-p-tolyltriazene. Adherence to these guidelines is critical to ensure laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a chemical intermediate often used in organic synthesis, for example, in esterification reactions.[1][2] Its primary hazards are its potential for explosive decomposition, especially upon heating during sublimation, and its likely toxicity, characteristic of triazene compounds. A violent explosion has been reported during the sublimation of a similar compound, 1-benzyl-3-p-tolyltriazene, particularly at temperatures of 90–100°C.[3]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] It is advisable to store it under an inert atmosphere. Keep the container tightly closed.[5]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive selection of PPE is crucial. This includes, but is not limited to, a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles. Given the potential for vapor inhalation, working in a well-ventilated fume hood is mandatory. For sublimation, a blast shield is an essential piece of safety equipment.

Q4: What should I do in case of accidental exposure?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Troubleshooting Guide: Sublimation of this compound

Problem Possible Cause Solution
No sublimation observed at the recommended temperature (50°C). - Vacuum pressure is not low enough.- Temperature is too low for the specific setup.- Ensure the vacuum pump is functioning correctly and can achieve a pressure of ~1 mmHg.- Calibrate the heating apparatus to ensure temperature accuracy.- If necessary, slightly and cautiously increase the temperature, but do not exceed 70°C to minimize the risk of decomposition.
The sublimed product appears discolored (yellowish). - The crude material contains impurities.- Minor thermal decomposition is occurring.- The sublimate may contain traces of 1,3-di-p-tolyltriazene.[3] Recrystallization from hexane can yield a purer, white product.[3]- Ensure the sublimation temperature is not too high.
Violent decomposition or explosion during sublimation. - The sublimation temperature is too high.- CRITICAL: A violent explosion has been reported for an analog at 90-100°C.[3] It is imperative to keep the sublimation temperature as low as possible. A temperature of 50°C at 1 mm Hg is a recommended starting point.[3] Always use a blast shield and conduct the procedure in a fume hood.
Low yield of sublimed product. - Inefficient collection of the sublimate.- Loss of product due to a leak in the vacuum system.- Ensure the cold finger or collection surface is sufficiently cold to allow for efficient condensation.- Check all seals and connections in the sublimation apparatus for leaks.

Quantitative Data

Property Value Source
Molecular FormulaC₈H₁₁N₃
Molecular Weight149.19 g/mol
Melting Point77-81.5 °C[3]
Recommended Sublimation Conditions50°C at 1 mmHg[3]
Hazardous Decomposition ProductsNitrogen oxides, carbon monoxide, carbon dioxide[4]

Experimental Protocols

Safe Handling of this compound
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this or a closely related triazene compound. Work must be conducted in a certified chemical fume hood. An emergency eyewash and shower station should be readily accessible.

  • Personal Protective Equipment (PPE): Wear a flame-retardant laboratory coat, chemical-resistant gloves (nitrile is a suitable option), and chemical safety goggles.

  • Weighing and Transfer: To minimize the generation of dust, handle the solid material carefully. Use a spatula for transfers. If possible, use a balance with a draft shield.

  • Waste Disposal: Dispose of all contaminated materials (gloves, weighing paper, etc.) and excess this compound in a designated hazardous waste container in accordance with institutional and local regulations.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Protocol for the Sublimation of this compound
  • Apparatus Setup:

    • Place the crude this compound in the bottom of a sublimation apparatus.

    • Insert the cold finger and ensure a proper seal.

    • Place a blast shield in front of the sublimation apparatus.

    • Connect the sublimation apparatus to a high-vacuum pump through a cold trap.

    • Connect the cold finger to a source of coolant (e.g., circulating chilled water).

  • Procedure:

    • Start the coolant flow to the cold finger.

    • Slowly and carefully evacuate the sublimation apparatus to a pressure of approximately 1 mmHg.

    • Once the desired pressure is reached, begin to gently heat the bottom of the apparatus using a heating mantle or oil bath set to 50°C.[3]

    • Monitor the apparatus for the formation of crystals on the cold finger.

    • Once a sufficient amount of product has sublimed, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

    • Once cooled, slowly and carefully vent the apparatus to atmospheric pressure.

    • Carefully remove the cold finger and scrape the purified product onto a pre-weighed container.

Visualizations

Safety_Workflow start Start: Receive Chemical storage Store in a Cool, Dry, Well-Ventilated Area start->storage Initial Storage handling Handling in Fume Hood with Full PPE storage->handling Preparation for Use sublimation Sublimation with Blast Shield (Max 50-70°C) handling->sublimation waste Dispose of Waste in Designated Hazardous Container handling->waste Waste Generation end End: Procedure Complete handling->end Completion emergency Emergency Procedures (Spill/Exposure) handling->emergency Incident sublimation->handling sublimation->waste Residue Disposal sublimation->emergency Incident emergency->waste Decontamination

Caption: Safety workflow for handling and sublimating this compound.

References

troubleshooting incomplete derivatization with 1-Methyl-3-p-tolyltriazene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting derivatization with 1-Methyl-3-p-tolyltriazene. This guide provides targeted advice for researchers, scientists, and drug development professionals to resolve common issues encountered during esterification and methylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for? this compound (MTT) is a crystalline, stable derivatizing agent.[1] It is primarily used for the methylation of carboxylic acids to form methyl esters, which are more volatile and suitable for analysis by gas chromatography (GC).[2][3] It serves as a safer alternative to diazomethane.[2]

Q2: What is the general mechanism of derivatization with this compound? The derivatization reaction involves the protonation of the triazene by an acidic compound (like a carboxylic acid), followed by the transfer of the methyl group to the carboxylate anion. This process releases nitrogen gas and p-toluidine as byproducts. The reaction is typically driven to completion by the irreversible loss of nitrogen gas.[1]

Q3: How can I assess if my derivatization is incomplete? Incomplete derivatization can be identified by analyzing the reaction mixture using your intended chromatographic method (e.g., GC-MS). The presence of a significant peak corresponding to the underivatized analyte alongside the derivatized product peak indicates an incomplete reaction. A yield of less than 100% can suggest that insufficient reagent was used, the reaction time was too short, or the temperature was too low.[4]

Q4: What are the primary causes of incomplete derivatization? Common causes include:

  • Reagent Degradation: The reagent may have degraded due to improper storage.

  • Presence of Moisture: Water in the sample or solvent can hydrolyze the reagent.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction.[5]

  • Insufficient Reagent: The molar ratio of derivatizing agent to analyte may be too low.[4]

  • Sample Matrix Interference: Other components in the sample may compete for the reagent or inhibit the reaction.[5]

Q5: What side products or impurities should I be aware of? The synthesis of this compound can result in impurities like 1,5-di-p-tolyl-3-methyl-1,4-pentazadiene and 1,3-di-p-tolyltriazene.[1] These can be carried over into your reaction. During the derivatization, excess reagent or its degradation products may also appear in the chromatogram.

Q6: How should this compound be stored and handled? The reagent should be stored in a refrigerator.[6][7] Some suppliers recommend storage at 4°C under nitrogen.[8] It is a crystalline, stable material that is easier to handle than diazoalkanes.[1]

Troubleshooting Guide for Incomplete Derivatization

Problem: Low or No Derivatized Product Detected

QuestionPotential CauseRecommended Action
Is your this compound reagent active? The reagent may have degraded due to age or improper storage (exposure to heat, light, or moisture).Use a fresh batch of the reagent. Verify its activity by derivatizing a pure standard of your analyte under ideal conditions.
Is your sample and solvent completely dry? The presence of water can consume the reagent through hydrolysis, making it unavailable to react with the analyte.Use anhydrous solvents and ensure the sample is thoroughly dried before adding the reagent. Consider using a drying agent if applicable.
Are there interfering substances in your sample? Components in the sample matrix can react with the derivatizing agent or inhibit the reaction with the target analyte.[5]Perform a sample cleanup step (e.g., solid-phase extraction (SPE) or liquid-liquid extraction) prior to derivatization to remove interfering substances.[5]
Is the molar excess of the reagent sufficient? If the amount of reagent is not sufficient to react with all analyte molecules, the derivatization will be incomplete.[4]Increase the molar excess of this compound relative to the analyte. A peak for the unreacted derivatizing agent should be visible in the chromatogram.[4]

Problem: Inconsistent Results and Poor Reproducibility

QuestionPotential CauseRecommended Action
Are your reaction time and temperature consistent? Variations in reaction conditions can lead to different derivatization yields across samples.Use a heating block or water bath for precise temperature control. Use a timer to ensure a consistent reaction time for all samples. Automated derivatization can improve reproducibility.[9][10]
Is your sample preparation and reagent addition uniform? Inconsistent sample volumes or reagent amounts can lead to variability.Use calibrated pipettes and follow a standardized sample preparation protocol. An internal standard can help normalize for variations.

Data Summary

Table 1: Recommended Starting Conditions for Methylation of Carboxylic Acids

ParameterRecommendationNotes
Analyte Carboxylic Acids, Phospholipids[2]The protocol is effective for a range of acidic compounds.
Solvent Aprotic solvents (e.g., Ether, Chloroform, Acetonitrile)[1][2]Reaction rates are often greater in nonpolar solvents.[1]
Reagent Molar Excess 1.1:1 to 2:1 (Reagent:Analyte)Start with a slight excess. Increase if derivatization is incomplete.[4]
Temperature Room Temperature to 50°CThe reaction often proceeds readily at room temperature. Gentle warming can increase the rate.[1]
Reaction Time 15-60 minutesMonitor the reaction by observing the cessation of nitrogen gas evolution.[1] Optimize by analyzing aliquots at different time points.[5]

Experimental Protocols

Protocol 1: Standard Methylation of a Carboxylic Acid for GC Analysis

This protocol is a general guideline and may require optimization for specific analytes.

Reagents and Materials:

  • This compound

  • Analyte sample containing carboxylic acid

  • Anhydrous ether (or other suitable aprotic solvent)

  • Internal standard (optional, e.g., a fatty acid not present in the sample)

  • Vials with screw caps

Procedure:

  • Sample Preparation: Accurately weigh or measure the sample and dissolve it in a known volume of anhydrous ether in a vial. If using an internal standard, add it at this stage.

  • Reagent Preparation: Prepare a solution of this compound in anhydrous ether (e.g., 10 mg/mL).

  • Derivatization Reaction: Add the this compound solution to the analyte solution. A typical starting point is a 1.1 molar equivalent relative to the analyte.[1]

  • Reaction: Gently swirl the vial. Nitrogen gas evolution should be observed. Allow the reaction to proceed at room temperature until the gas evolution ceases (typically 15-30 minutes).[1] If the reaction is slow, the mixture can be gently warmed.

  • Analysis: Once the reaction is complete, the solution can be directly injected into the GC or GC-MS system. If the solution is too concentrated, it can be diluted with the solvent.

Protocol 2: Assessing Derivatization Yield
  • Prepare a Calibration Standard: Prepare a standard of the pure, derivatized analyte (methyl ester) at a known concentration.

  • Analyze the Standard: Inject the standard into your chromatography system to determine its retention time and response factor.

  • Analyze the Reaction Mixture: Inject an aliquot of your derivatization reaction mixture.

  • Quantify: Identify and integrate the peaks for both the unreacted (native) analyte and the derivatized product.

  • Calculate Yield: The derivatization yield can be calculated by comparing the peak area of the derivatized product in your sample to the area of the unreacted analyte, or more accurately, by using a calibration curve or an internal standard to determine the concentration of each.[4]

Visualizations

The following diagrams illustrate a general workflow for troubleshooting derivatization issues and the logical steps for optimizing the reaction.

TroubleshootingWorkflow start Incomplete Derivatization Observed check_reagent 1. Check Reagent start->check_reagent reagent_fresh Is Reagent Fresh and Properly Stored? check_reagent->reagent_fresh check_sample 2. Check Sample/Solvent sample_dry Is Sample/Solvent Anhydrous? check_sample->sample_dry check_conditions 3. Check Reaction Conditions reagent_ratio Is Reagent Ratio Sufficient? check_conditions->reagent_ratio reagent_fresh->check_sample Yes use_fresh Use Fresh Reagent reagent_fresh->use_fresh No use_fresh->check_sample dry_sample Dry Sample and Use Anhydrous Solvents sample_dry->dry_sample No matrix_effects Are Matrix Effects Suspected? sample_dry->matrix_effects Yes dry_sample->matrix_effects matrix_effects->check_conditions No cleanup Perform Sample Cleanup (e.g., SPE) matrix_effects->cleanup Yes cleanup->check_conditions increase_ratio Increase Molar Excess of Reagent reagent_ratio->increase_ratio No time_temp Are Time/Temp Optimized? reagent_ratio->time_temp Yes increase_ratio->time_temp optimize_conditions Increase Time and/or Temperature Systematically time_temp->optimize_conditions No end_node Derivatization Complete time_temp->end_node Yes optimize_conditions->end_node OptimizationLogic start Goal: Optimize Derivatization Yield param_ratio Parameter: Reagent Molar Ratio start->param_ratio action_ratio Action: Test ratios (e.g., 1.1:1, 1.5:1, 2:1) Analyze yield after fixed time/temp param_ratio->action_ratio evaluate Evaluate Yield and Byproduct Formation via GC/LC action_ratio->evaluate Select best ratio param_time Parameter: Reaction Time action_time Action: Analyze aliquots at different times (e.g., 10, 20, 40, 60 min) param_time->action_time action_time->evaluate Select best time param_temp Parameter: Reaction Temperature action_temp Action: Test different temperatures (e.g., Room Temp, 40°C, 60°C) param_temp->action_temp action_temp->evaluate Select best temp evaluate->param_time Yield still low evaluate->param_temp Yield still low final Final Optimized Protocol evaluate->final Yield >95%

References

Validation & Comparative

A Comparative Guide to Esterification Yields: 1-Methyl-3-p-tolyltriazene vs. Diazomethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of esters from carboxylic acids is a fundamental and often critical step. The choice of methylating agent can significantly impact reaction yield, purity, and safety. This guide provides an objective comparison of two common methylating agents: 1-methyl-3-p-tolyltriazene and the highly reactive yet hazardous diazomethane.

Performance Comparison: Esterification Yield

Below is a summary of reported esterification yields for both reagents with specific carboxylic acid substrates.

ReagentCarboxylic Acid SubstrateReported Yield (%)Citation
This compound 3,5-Dinitrobenzoic acid70-90%[4]
Diazomethane (via TMS-diazomethane) Boc-D-Ser(Bzl)-OH100%

It is important to note that trimethylsilyldiazomethane (TMS-diazomethane) is a commercially available and safer surrogate for diazomethane, often used to generate diazomethane in situ or as a direct methylating agent.

Reaction Mechanisms and Selectivity

Diazomethane reacts with carboxylic acids in a two-step process. The first step is an acid-base reaction where the acidic proton of the carboxylic acid is transferred to the diazomethane, forming a carboxylate anion and a methyldiazonium cation.[5] The highly unstable methyldiazonium cation then undergoes nucleophilic attack by the carboxylate anion in an SN2 reaction, yielding the methyl ester and liberating nitrogen gas as the sole byproduct.[1][5] This irreversible loss of nitrogen gas drives the reaction to completion.[6]

This compound also serves as a source for a methylating agent. In the presence of a carboxylic acid, the triazene is protonated. This is followed by the transfer of the methyl group to the carboxylate anion, with the concomitant release of nitrogen gas and p-toluidine. Alkylations with triazenes are noted to be less likely to be accompanied by side reactions, such as additions to strained or conjugated double bonds, which can be observed with diazoalkanes.[4]

Experimental Workflow

The general workflow for the esterification of a carboxylic acid using either this compound or an ethereal solution of diazomethane involves the controlled addition of the methylating agent to a solution of the carboxylic acid. The reaction progress is often monitored by the cessation of nitrogen gas evolution and, in the case of diazomethane, the persistence of its characteristic yellow color.

Esterification_Workflow cluster_start Starting Materials cluster_reagent Methylating Agent Carboxylic_Acid Carboxylic Acid in Anhydrous Solvent Reaction Reaction Vessel (e.g., Flask with Stirring) Carboxylic_Acid->Reaction Reagent This compound OR Diazomethane Solution Reagent->Reaction Slow Addition Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup After N2 evolution ceases Isolation Product Isolation (Extraction, Drying, Solvent Evaporation) Workup->Isolation Purification Purification (e.g., Recrystallization, Chromatography) Isolation->Purification Final_Product Pure Methyl Ester Purification->Final_Product

Caption: General workflow for the esterification of carboxylic acids.

Experimental Protocols

Esterification using this compound

This protocol is adapted from the procedure for the esterification of 3,5-dinitrobenzoic acid.[4]

Materials:

  • This compound

  • Carboxylic acid (e.g., 3,5-dinitrobenzoic acid)

  • Anhydrous ether (or other suitable nonpolar solvent)

  • 5N Hydrochloric acid

  • 5% Aqueous sodium carbonate

  • Anhydrous sodium sulfate

  • Flask with a dropping funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous ether in a flask.

  • Dissolve the carboxylic acid (1.0-1.1 eq) in anhydrous ether and place it in the dropping funnel.

  • Slowly add the carboxylic acid solution to the triazene solution with gentle swirling. Nitrogen gas will evolve, and the solution may change color.

  • After the nitrogen evolution has ceased (approximately 1 hour), transfer the ethereal solution to a separatory funnel.

  • Wash the solution with 5N hydrochloric acid to remove the p-toluidine byproduct.

  • Subsequently, wash the solution with 5% aqueous sodium carbonate and then with water.

  • Dry the ethereal layer over anhydrous sodium sulfate.

  • Evaporate the ether to yield the crude methyl ester, which can be further purified by recrystallization or chromatography.[4]

Esterification using Diazomethane

This protocol describes a general procedure for the esterification of carboxylic acids using a prepared ethereal solution of diazomethane. Extreme caution must be exercised when working with diazomethane as it is highly toxic and explosive. [1] All operations should be performed in a well-ventilated fume hood behind a blast shield.

Materials:

  • Ethereal solution of diazomethane

  • Carboxylic acid

  • Anhydrous ether

  • Acetic acid (for quenching)

Procedure:

  • Dissolve the carboxylic acid in a minimal amount of anhydrous ether in a flask.

  • Cool the solution in an ice bath.

  • Slowly add the ethereal solution of diazomethane dropwise with stirring until the yellow color of diazomethane persists and nitrogen evolution ceases.[5]

  • Allow the reaction to stand for a few minutes to ensure completion.

  • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • The resulting solution contains the methyl ester, which can be isolated by removing the solvent under reduced pressure. Further purification is typically not required due to the clean nature of the reaction.[5]

Safety and Handling

A critical factor in the selection of a methylating agent is its safety profile.

Diazomethane:

  • Extreme Hazards: Diazomethane is a highly toxic, yellow gas that is also a potent carcinogen and explosive in gaseous, liquid, and solid forms.[1]

  • Handling Precautions: It should only be handled as a dilute solution in an inert solvent like ether. Specialized glassware with fire-polished joints should be used, as rough surfaces can trigger detonation. All operations must be conducted in a fume hood behind a blast shield.

  • Generation: Diazomethane is typically generated in situ from precursors like N-methyl-N-nitrosourea or N-methyl-N-nitrosotoluenesulfonamide, which are themselves hazardous.

This compound:

  • Improved Safety: This reagent is a crystalline, stable solid that is significantly easier and safer to handle and store compared to diazomethane.[4]

  • Handling Precautions: While safer, standard laboratory precautions such as wearing gloves, and safety glasses, and working in a well-ventilated area are still necessary. It is important to note that during the sublimation of a similar compound, 1-benzyl-3-p-tolyltriazene, an explosion has been reported, so caution should be exercised if purification by sublimation is considered.[4]

Conclusion

Both this compound and diazomethane are effective reagents for the methylation of carboxylic acids. Diazomethane generally offers higher, often quantitative, yields and a very clean reaction profile with nitrogen gas as the only byproduct.[1] However, its extreme toxicity and explosive nature necessitate stringent safety precautions and specialized handling, making it less suitable for large-scale or routine laboratory use.

This compound provides a much safer and more convenient alternative. While the reported yields may be slightly lower and require purification to remove the toluidine byproduct, its stability as a crystalline solid makes it an attractive option for many applications, particularly when safety is a primary concern. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the substrate, and the safety infrastructure available. For many applications, the slightly lower yield of the triazene method is a worthwhile trade-off for its significant safety advantages.

References

A Comparative Guide to 1-Methyl-3-p-tolyltriazene and Other Methylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate methylating agent is a critical decision in organic synthesis, influencing reaction efficiency, substrate compatibility, and safety. This guide provides an objective comparison of 1-Methyl-3-p-tolyltriazene with other commonly employed methylating agents, supported by experimental data to inform reagent selection.

Executive Summary

Methylation is a fundamental chemical transformation, and a variety of reagents are available to effect this change. This compound offers a stable, crystalline, and safer alternative to the highly reactive and hazardous diazomethane for the methylation of carboxylic acids. While traditional agents like methyl iodide and dimethyl sulfate are cost-effective and powerful, they are also highly toxic. Trimethylsilyldiazomethane (TMS-diazomethane) has emerged as a safer substitute for diazomethane, though it is not without its own health risks. This guide will delve into a comparative analysis of these reagents, focusing on their performance, safety, and handling characteristics.

Data Presentation: Comparison of Methylating Agents

The following table summarizes the key characteristics and performance of this compound and other common methylating agents. It is important to note that the yields reported are from different studies and for various substrates, and therefore should be considered as representative rather than a direct, quantitative comparison under identical conditions.

Methylating AgentChemical FormulaPhysical StateKey ApplicationsTypical Reaction ConditionsRepresentative YieldSafety and Handling Considerations
This compound C₈H₁₁N₃Yellow crystalline solidEsterification of carboxylic acidsEther, room temperature70-90% (for 3,5-dinitrobenzoic acid)Stable, crystalline solid; easier to handle and store than diazomethane; less prone to side reactions.
Diazomethane CH₂N₂Yellow gas (typically used as a solution in ether)Esterification of carboxylic acids, phenols, and alcoholsEther, room temperatureExcellent yields[1]Extremely toxic, potentially explosive, and carcinogenic; requires specialized glassware and handling procedures.[1]
Trimethylsilyldiazomethane (TMS-diazomethane) (CH₃)₃SiCHN₂Yellow liquid (commercially available as a solution)Esterification of carboxylic acids and alcoholsToluene/Methanol, room temperature100% (for a protected serine)[2]Safer, non-explosive alternative to diazomethane, but still highly toxic upon inhalation.[3]
Methyl Iodide CH₃IColorless liquidGeneral purpose methylation of various nucleophilesOften requires a base (e.g., K₂CO₃, NaH)Substrate dependentToxic and a suspected carcinogen; light-sensitive.
Dimethyl Sulfate (CH₃)₂SO₄Colorless oily liquidIndustrial scale methylation of phenols, amines, and thiolsOften requires a base (e.g., NaOH, K₂CO₃) and elevated temperatures96% (for salicylic acid)[4][5]Highly toxic, corrosive, and a probable human carcinogen.[4]

Experimental Protocols

Esterification of 3,5-Dinitrobenzoic Acid with this compound

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials:

  • This compound (1.05 g, 7.0 mmol)

  • 3,5-Dinitrobenzoic acid (1.50 g, 7.1 mmol)

  • Diethyl ether (35 mL)

  • 5 N Hydrochloric acid

  • 5% aqueous Sodium carbonate

  • Anhydrous sodium sulfate

  • 100-mL flask with a dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of this compound (1.05 g, 7.0 mmol) in 10 mL of ether is placed in a 100-mL flask equipped with a 100-mL dropping funnel.

  • A solution of 1.50 g (7.1 mmol) of 3,5-dinitrobenzoic acid in 25 mL of ether is placed in the dropping funnel and is slowly added to the triazene solution while gently swirling the flask.

  • During the addition, nitrogen gas will evolve, and the solution will turn red.

  • After the nitrogen evolution has ceased (approximately 1 hour), the ethereal solution is transferred to a separatory funnel.

  • The solution is washed with 5 N hydrochloric acid to remove toluidine, followed by a wash with 5% aqueous sodium carbonate.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The ether is evaporated using a rotary evaporator to yield methyl 3,5-dinitrobenzoate as light tan crystals.

  • The reported yield for this reaction is between 70-90%.[6]

Mandatory Visualization

Methylation_Mechanism cluster_0 Mechanism of Methylation by this compound reagent This compound (Ar-N=N-NHCH₃) protonated_reagent Protonated Triazene (Ar-N=N-N⁺H₂CH₃) reagent->protonated_reagent acid Carboxylic Acid (R-COOH) acid->protonated_reagent Proton Transfer carboxylate Carboxylate Anion (R-COO⁻) acid->carboxylate diazonium Methyldiazonium Ion (CH₃N₂⁺) protonated_reagent->diazonium toluidine p-Toluidine (Ar-NH₂) protonated_reagent->toluidine ester Methyl Ester (R-COOCH₃) carboxylate->ester diazonium->ester Methylation nitrogen Nitrogen Gas (N₂) diazonium->nitrogen Decomposition Experimental_Workflow cluster_1 General Experimental Workflow for Carboxylic Acid Methylation start Start dissolve_acid Dissolve Carboxylic Acid in an appropriate solvent start->dissolve_acid add_reagent Add Methylating Agent (e.g., this compound) dissolve_acid->add_reagent reaction Stir at Room Temperature (or heat if required) add_reagent->reaction monitor Monitor Reaction Progress (e.g., TLC, GC, LC-MS) reaction->monitor workup Aqueous Workup (e.g., washing with acid/base) monitor->workup Upon completion dry Dry Organic Layer (e.g., with Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., chromatography, distillation) concentrate->purify end Obtain Pure Methyl Ester purify->end

References

A Comparative Guide to GC-MS Method Validation: 1-Methyl-3-p-tolyltriazene Derivatization and Its Alternatives for Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of carboxylic acids, derivatization is a critical step to enhance analyte volatility and thermal stability. This guide provides an objective comparison of a classic methylation agent, 1-Methyl-3-p-tolyltriazene, with more contemporary derivatization agents. The performance of each method is supported by available experimental data to inform your selection of the most suitable derivatization strategy.

Performance Comparison of Derivatization Agents

The choice of derivatization reagent significantly impacts the performance of a GC-MS method for the analysis of acidic compounds like carboxylic acids, fatty acids, and phenols. While this compound has been used historically, its validation data is not as extensively documented in readily available literature as that for more common, modern reagents. The following tables summarize key quantitative performance metrics for this compound and its main alternatives: silylation and other alkylation agents.

Table 1: Validation of Methylation/Alkylation Agents for GC-MS Analysis of Carboxylic Acids

Derivatization AgentAnalyte ClassLinearity (Range)LODLOQAccuracy (% Recovery)Precision (% RSD)Reference
This compound Hippuric & Methylhippuric AcidsNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated< 5% (n=10)[1][2]
Trimethylsilyldiazomethane (TMSD)Perfluorocarboxylic Acids (C7-C18)0.1-100 ng/mL & 1-1000 ng/mLNot explicitly statedNot explicitly stated83.2 - 111.3%Intra-day: 0.90-4.35%, Inter-day: 2.62-5.64%
BF3-MethanolPalmitic & Stearic Acids0.50–10.00 µg/mL & 1.00–20.00 µg/mL11.94 ng/mL & 11.90 ng/mLNot explicitly stated95.25 - 100.29%< 7.16%

Table 2: Validation of Silylation Agents for GC-MS Analysis of Carboxylic Acids

Derivatization AgentAnalyte ClassLinearity (R²)LODLOQAccuracy (% Recovery)Precision (% RSD)Reference
BSTFA + 1% TMCS Free Fatty Acids> 0.999Not explicitly statedNot explicitly stated82 - 111%Intra-day: < 6%
MSTFA Organic Acids> 0.99550.317 - 0.410 µg/mL0.085 - 1.53 µg/mLNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of any analytical method. Below are the protocols for derivatization using this compound and two common alternatives.

Derivatization with this compound

This protocol is based on the method described for the analysis of hippuric and methylhippuric acids in urine.

  • Sample Preparation: Acidify the urine sample with HCl and extract the target acids with ethyl acetate. Evaporate the ethyl acetate extract to dryness.

  • Derivatization: Dissolve the residue in a small volume of methanol. Add a solution of this compound in diethyl ether. The reaction proceeds with the evolution of nitrogen gas.

  • Reaction Completion: The reaction is typically complete when the evolution of gas ceases.

  • GC-MS Analysis: The resulting solution containing the methyl esters can be directly injected into the GC-MS system.

Derivatization with BSTFA (Silylation)

This is a common method for the derivatization of free fatty acids.

  • Sample Preparation: The sample containing the fatty acids must be dried, as moisture interferes with the silylation reaction.

  • Derivatization: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and an appropriate solvent (e.g., pyridine, acetonitrile) to the dried sample in a sealed vial.

  • Reaction Conditions: Heat the mixture at 60-100°C for 15-60 minutes.

  • GC-MS Analysis: After cooling, the sample can be directly injected or diluted with a suitable solvent before analysis.

Derivatization with Trimethylsilyldiazomethane (TMSD)

TMSD is considered a safer alternative to the highly toxic and explosive diazomethane for methylation.

  • Sample Preparation: The sample containing carboxylic acids is typically dissolved in a mixture of methanol and toluene or diethyl ether.

  • Derivatization: Add a 2.0 M solution of TMSD in hexanes dropwise to the sample solution until the yellow color of the reagent persists, indicating the reaction is complete.

  • Reaction Completion: The reaction is usually rapid and occurs at room temperature.

  • GC-MS Analysis: The resulting solution can be directly analyzed by GC-MS.

Visualizing the Workflow

To better understand the logical flow of a GC-MS method validation and the specific derivatization process, the following diagrams are provided.

GC_MS_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Routine Analysis define_scope Define Scope & Analytes method_dev Method Development (Column, Temp, etc.) define_scope->method_dev select_deriv Select Derivatization Agent method_dev->select_deriv linearity Linearity & Range select_deriv->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision sensitivity Sensitivity (LOD & LOQ) precision->sensitivity specificity Specificity sensitivity->specificity robustness Robustness specificity->robustness sample_analysis Sample Analysis robustness->sample_analysis data_reporting Data Reporting sample_analysis->data_reporting

Caption: General workflow for GC-MS method validation.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample with Carboxylic Acids extraction Extraction of Analytes sample->extraction drying Evaporation to Dryness extraction->drying add_reagent Add Derivatization Reagent & Solvent drying->add_reagent reaction Reaction (Heating/Vortexing) add_reagent->reaction derivative Formation of Volatile Derivative reaction->derivative gcms GC-MS Injection & Analysis derivative->gcms

Caption: Experimental workflow for derivatization.

Conclusion

The validation of a GC-MS method is paramount to ensure the reliability and accuracy of analytical results. For the analysis of carboxylic acids, derivatization is an essential step. This compound offers a historically significant method for methylation with reported good reproducibility[1][2]. However, for comprehensive quantitative analysis, alternative reagents such as BSTFA, MSTFA, and TMSD are more widely documented with extensive validation data covering linearity, sensitivity, accuracy, and precision. The selection of the most appropriate derivatization agent will depend on the specific analytes of interest, the sample matrix, and the required validation parameters for the intended application. Researchers are encouraged to perform in-house validation to ensure the chosen method meets the specific requirements of their study.

References

A Comparative Guide to Triazene-Based Derivatization Reagents for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of sensitive and reliable quantification of diverse analytes, derivatization remains a cornerstone of modern analytical chemistry. Triazene-based reagents have emerged as a powerful class of compounds for enhancing the detectability of molecules containing nucleophilic functional groups, such as amines and thiols. This guide provides an objective comparison of triazene derivatization reagents, their performance against common alternatives, and detailed experimental data to inform your selection process.

Performance Comparison of Derivatization Reagents

The efficacy of a derivatization reagent is paramount for achieving optimal analytical performance. Below, we compare triazene-based reagents with other commonly employed alternatives for the derivatization of primary and secondary amines.

Triazene Reagents vs. Alternative Amine-Derivatizing Agents

Triazine reagents, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and its derivatives, offer distinct advantages in terms of reactivity and the stability of the resulting derivatives.[1] They react readily with nucleophilic groups to form stable, covalently tagged analytes, which improves chromatographic retention and significantly enhances ionization efficiency for mass spectrometric detection.[1]

In comparison to other popular amine derivatization reagents, triazines hold their own. A study comparing various reagents for biogenic amine analysis highlighted that while dansyl chloride is widely used due to the high stability of its derivatives, the derivatization process can be lengthy.[2] O-phthalaldehyde (OPA) offers rapid derivatization but the resulting derivatives can be unstable.[2] Benzoyl chloride provides a balance of a relatively short reaction time and stable derivatives.[2][3]

The choice of reagent is often dictated by the specific analytical challenge. For instance, in a comparative study of five different amine-derivatization methods, Dansyl-Cl was noted for its versatility, generating products with high fluorescence and ionization efficiency.[4] Fmoc-Cl was found to be particularly useful under highly acidic chromatography conditions.[4]

Table 1: Quantitative Performance of a Triazine-Based Derivatization Reagent for an Aminated Biomarker [1]

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (RSD, %)
1.001.05105.08.7
5.004.8597.06.2
25.026.0104.04.5
10098.098.03.1
400408102.02.5

Table 2: Quantitative Performance of a Triazine-Based Derivatization Reagent for a Thiol-Containing Drug [1]

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (RSD, %)
2.502.65106.09.8
10.09.5095.07.1
50.051.5103.05.3
20019497.03.8
800816102.02.9

The data presented in Tables 1 and 2 demonstrate that triazine-based derivatization methods, when coupled with the use of a deuterated internal standard, provide excellent accuracy and precision for the quantification of both aminated and thiol-containing analytes in complex matrices like plasma.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any derivatization strategy. Below are protocols for key experiments cited in this guide.

Protocol 1: Derivatization of an Aminated Biomarker in Human Plasma using a Triazine Reagent[1]

1. Sample Preparation:

  • To 50 µL of human plasma, add 10 µL of an internal standard solution (deuterated analog of the analyte).

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried residue in 50 µL of a solution containing the triazine derivatizing agent (1 mg/mL in acetonitrile).

  • Add 50 µL of a 5% sodium bicarbonate buffer (pH 9.0).

  • Incubate the mixture at 60°C for 30 minutes.

  • After incubation, quench the reaction by adding 10 µL of 1% formic acid in water.

3. LC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization in positive mode (ESI+), with multiple reaction monitoring (MRM).

Protocol 2: Derivatization of a Thiol-Containing Drug in Rat Plasma using a Triazine Reagent[1]

1. Sample Preparation:

  • Mix 100 µL of rat plasma with 20 µL of a deuterated triazine internal standard.

  • Add 300 µL of methanol for protein precipitation, followed by vortexing and centrifugation.

  • Evaporate 150 µL of the supernatant to dryness under nitrogen.

2. Derivatization:

  • Reconstitute the residue in 50 µL of a 50:50 acetonitrile/water mixture containing the triazine derivatizing agent (0.5 mg/mL).

  • Add 10 µL of 0.1 M borate buffer (pH 8.5).

  • Allow the reaction to proceed at room temperature for 15 minutes.

3. LC-MS/MS Analysis:

  • Column: Phenyl-hexyl reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Methanol with 0.1% acetic acid.

  • Gradient: A gradient from 20% to 80% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: ESI+ with MRM.

Protocol 3: Derivatization of Biogenic Amines with Dansyl Chloride for HPLC Analysis[5][6]

1. Sample Extraction:

  • Homogenize 10 g of the sample in 25 mL of 0.4 M perchloric acid.

  • Centrifuge the homogenate at approximately 3,500 × g.

  • Collect the supernatant for derivatization.

2. Derivatization:

  • Mix 1 mL of the sample extract with 200 µL of 2 M NaOH and 300 µL of saturated NaHCO3.

  • Add 2 mL of dansyl chloride solution (10 mg/mL in acetone).

  • Incubate the mixture at 40-60°C for 45 minutes.[5][6]

  • Quench the reaction by adding 100 µL of 25% ammonium hydroxide and incubate at room temperature for 30 minutes.[5]

  • Adjust the final volume to 5 mL with acetonitrile.

3. HPLC Analysis:

  • Filter the derivatized sample through a 0.2 µm syringe filter.

  • Column: C18 column (e.g., 4.6 x 250 mm).

  • Mobile Phase: A gradient of 0.1 M ammonium acetate and acetonitrile is commonly used.

  • Detection: UV detector at 254 nm.

Visualizing the Workflow

To better understand the logical flow of the derivatization and analysis process, the following diagrams are provided.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitute in Reagent Evaporation->Reconstitution Incubation Incubation Reconstitution->Incubation Quenching Quench Reaction Incubation->Quenching LC_Separation LC Separation Quenching->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General experimental workflow for analyte quantification using derivatization.

ReactionMechanism Analyte Analyte-NH2 (Nucleophile) Product Analyte-NH-Triazene (Stable Derivative) Analyte->Product + Triazene Triazene-Cl (Electrophile) Triazene->Product HCl + HCl

Caption: Simplified reaction of an amine with a chlorotriazine reagent.

References

Navigating the Methylation Maze: A Comparative Guide to 1-Methyl-3-p-tolyltriazene and its Alternatives in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of a methyl group into a complex molecule is a critical step in optimizing pharmacological properties. This guide provides an objective comparison of 1-Methyl-3-p-tolyltriazene with other common methylating agents, supported by experimental data, to aid in the selection of the most appropriate reagent for specific synthetic challenges.

The ideal methylating agent should offer high yields and selectivity for the target functional group while being safe and easy to handle. This guide focuses on the performance of this compound, a stable, crystalline solid, in comparison to the widely used but hazardous diazomethane and its safer analogue, (trimethylsilyl)diazomethane (TMS-diazomethane), as well as other common reagents like methyl iodide and dimethyl sulfate.

Performance Comparison of Methylating Agents

The choice of a methylating agent is dictated by a balance of reactivity, selectivity, and safety. The following tables summarize the performance of this compound against its main alternatives in the methylation of various functional groups.

Table 1: Methylation of Carboxylic Acids

SubstrateMethylating AgentReaction ConditionsYield (%)Reference
3,5-Dinitrobenzoic AcidThis compoundEther, rt, 1h70-90[1]
Benzoic AcidDiazomethaneEther, rt~100General Knowledge
Oleic AcidTMS-diazomethaneToluene/MeOH (3:2), rt, 30 min96
Sterically Hindered AcidsDimethyl Sulfate / LiOHTHFAlmost quantitative

Table 2: Methylation of Phenols

SubstrateMethylating AgentReaction ConditionsYield (%)Reference
PhenolThis compoundDiethyl ether, rtHigh (qualitative)General Knowledge
VanillinDBU-CH3IAcetone, rtGood
4-NitrophenolDBU-CH3IAcetone, rtGood
PhenolsTMS-diazomethane / DIPEA-85 (average)

Table 3: Functional Group Compatibility

Methylating AgentCompatible Functional GroupsIncompatible/Side Reactions
This compoundHalogens, Amino, NitroAlkenes (may cause polymerization)[2]
DiazomethaneWide range of functional groupsStrained or conjugated double bonds (addition reactions)[1]
TMS-diazomethaneCarboxylic acids, phenols, alcoholsLess reactive than diazomethane
Methyl Iodide / Dimethyl SulfateRequires strong base, may not be suitable for sensitive substratesHarsher conditions required

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. Below are protocols for the synthesis of this compound and its application in methylation, alongside a typical procedure for methylation using TMS-diazomethane for comparison.

Synthesis of this compound

This procedure is adapted from Organic Syntheses.[1]

  • Diazotization of p-Toluidine: A mixture of p-toluidine (0.47 mole) in crushed ice and concentrated hydrochloric acid is cooled to -10°C. A solution of potassium nitrite (0.55 mole) in water is added slowly while maintaining the temperature, until a positive starch-potassium iodide test is obtained.

  • Neutralization: The resulting p-toluenediazonium chloride solution is neutralized to pH 6.8-7.2 at 0°C with a cold, concentrated aqueous solution of sodium carbonate.

  • Coupling with Methylamine: The cold, neutral diazonium salt solution is added slowly to a vigorously stirred mixture of sodium carbonate, 30-35% aqueous methylamine, and crushed ice, keeping the temperature at approximately -10°C.

  • Extraction and Purification: The reaction mixture is extracted with ether. The combined ethereal extracts are dried over anhydrous sodium sulfate and evaporated to yield the crude product. The this compound is then purified by sublimation at 50°C (1 mm Hg) to give a yellow, crystalline solid. The product can be further purified by recrystallization from hexane to yield white needles.

Esterification of a Carboxylic Acid with this compound

This procedure is for the methylation of 3,5-dinitrobenzoic acid and is adapted from Organic Syntheses.[1]

  • A solution of this compound (7.0 mmoles) in 10 ml of ether is placed in a flask.

  • A solution of 3,5-dinitrobenzoic acid (7.1 mmoles) in 25 ml of ether is added slowly to the triazene solution. Nitrogen evolution is observed.

  • After the nitrogen evolution ceases (approximately 1 hour), the ethereal solution is washed with 5N hydrochloric acid to remove p-toluidine, followed by a wash with 5% aqueous sodium carbonate.

  • The organic layer is dried over anhydrous sodium sulfate and the ether is evaporated to yield methyl 3,5-dinitrobenzoate as light tan crystals (70-90% yield).

General Procedure for Methylation of Phenols using TMS-diazomethane

This is a general procedure and may require optimization for specific substrates.

  • To a solution of the phenol in a suitable solvent (e.g., a mixture of toluene and methanol), add a solution of (trimethylsilyl)diazomethane (typically 2.0 M in hexanes) dropwise at room temperature until the yellow color of the reagent persists.

  • The reaction is typically stirred for a short period (e.g., 30 minutes) at room temperature.

  • The solvent is removed under reduced pressure to yield the methylated product. Purification by chromatography may be necessary.

Factors Influencing Selectivity of Methylating Agents

The choice of a methylating agent depends on several interconnected factors. The following diagram illustrates the logical relationships between these factors.

cluster_Reagent Methylating Agent Characteristics cluster_Substrate Substrate Properties cluster_Conditions Reaction Conditions Reactivity Reactivity Choice Optimal Methylating Agent Reactivity->Choice determines scope Stability Stability Stability->Choice ease of handling Safety Safety (Toxicity, Explosiveness) Safety->Choice practicality Functional_Groups Present Functional Groups Functional_Groups->Choice chemoselectivity Steric_Hindrance Steric Hindrance Steric_Hindrance->Choice influences yield Acidity_pKa Acidity (pKa) Acidity_pKa->Choice determines reactivity Solvent Solvent Solvent->Choice Temperature Temperature Temperature->Choice Base_Acid Presence of Base/Acid Base_Acid->Choice

Caption: Factors influencing the selection of a methylating agent.

Conclusion

This compound presents a valuable alternative to traditional methylating agents, particularly when safety and ease of handling are primary concerns. It demonstrates good reactivity for the esterification of carboxylic acids and is compatible with a range of functional groups. While highly reactive reagents like diazomethane may offer near-quantitative yields for simple substrates, their hazardous nature necessitates specialized handling procedures. TMS-diazomethane offers a safer alternative to diazomethane but can be less reactive. For complex molecules with sensitive functionalities, the milder conditions and good selectivity of this compound make it an attractive option. The choice of the optimal methylating agent will always depend on a careful evaluation of the specific substrate, the desired selectivity, and the available laboratory infrastructure. This guide provides a starting point for making an informed decision in the pursuit of efficient and selective methylation.

References

A Comparative Guide to the Methylation Efficiency of 1-Methyl-3-p-tolyltriazene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe methylation of carboxylic acids is a critical step in the synthesis of a vast array of molecules. This guide provides a quantitative analysis of the methylation efficiency of 1-Methyl-3-p-tolyltriazene and compares its performance with other common methylating agents. The information is supported by experimental data and detailed protocols to assist in reagent selection and experimental design.

Quantitative Comparison of Methylating Agents

The following table summarizes the methylation efficiency of this compound and alternative reagents. It is important to note that the yields reported were obtained using different substrates and reaction conditions, which limits direct comparability. Nevertheless, this data provides valuable insights into the general effectiveness of each reagent.

Methylating AgentSubstrateReaction ConditionsYield (%)Reference
This compound 3,5-Dinitrobenzoic acidEther, room temperature95-97[1]
This compound Phospholipids-~90[2]
Trimethylsilyldiazomethane (TMS-diazomethane)Various natural carboxylic acidsToluene:Methanol (3:2), room temperature91-99
Methyl SalicylateAromatic, aliphatic, and heterocyclic carboxylic acidsK₂CO₃, DMA, 110°C72-95
DiazomethaneCarboxylic acids-Generally high, but with safety concerns[3]

Experimental Protocols

Synthesis of this compound

A detailed and reliable procedure for the synthesis of this compound can be found in Organic Syntheses.[1] The process involves the diazotization of p-toluidine, followed by reaction with methylamine.

General Protocol for Esterification of a Carboxylic Acid using this compound

This protocol is adapted from the esterification of 3,5-dinitrobenzoic acid.[1]

Materials:

  • This compound

  • Carboxylic acid

  • Anhydrous ether (or other suitable nonpolar solvent)

  • Reaction flask

  • Dropping funnel

  • Stirring apparatus

Procedure:

  • Dissolve 1.0 equivalent of this compound in anhydrous ether in a reaction flask equipped with a dropping funnel and a stirrer.

  • Dissolve a slight molar excess (e.g., 1.01 equivalents) of the carboxylic acid in anhydrous ether.

  • Slowly add the carboxylic acid solution from the dropping funnel to the stirred solution of the triazene at room temperature.

  • Nitrogen gas evolution should be observed. Continue stirring until the gas evolution ceases.

  • The reaction mixture can then be worked up to isolate the methyl ester product. This typically involves washing with a dilute acid to remove unreacted p-toluidine, followed by washing with a dilute base to remove any unreacted carboxylic acid, drying the organic layer, and removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or chromatography.

Quantitative Analysis of Methylation Efficiency by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the percentage yield of the methyl ester product.

Materials:

  • Reaction mixture containing the methyl ester product

  • Internal standard (a stable compound not present in the reaction mixture with a known concentration)

  • Appropriate solvent for dilution (e.g., hexane, ethyl acetate)

  • GC-MS instrument

Procedure:

  • Sample Preparation:

    • Take a precise aliquot of the crude reaction mixture.

    • Add a known amount of an internal standard.

    • Dilute the sample with a suitable solvent to a concentration appropriate for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the column.

    • The mass spectrometer will detect and identify the separated components based on their mass-to-charge ratio.

  • Data Analysis:

    • Identify the peaks corresponding to the methyl ester product and the internal standard in the chromatogram.

    • Integrate the area under each peak.

    • Calculate the concentration of the methyl ester product relative to the known concentration of the internal standard using a pre-established calibration curve.

    • Determine the molar amount of the methyl ester produced and calculate the percentage yield based on the initial amount of the limiting reactant (the carboxylic acid).

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_reaction Methylation Reaction cluster_analysis Quantitative Analysis (GC-MS) Reactants Carboxylic Acid + This compound Reaction Stirring in Anhydrous Solvent Reactants->Reaction Crude_Product Crude Reaction Mixture (Methyl Ester + Byproducts) Reaction->Crude_Product Sample_Prep Sample Preparation (Aliquot + Internal Standard) Crude_Product->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Analysis Data Analysis (Peak Integration) GC_MS->Data_Analysis Yield Calculate Yield (%) Data_Analysis->Yield

Caption: Experimental workflow for methylation and quantitative yield analysis.

Methylation_Mechanism cluster_reactants Reactants cluster_products Products Carboxylic_Acid R-COOH Proton_Transfer Proton Transfer Carboxylic_Acid->Proton_Transfer Triazene p-Tolyl-N=N-NH-CH₃ Triazene->Proton_Transfer Intermediate [p-Tolyl-N=N-N⁻-CH₃] + [R-COO⁻ H₂⁺] Proton_Transfer->Intermediate Decomposition Decomposition Intermediate->Decomposition Methyl_Ester R-COOCH₃ Decomposition->Methyl_Ester Nitrogen N₂ Decomposition->Nitrogen Toluidine p-Toluidine Decomposition->Toluidine

Caption: Proposed mechanism for the methylation of a carboxylic acid.

References

A Comparative Guide: 1-Methyl-3-p-tolyltriazene vs. Trimethylsilyldiazomethane for Methylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and safe methylation agents, this guide provides a detailed comparison of 1-Methyl-3-p-tolyltriazene and trimethylsilyldiazomethane (TMSD). This document outlines the advantages of each reagent, supported by experimental data, to inform your selection for specific research applications.

Executive Summary

Both this compound and trimethylsilyldiazomethane are effective reagents for the methylation of carboxylic acids and alcohols. Trimethylsilyldiazomethane is a versatile and highly reactive reagent, often providing near-quantitative yields for a broad range of substrates, including sterically hindered alcohols.[1] However, its high toxicity and potential for side reactions necessitate stringent safety precautions. In contrast, this compound emerges as a safer alternative, being a stable, crystalline solid with a reduced risk of side reactions.[2] While it demonstrates high efficiency in methylating various functional groups, its substrate scope and reaction kinetics may differ from TMSD.

Performance Comparison

The following table summarizes the key performance characteristics of this compound and trimethylsilyldiazomethane based on available experimental data.

FeatureThis compoundTrimethylsilyldiazomethane (TMSD)
Physical State Yellow, crystalline solid[2]Greenish-yellow liquid, commercially available as a solution[3]
Stability Stable, easy to prepare and store[2]Relatively stable liquid, but can decompose[3]
Safety Profile Considered a safer alternative to diazoalkanes.[4] However, care should be taken during sublimation of its analogs, as explosions have been reported.[2]Highly toxic upon inhalation, implicated in fatalities.[3] Can generate diazomethane in situ.[3]
Substrate Scope Carboxylic acids,[2] phospholipids (~90% yield),[4] phenols.[5]Carboxylic acids (nearly quantitative yields),[1] primary, secondary, and tertiary alcohols (including highly sterically hindered ones),[1] phenols.[6]
Reaction Yields High yields reported for esterification (e.g., 99% for 3,5-dinitrobenzoic acid).[2]Near-quantitative yields for many carboxylic acids and alcohols.[1]
Side Reactions Unlikely to be accompanied by side reactions such as addition to double bonds.[2]Can form trimethylsilylmethyl esters in the absence of sufficient methanol.[3] Unintended O-methylation of phenols can occur.[7]
Reaction Conditions Typically in an ethereal solvent at room temperature.[2]Often requires a co-solvent like methanol for optimal esterification of carboxylic acids.[3]

Experimental Protocols

Methylation of a Carboxylic Acid using this compound

This protocol is adapted from the esterification of 3,5-dinitrobenzoic acid.[2]

Materials:

  • This compound

  • 3,5-Dinitrobenzoic acid

  • Ether

  • 100-mL flask

  • 100-mL dropping funnel

Procedure:

  • A solution of 1.05 g (7.0 mmoles) of this compound in 10 ml of ether is placed in a 100-ml flask equipped with a 100-ml dropping funnel.

  • A solution of 1.50 g (7.1 mmoles) of 3,5-dinitrobenzoic acid in 25 ml of ether is placed in the dropping funnel.

  • The solution of the acid is slowly added to the triazene solution while gently swirling the flask.

  • Nitrogen evolution is observed, and the solution turns red.

  • The reaction is complete when nitrogen evolution ceases (approximately 30 minutes).

  • The resulting red solution is washed with 10% hydrochloric acid, 10% sodium hydroxide, and water.

  • The ethereal layer is dried over anhydrous sodium sulfate and evaporated to yield the methyl ester.

Methyl Esterification of a Carboxylic Acid using Trimethylsilyldiazomethane

This protocol is a general procedure for the esterification of carboxylic acids.[1]

Materials:

  • Carboxylic acid

  • Trimethylsilyldiazomethane (TMSD) solution in ether or hexane

  • Toluene

  • Methanol

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the carboxylic acid (1 mmol) in approximately 10 cm³ of a toluene:methanol (3:2) mixture, add an etheric solution of TMSD dropwise until the yellow color of the reagent persists (typically 1.1–1.5 mmol).

  • Stir the mixture for 30 minutes at room temperature.

  • Concentrate the reaction mixture in vacuo to obtain the corresponding methyl ester.

Visualizing the Processes

To better understand the workflow and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Methylation Reaction cluster_workup Work-up & Isolation Reagent_1 This compound (Solid) Reaction_Setup_1 Dissolve in Ether Reagent_1->Reaction_Setup_1 Reagent_2 Trimethylsilyldiazomethane (Solution) Addition_2 Add TMSD Solution Reagent_2->Addition_2 Addition_1 Add Acid Solution Reaction_Setup_1->Addition_1 Reaction_Setup_2 Dissolve Substrate in Toluene/Methanol Reaction_Setup_2->Addition_2 Workup_1 Aqueous Wash Addition_1->Workup_1 Workup_2 Concentration Addition_2->Workup_2 Drying Dry over Na2SO4 Workup_1->Drying Product Methylated Product Workup_2->Product Evaporation Evaporation Drying->Evaporation Evaporation->Product comparison_logic cluster_tmsd Properties of TMSD cluster_triazene Properties of Triazene Start Choice of Methylating Agent TMSD Trimethylsilyldiazomethane Start->TMSD Triazene This compound Start->Triazene High_Reactivity High Reactivity & Broad Scope TMSD->High_Reactivity Toxicity High Toxicity TMSD->Toxicity Side_Reactions_TMSD Potential Side Reactions TMSD->Side_Reactions_TMSD Safety Safer Alternative Triazene->Safety Stability Stable Solid Triazene->Stability Fewer_Side_Reactions Fewer Side Reactions Triazene->Fewer_Side_Reactions Decision Informed Decision High_Reactivity->Decision Toxicity->Decision Side_Reactions_TMSD->Decision Safety->Decision Stability->Decision Fewer_Side_Reactions->Decision

References

A Researcher's Guide to 1-Methyl-3-p-tolyltriazene: Applications, Limitations, and Alternatives in Methylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective and safe methylation agents, 1-Methyl-3-p-tolyltriazene presents itself as a compelling alternative to traditionally used hazardous reagents. This guide provides a comprehensive literature review of its applications, with a focus on esterification, and objectively compares its performance with other methylating agents, supported by experimental data.

Core Application: A Safer Methylating Agent for Carboxylic Acids

The primary application of this compound is as a methylating agent for the esterification of carboxylic acids. It is often cited as a safer and more convenient alternative to diazomethane. Unlike the explosive and highly toxic nature of diazomethane, this compound is a crystalline solid that is stable, easy to prepare, and can be stored, offering significant advantages in handling and safety.[1]

The reaction proceeds by the addition of the carboxylic acid to a solution of this compound, leading to the evolution of nitrogen gas and the formation of the corresponding methyl ester.

Performance and Comparison with Alternatives

While direct, extensive comparative studies across a wide range of substrates are limited in the published literature, available data and qualitative assessments suggest a favorable profile for this compound in specific contexts.

Table 1: Performance Comparison of Methylating Agents for Carboxylic Acid Esterification

Methylating AgentKey AdvantagesKey DisadvantagesReported Yield/EfficiencySafety Profile
This compound Crystalline, stable, easy to handle and store; less prone to side reactions with double bonds.[1]Potential explosion hazard of analogs during sublimation at high temperatures; mutagenic properties reported for the class of compounds; formation of byproducts in synthesis.[1][2]70-90% for 3,5-dinitrobenzoic acid.[1] ~90% methylation of phospholipids (for an isomer).[3]Safer than diazomethane, but requires caution due to potential hazards and mutagenicity.
Diazomethane Highly reactive, often gives high yields.Extremely toxic, explosive, and carcinogenic; requires specialized handling and in-situ generation.Generally high, but substrate-dependent.High risk; requires stringent safety protocols.
Trimethylsilyldiazomethane (TMSD) A stable and safer substitute for diazomethane.[4]Toxic (though less volatile than diazomethane), potential for fatal exposure.[5] Can form diazomethane under certain conditions.[6]High yields, comparable to diazomethane in many cases.Safer than diazomethane, but still highly toxic and requires handling in a well-ventilated fume hood.[7]
Dimethyl Sulfate Inexpensive and effective.Highly toxic and carcinogenic.Almost quantitative yields with hindered acids under specific conditions.High risk; requires careful handling and disposal.
Methyl Salicylate Inexpensive, less toxic, and selective with a wide range of functional group tolerance.[8]Requires higher temperatures (110°C).[8]Good to excellent yields (72–95%).[8]A greener and safer alternative.[8]

Experimental Protocols

Synthesis of this compound

A common and convenient synthesis of this compound involves the reaction of p-toluidine with potassium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with methylamine.[1]

Detailed Protocol (Adapted from Organic Syntheses): [1]

  • A mixture of p-toluidine, crushed ice, and concentrated hydrochloric acid is cooled to approximately -10°C.

  • A solution of potassium nitrite in water is slowly added while maintaining the low temperature to form p-toluenediazonium chloride. The completion of the reaction is monitored using a starch-potassium iodide test.

  • The cold solution of the diazonium salt is neutralized to a pH of 6.8-7.2 with a cold, concentrated aqueous solution of sodium carbonate.

  • This neutralized solution is then added slowly to a vigorously stirred, cold (-10°C) mixture of sodium carbonate and aqueous methylamine.

  • The reaction mixture is extracted with ether, and the ethereal extracts are dried over anhydrous sodium sulfate.

  • The ether is evaporated at room temperature to yield crude this compound.

  • The crude product is purified by sublimation at 50°C (1 mm Hg). The reported yield of the pure triazene is between 47-53%.

Caution: During the sublimation of an analog, 1-benzyl-3-p-tolyltriazene, a violent explosion occurred. It is recommended to exercise care and use appropriate safety shields during sublimation.[1]

Esterification of a Carboxylic Acid

The esterification is a straightforward procedure involving the reaction of the carboxylic acid with this compound.

Detailed Protocol for the Esterification of 3,5-Dinitrobenzoic Acid (Adapted from Organic Syntheses): [1]

  • A solution of this compound in ether is prepared in a flask equipped with a dropping funnel.

  • A solution of 3,5-dinitrobenzoic acid in ether is placed in the dropping funnel and added slowly to the triazene solution with gentle swirling.

  • Nitrogen gas evolves during the addition, and the solution typically develops a red color.

  • After the nitrogen evolution ceases (approximately 1 hour), the ethereal solution is washed with 5N hydrochloric acid to remove p-toluidine, followed by a wash with 5% aqueous sodium carbonate.

  • The ether layer is dried over anhydrous sodium sulfate.

  • Evaporation of the ether yields the methyl 3,5-dinitrobenzoate. The reported yield is 70-90%.

Limitations and Safety Considerations

Despite its advantages, this compound is not without its limitations and potential hazards.

  • Mutagenicity: 1-Aryl-3-methyltriazenes have been shown to be direct-acting mutagens in Salmonella typhimurium strains.[2] This is a significant consideration for its use, especially in the context of synthesizing compounds for biological applications. The mutagenic activity is thought to be related to their ability to act as alkylating agents.

  • Byproduct Formation: The synthesis of this compound can lead to the formation of impurities such as 1,5-di-p-tolyl-3-methyl-1,4-pentazadiene and 1,3-di-p-tolyltriazene, which may require careful purification steps to remove.[1]

  • Substrate Scope: The provided synthesis protocol for the triazene works well only with water-soluble amines.[1]

  • Thermal Stability: As noted, an analog of this compound has been reported to explode upon heating during sublimation.[1] This suggests that careful control of temperature is crucial when handling this class of compounds.

Other Applications

Beyond its primary role in esterification, this compound and related triazenes have been utilized in other areas of chemical synthesis and research:

  • Synthesis of Azo Dyes: The triazene functional group is a precursor to azo compounds, which are widely used as dyes.

  • Pharmaceutical Development: Triazene-containing compounds, such as dacarbazine and temozolomide, are used as anticancer alkylating agents.[9]

  • Mechanistic Studies: The reactivity of triazenes makes them subjects of interest for studying reaction mechanisms in organic chemistry.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow p_toluidine p-Toluidine diazonium p-Toluenediazonium Chloride p_toluidine->diazonium Diazotization hcl_ice HCl, Ice (-10°C) hcl_ice->diazonium kno2 KNO2 (aq) kno2->diazonium neutral_diazonium Neutralized Diazonium Salt diazonium->neutral_diazonium na2co3_neutralize Na2CO3 (aq) (to pH 6.8-7.2) na2co3_neutralize->neutral_diazonium crude_triazene Crude 1-Methyl-3-p- tolyltriazene neutral_diazonium->crude_triazene Coupling methylamine_na2co3 Methylamine (aq), Na2CO3, Ice (-10°C) methylamine_na2co3->crude_triazene ether_extraction Ether Extraction & Drying crude_triazene->ether_extraction sublimation Sublimation (50°C, 1 mm Hg) ether_extraction->sublimation pure_triazene Pure 1-Methyl-3-p- tolyltriazene sublimation->pure_triazene

Caption: Synthesis workflow for this compound.

Esterification_Workflow carboxylic_acid Carboxylic Acid (in Ether) reaction_mixture Reaction Mixture carboxylic_acid->reaction_mixture triazene This compound (in Ether) triazene->reaction_mixture Slow Addition n2_gas N2 Gas (evolved) reaction_mixture->n2_gas workup Aqueous Workup (HCl, Na2CO3) reaction_mixture->workup dried_solution Dried Ethereal Solution workup->dried_solution evaporation Evaporation of Ether dried_solution->evaporation methyl_ester Methyl Ester evaporation->methyl_ester

Caption: General workflow for esterification using this compound.

Advantages_Disadvantages cluster_advantages Advantages cluster_disadvantages Limitations & Disadvantages advantage1 Crystalline Solid (Easy to Handle) advantage2 Stable for Storage advantage3 Safer Alternative to Diazomethane advantage4 Fewer Side Reactions with Alkenes disadvantage1 Mutagenic Properties disadvantage2 Potential Explosion Hazard (Analogs) disadvantage3 Byproduct Formation in Synthesis disadvantage4 Limited to Water-Soluble Amines in Synthesis triazene This compound triazene->advantage1 triazene->advantage2 triazene->advantage3 triazene->advantage4 triazene->disadvantage1 triazene->disadvantage2 triazene->disadvantage3 triazene->disadvantage4

References

A Comparative Guide to Methylating Agents in Synthesis: A Cost-Benefit Analysis of 1-Methyl-3-p-tolyltriazene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a methylating agent is a critical decision in the synthesis of esters and other methylated compounds. This guide provides a comprehensive cost-benefit analysis of 1-Methyl-3-p-tolyltriazene, comparing its performance with two common alternatives: diazomethane and dimethyl sulfate. The following sections detail the economic, practical, and safety considerations of each reagent, supported by experimental data and protocols.

Performance Comparison: this compound vs. Alternatives

The selection of a methylating agent hinges on a balance of reactivity, safety, cost, and substrate compatibility. While diazomethane is known for its high reactivity and clean reaction profile, its extreme toxicity and explosive nature pose significant handling challenges.[1][2] Dimethyl sulfate is a powerful and inexpensive methylating agent but is also highly toxic and corrosive.[3][4] this compound emerges as a crystalline, stable, and safer alternative to diazomethane, offering a more convenient and less hazardous approach to methylation.[5][6]

Quantitative Data Summary

The following tables provide a summary of the key performance indicators for each methylating agent.

FeatureThis compoundDiazomethaneDimethyl Sulfate
Physical State Crystalline solid[6]Yellow gas (typically used as a solution)[2]Colorless oily liquid[3]
Stability Stable, can be stored[6]Unstable, explosive, generated in situ[1][2]Relatively stable liquid[3]
Toxicity ToxicExtremely toxic, explosive[1][2]Highly toxic, corrosive, probable human carcinogen[3][4]
Byproducts Nitrogen gas, p-toluidine[6]Nitrogen gas[1]Sulfuric acid, methanol (upon hydrolysis)[3]

Table 1: General Properties of Methylating Agents

ReagentSupplier ExamplePrice (USD)QuantityCost per Mole (USD)
This compoundTCI America-25g-
Diazald (Diazomethane precursor)Sigma-Aldrich$52.6025g~$49.12
Dimethyl SulfateThermo Scientific€26.44 (~$28.29)100mL~$2.13

Table 2: Cost Comparison (Note: Prices are subject to change and may vary between suppliers. The cost per mole for diazomethane is estimated based on the precursor Diazald.)

Substrate (Carboxylic Acid)Methylating AgentReaction ConditionsYield (%)Reference
3,5-Dinitrobenzoic AcidThis compoundEther, rt, 1h70-90[6]
Boc-D-Ser(Bzl)-OHTrimethylsilyldiazomethane (safer diazomethane source)Diethyl ether/methanol, 0°C to rt, 5h100
Salicylic AcidDimethyl SulfateNaHCO3, 90°C, 1.5h96[3]
p-Coumaric AcidDimethyl SulfateNaOH, Methanol, 59°C, 24h38.7 (methyl ester)[7]
Various Carboxylic AcidsDiazomethaneGeneralExcellent[1]

Table 3: Comparative Reaction Yields for Esterification (Note: Reaction conditions and substrates vary, making direct comparison of yields challenging. The data is presented as reported in the respective sources.)

Experimental Protocols

Detailed methodologies for the synthesis and use of each methylating agent are provided below to allow for a thorough evaluation of their practical application.

Synthesis and Use of this compound for Esterification

Synthesis of this compound:

This procedure is adapted from Organic Syntheses.[6]

  • A solution of p-toluenediazonium chloride is prepared by adding a solution of sodium nitrite in water to a stirred mixture of p-toluidine, crushed ice, and concentrated hydrochloric acid at -10°C.

  • The cold, neutral solution of the diazonium salt is then added slowly to a vigorously stirred mixture of sodium carbonate and aqueous methylamine at -10°C.

  • The reaction mixture is extracted with ether, and the ethereal extracts are dried and evaporated to yield crude this compound.

  • The crude product is purified by sublimation.

Esterification of a Carboxylic Acid:

  • A solution of the carboxylic acid in ether is slowly added to a solution of this compound in ether at room temperature.

  • Nitrogen gas evolves during the addition.

  • After the reaction is complete, the ethereal solution is washed with hydrochloric acid to remove p-toluidine, followed by a wash with aqueous sodium carbonate.

  • The organic layer is dried and the solvent is evaporated to yield the methyl ester.

In Situ Generation and Use of Diazomethane for Esterification

Warning: Diazomethane is a potent explosive and highly toxic. This procedure should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety precautions. Diazomethane is typically generated from a precursor like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) immediately before use.

Generation of Diazomethane from Diazald®:

A common procedure involves the base-catalyzed decomposition of Diazald®.

  • A solution of Diazald® in ether is added to a two-phase system of aqueous potassium hydroxide and ether at a controlled temperature.

  • The generated diazomethane co-distills with ether and is collected in a receiving flask containing the carboxylic acid to be esterified.

Esterification of a Carboxylic Acid:

  • The ethereal solution of diazomethane is added to a solution of the carboxylic acid in a suitable solvent (e.g., ether, methanol) at 0°C or room temperature.[1]

  • The reaction is typically rapid, with the evolution of nitrogen gas.[1]

  • Once the yellow color of diazomethane persists, the reaction is complete.

  • Excess diazomethane is quenched by the careful addition of a weak acid, such as acetic acid.

  • The solvent is removed to yield the methyl ester.

Use of Dimethyl Sulfate for Esterification

Warning: Dimethyl sulfate is a potent alkylating agent and is extremely toxic and corrosive.[3][4] Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment.

Esterification of a Carboxylic Acid:

This procedure is adapted from a method for the synthesis of methyl salicylate.[3]

  • The carboxylic acid and a base (e.g., sodium bicarbonate, sodium hydroxide) are mixed in a suitable solvent or neat.[3][8]

  • Dimethyl sulfate is added to the mixture, and the reaction is stirred, often with heating.[3]

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC).

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the methyl ester.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for esterification.

Reaction Mechanisms

Methylation_Mechanisms cluster_triazene This compound cluster_diazomethane Diazomethane cluster_dms Dimethyl Sulfate T1 R-COOH T3 [R-COO- H-CH2-N=N-NH-Tol]+ T1->T3 Proton Transfer T2 CH3-N=N-NH-Tol T2->T3 T4 R-COOCH3 T3->T4 SN2 Attack T5 N2 T3->T5 T6 H2N-Tol T3->T6 D1 R-COOH D3 R-COO- + CH3N2+ D1->D3 Protonation D2 CH2N2 D2->D3 D4 R-COOCH3 D3->D4 SN2 Attack D5 N2 D3->D5 DM1 R-COOH + Base DM2 R-COO- DM1->DM2 Deprotonation DM4 R-COOCH3 DM2->DM4 SN2 Attack DM3 (CH3O)2SO2 DM3->DM4 DM5 CH3OSO3- DM3->DM5 Esterification_Workflow start Start reactants Mix Carboxylic Acid, Methylating Agent, & Solvent/Base start->reactants reaction Reaction (Stirring, Heating) reactants->reaction workup Aqueous Workup (e.g., washing with water, base, acid) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Chromatography, Distillation) evaporation->purification product Isolated Methyl Ester purification->product

References

A Comparative Guide to Esterification: Assessing the Substrate Scope of 1-Methyl-3-p-tolyltriazene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of esters is a cornerstone of organic synthesis. This guide provides a comprehensive comparison of 1-Methyl-3-p-tolyltriazene as an esterification agent, evaluating its performance against common alternatives and presenting available experimental data.

Introduction to this compound in Esterification

This compound is a crystalline, stable reagent used for the methylation of carboxylic acids to form methyl esters. The reaction proceeds under mild conditions, offering a safer and more convenient alternative to the use of diazomethane. The mechanism involves the protonation of the triazene by the carboxylic acid, followed by the transfer of the methyl group to the carboxylate anion, releasing nitrogen gas and p-toluidine as byproducts. This method is particularly advantageous for substrates sensitive to harsh acidic or basic conditions.

Performance and Substrate Scope of this compound

While comprehensive quantitative data on the substrate scope of this compound is not extensively tabulated in publicly available literature, its utility has been demonstrated for a range of carboxylic acids. The reagent is particularly effective for the esterification of acidic compounds.

Table 1: Esterification of 3,5-Dinitrobenzoic Acid with this compound

SubstrateReagentSolventReaction TimeYieldReference
3,5-Dinitrobenzoic AcidThis compoundEther~15-20 min~95%Organic Syntheses, Coll. Vol. 5, p.797 (1973)

Comparison with Alternative Esterification Methods

The performance of this compound is best understood in the context of its alternatives, primarily diazomethane and Fischer esterification.

3.1. This compound vs. Diazomethane

Diazomethane is a highly reactive and efficient methylating agent for carboxylic acids. However, it is also extremely toxic, explosive, and requires specialized glassware for its preparation and use.

Table 2: Qualitative Comparison of this compound and Diazomethane

FeatureThis compoundDiazomethane
Physical State Crystalline solidYellow gas (used as a solution)
Stability Stable, can be storedUnstable, potentially explosive
Handling Relatively safe and easy to handleRequires extreme caution and specialized equipment
Byproducts p-toluidine (can be removed by acid wash)Nitrogen gas
Substrate Scope Good for acidic carboxylic acidsVery broad for carboxylic acids
Reaction Conditions Mild, non-acidic, non-basicMild, non-acidic, non-basic

3.2. This compound vs. Fischer Esterification

Fischer esterification is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

Table 3: Qualitative Comparison of this compound and Fischer Esterification

FeatureThis compoundFischer Esterification
Catalyst No external catalyst requiredStrong acid catalyst (e.g., H₂SO₄)
Reaction Conditions Mild, room temperatureOften requires heating (reflux)
Equilibrium Irreversible (N₂ evolution)Reversible, requires removal of water or excess alcohol
Substrate Scope Limited to methyl esters (unless other triazenes are used)Broad for various alcohols and carboxylic acids
Functional Group Tolerance Good for acid-sensitive substratesPoor for acid-sensitive substrates

Experimental Protocols

4.1. General Experimental Workflow for Esterification

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents Weigh Reagents (Carboxylic Acid, Triazene) Mixing Mix Reagents in Solvent Reagents->Mixing Solvent Prepare Solvent Solvent->Mixing Stirring Stir at Room Temp. Mixing->Stirring Monitoring Monitor Reaction (TLC, Gas Evolution) Stirring->Monitoring Quench Quench (if necessary) Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purify Purification (Chromatography, Recrystallization) Evaporation->Purify Analysis Characterization (NMR, IR, MS) Purify->Analysis

Caption: General workflow for an esterification experiment.

4.2. Detailed Protocol for the Esterification of 3,5-Dinitrobenzoic Acid with this compound

This protocol is adapted from the procedure published in Organic Syntheses.

Materials:

  • This compound (1.05 g, 7.0 mmol)

  • 3,5-Dinitrobenzoic acid (1.50 g, 7.1 mmol)

  • Anhydrous ether (35 mL)

  • 10% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • 100-mL Erlenmeyer flask

  • Dropping funnel

  • Separatory funnel

Procedure:

  • A solution of this compound in 10 mL of ether is placed in the 100-mL flask.

  • A solution of 3,5-dinitrobenzoic acid in 25 mL of ether is placed in the dropping funnel and added slowly to the triazene solution with gentle swirling.

  • Nitrogen gas evolves, and the solution turns red. The addition is continued until the gas evolution ceases (approximately 15-20 minutes).

  • The reaction mixture is transferred to a separatory funnel and washed successively with 10% hydrochloric acid (to remove p-toluidine), water, and saturated sodium bicarbonate solution.

  • The ethereal layer is dried over anhydrous sodium sulfate.

  • The ether is removed by evaporation to yield the crude methyl 3,5-dinitrobenzoate.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure ester.

Signaling Pathway of the Esterification Reaction

The following diagram illustrates the proposed reaction mechanism.

Esterification_Mechanism RCOOH R-COOH (Carboxylic Acid) Protonated_Triazene [CH₃-N=N-NH₂-Tol]⁺ RCOOH->Protonated_Triazene Proton Transfer Carboxylate R-COO⁻ RCOOH->Carboxylate Triazene CH₃-N=N-NH-Tol (this compound) Triazene->Protonated_Triazene Methyl_Diazonium [CH₃-N₂]⁺ Protonated_Triazene->Methyl_Diazonium Decomposition Toluidine H₂N-Tol (p-Toluidine) Protonated_Triazene->Toluidine Ester R-COOCH₃ (Methyl Ester) Carboxylate->Ester Nucleophilic Attack Methyl_Diazonium->Ester Nitrogen N₂ Methyl_Diazonium->Nitrogen

Caption: Proposed mechanism for esterification with this compound.

Conclusion

This compound serves as a valuable reagent for the methylation of carboxylic acids, offering a safer and more convenient alternative to diazomethane. Its primary advantages lie in its stability, ease of handling, and the mild, non-acidic/non-basic reaction conditions it affords. While it appears to be highly effective for acidic carboxylic acids, a broader, quantitative assessment of its substrate scope across a diverse range of acids and alcohols would be beneficial for its wider adoption. For substrates that are sensitive to strong acids and high temperatures, this compound presents a superior choice over Fischer esterification. Researchers should consider the nature of their substrate and the safety implications of the reagents when selecting an appropriate esterification method.

Safety Operating Guide

Navigating the Safe Disposal of 1-Methyl-3-p-tolyltriazene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-Methyl-3-p-tolyltriazene, a potentially carcinogenic and hazardous compound. Adherence to these protocols is critical for minimizing risks and protecting both laboratory personnel and the environment.

This compound is a versatile reagent in organic synthesis, notably used as a methylating agent. However, its hazardous properties, including potential carcinogenicity and skin irritation, necessitate meticulous handling and disposal.[1][2][3][4] This document outlines the necessary personal protective equipment (PPE), chemical inactivation methods, and waste management steps to ensure the safe disposition of this compound.

Essential Safety and Handling Information

Proper personal protective equipment (PPE) is the first line of defense when handling this compound. All operations involving this compound should be conducted in a well-ventilated chemical fume hood.[1][5]

Personal Protective Equipment (PPE)SpecificationsRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and absorption.[5]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and splashes.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[5]
Respiratory Protection NIOSH-approved respiratorRecommended if handling outside a fume hood where dust may be generated.

Incompatible Materials: Avoid contact with acids (except during controlled neutralization), metals, and copper, as these may lead to hazardous reactions.[1]

Experimental Protocol: Chemical Inactivation and Disposal

The primary method for the safe disposal of this compound involves chemical decomposition through acidic hydrolysis, followed by collection as hazardous waste. This procedure should be performed in a chemical fume hood.

Materials:

  • This compound waste (solid or in a non-reactive organic solvent)

  • 5 M Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • pH indicator strips

  • Appropriately labeled hazardous waste container

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform the entire procedure in a certified chemical fume hood.

    • If the this compound waste is in a solid form, dissolve it in a minimal amount of a suitable non-reactive solvent (e.g., diethyl ether, though caution should be exercised due to its flammability).

  • Acidic Decomposition:

    • Place the beaker or flask containing the triazene solution on a stir plate and begin gentle stirring.

    • Slowly and carefully add 5 M hydrochloric acid to the solution. The reaction will evolve nitrogen gas, so the addition should be dropwise to control the rate of effervescence.[6]

    • Continue adding the acid until the gas evolution ceases. This indicates the decomposition of the triazene.

    • Allow the mixture to stir for an additional 30 minutes to ensure the reaction is complete. The decomposition products will include p-toluidine and methanol.

  • Neutralization:

    • After complete decomposition, the acidic solution must be neutralized before disposal.

    • Slowly add a saturated solution of sodium bicarbonate to the reaction mixture. Be cautious, as this will generate carbon dioxide gas.

    • Continuously monitor the pH of the solution using pH indicator strips. Continue adding the bicarbonate solution until the pH is between 6 and 8.

  • Waste Collection:

    • Once neutralized, the entire mixture should be transferred to a properly labeled hazardous waste container. The label must clearly state "HAZARDOUS WASTE" and list all the chemical constituents, including the decomposition products (e.g., p-toluidine, methanol) and the solvent used.[7][8]

    • Do not fill the waste container beyond 90% of its capacity to allow for expansion.[7]

    • Tightly seal the container and store it in a designated satellite accumulation area for hazardous waste.

  • Decontamination:

    • All glassware and equipment that came into contact with this compound should be decontaminated.

    • Rinse all contaminated materials with a suitable solvent (e.g., acetone), and collect the rinsate in the hazardous waste container.

    • Subsequently, wash the glassware with soap and water.

Disposal Workflow Diagram

cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_neutralization Neutralization cluster_disposal Waste Management A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Dissolve Solid Waste in Solvent (if necessary) B->C D Slowly Add 5M HCl C->D E Observe Cessation of Gas Evolution D->E F Stir for 30 Minutes E->F G Add Saturated NaHCO3 Solution F->G H Monitor pH (Target: 6-8) G->H I Transfer to Labeled Hazardous Waste Container H->I J Seal and Store in Designated Area I->J K Decontaminate Glassware and Equipment J->K

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific hazardous waste management guidelines and the compound's Safety Data Sheet (SDS) for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.